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  • Product: Methyl 3-amino-5-chloro-2-methylbenzoate
  • CAS: 294190-18-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-amino-5-chloro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-amino-5-chloro-2-methylbenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-chloro-2-methylbenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of a robust synthetic route to this compound, starting from readily available precursors. It details the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization methodologies. By presenting a self-validating system of protocols and analysis, this document aims to equip researchers with the practical knowledge required for the successful preparation and validation of Methyl 3-amino-5-chloro-2-methylbenzoate in a laboratory setting.

Introduction: The Significance of a Versatile Intermediate

Substituted anthranilates are pivotal scaffolds in medicinal chemistry and materials science. The specific substitution pattern of Methyl 3-amino-5-chloro-2-methylbenzoate, featuring an amino group ortho to the methyl ester and further functionalized with a chloro and a methyl group, offers a unique combination of electronic and steric properties. This arrangement makes it a valuable precursor for the synthesis of complex heterocyclic systems, including those found in nonsteroidal anti-inflammatory drugs (NSAIDs) and novel crop protection agents.[2] The strategic placement of the chloro, amino, and methyl groups on the benzene ring allows for selective and diverse chemical transformations, making it an indispensable building block in modern organic synthesis.[1]

Strategic Synthesis Pathway

The synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate is most effectively achieved through a multi-step process. A common and industrially viable approach involves the synthesis of the precursor, 2-amino-5-chloro-3-methylbenzoic acid, followed by an esterification reaction.

Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

A robust method for the preparation of 2-amino-5-chloro-3-methylbenzoic acid starts from m-toluic acid, proceeding through nitration, reduction, and subsequent chlorination.

DOT Diagram: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

Synthesis_Workflow start m-Toluic Acid step1 Nitration (HNO3) start->step1 intermediate1 2-Nitro-3-methylbenzoic Acid step1->intermediate1 step2 Hydrogenation (H2, Catalyst) intermediate1->step2 intermediate2 2-Amino-3-methylbenzoic Acid step2->intermediate2 step3 Chlorination (e.g., N-Chlorosuccinimide) intermediate2->step3 product 2-Amino-5-chloro-3-methylbenzoic Acid step3->product

Caption: A multi-step synthesis route to 2-amino-5-chloro-3-methylbenzoic acid.

Experimental Protocol: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

This protocol is a synthesis of information from established patent literature, providing a reliable method for laboratory-scale preparation.[4]

Step 1: Nitration of m-Toluic Acid

  • In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated nitric acid (60-75%) to 0-10°C.

  • Slowly add 30 g of m-toluic acid to the cooled nitric acid while maintaining the temperature below 20°C.

  • After the addition is complete, stir the mixture for 1-2 hours at 0-20°C.

  • Pour the reaction mixture into 500 mL of ice water.

  • Collect the precipitated 2-nitro-3-methylbenzoic acid by filtration, wash with cold water, and dry.

Step 2: Reduction of 2-Nitro-3-methylbenzoic Acid

  • In a hydrogenation vessel, dissolve 25 g of 2-nitro-3-methylbenzoic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the mixture at 40-60°C for 2-3 hours.

  • After the reaction is complete (monitored by TLC or HPLC), filter off the catalyst.

  • Evaporate the solvent to obtain 2-amino-3-methylbenzoic acid.

Step 3: Chlorination of 2-Amino-3-methylbenzoic Acid

  • Dissolve 20 g of 2-amino-3-methylbenzoic acid in N,N-dimethylformamide (DMF).

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS) or dichlorohydantoin in a 1:0.5 to 1:1.2 molar ratio.[4]

  • Add a catalytic amount of benzoyl peroxide.

  • Heat the mixture to 90-110°C and stir for 1-2 hours.[4]

  • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-amino-5-chloro-3-methylbenzoic acid.[4] The melting point of the product is expected to be in the range of 239-243°C.[4][5]

Esterification to Methyl 3-amino-5-chloro-2-methylbenzoate

The final step is the esterification of the carboxylic acid. The Fischer-Speier esterification is a classic and effective method for this transformation.[6]

DOT Diagram: Fischer-Speier Esterification

Fischer_Esterification start 2-Amino-5-chloro-3-methylbenzoic Acid reaction Reflux start->reaction reagents Methanol (excess) + Acid Catalyst (e.g., H2SO4) reagents->reaction workup Neutralization & Extraction reaction->workup product Methyl 3-amino-5-chloro-2-methylbenzoate workup->product

Caption: The process of Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification [6]

  • Suspend 15 g of 2-amino-5-chloro-3-methylbenzoic acid in 150 mL of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 3-amino-5-chloro-2-methylbenzoate.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 3-amino-5-chloro-2-methylbenzoate. The following techniques are recommended:

Physical Properties
PropertyExpected Value
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol [7][8]
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the methyl ester protons, and the aromatic methyl protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule:

  • N-H stretching vibrations of the primary amine.

  • C=O stretching of the ester carbonyl group.

  • C-O stretching of the ester.

  • Aromatic C-H and C=C stretching vibrations.

  • C-Cl stretching vibration.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information. The molecular ion peak (M+) is expected at m/z corresponding to the molecular weight of the compound.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All experimental procedures should be conducted in a well-ventilated fume hood. The hazards of the reagents used, such as concentrated acids and organic solvents, should be reviewed before starting any work.

Conclusion

This guide has outlined a detailed and reliable pathway for the synthesis and characterization of Methyl 3-amino-5-chloro-2-methylbenzoate. By following the described protocols and analytical methods, researchers can confidently prepare and validate this important chemical intermediate for its use in drug discovery and other applications. The provided rationale behind the experimental choices and the comprehensive characterization scheme ensure the scientific integrity and reproducibility of the synthesis.

References

  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • (2025). Unlocking Chemical Synthesis: The Role of 2-Amino-5-chloro-3-methylbenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-chlorobenzoate. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (2024). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (2013). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • PW Consulting. (2025). 2-Amino-5-Chloro-3-Methylbenzoic Acid Market. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-amino-5-chloro-2-methylbenzoate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Modern Synthesis Methyl 3-amino-5-chloro-2-methylbenzoate, bearing the CAS number 294190-18-4, is a substituted anthra...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Synthesis

Methyl 3-amino-5-chloro-2-methylbenzoate, bearing the CAS number 294190-18-4, is a substituted anthranilic acid derivative of significant interest in the field of chemical synthesis.[1][2][3][4][5][6][7][8] While not extensively documented as a final active pharmaceutical ingredient (API), its true value lies in its role as a meticulously designed building block for constructing more complex, biologically active molecules.[9][10][11] The strategic placement of its amino, chloro, methyl, and methyl ester functionalities on the benzene ring offers a rich platform for diverse chemical transformations.

This technical guide provides a comprehensive overview of Methyl 3-amino-5-chloro-2-methylbenzoate, from its logical synthesis and analytical characterization to its pivotal role as a key intermediate in the production of high-value agrochemicals. The principles and methodologies discussed herein are intended to provide researchers and development scientists with the foundational knowledge to effectively utilize this and similar scaffolds in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of Methyl 3-amino-5-chloro-2-methylbenzoate are summarized in the table below.

PropertyValue
CAS Number 294190-18-4
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Predicted Boiling Point 331.6±37.0 °C
Predicted Density 1.264±0.06 g/cm³
Storage Temperature 2-8°C (protect from light)

Data sourced from available chemical supplier information.[5]

Synthesis Pathway: A Logical Approach

The synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate is most logically achieved through a two-step process starting from the commercially available 2-amino-3-methylbenzoic acid. This pathway involves a regioselective chlorination followed by esterification.

Synthesis_Pathway A 2-Amino-3-methylbenzoic Acid B 2-Amino-5-chloro-3-methylbenzoic Acid A->B Chlorination (e.g., N-Chlorosuccinimide in DMF) C Methyl 3-amino-5-chloro-2-methylbenzoate B->C Fischer Esterification (Methanol, Acid Catalyst)

Caption: Synthesis workflow for Methyl 3-amino-5-chloro-2-methylbenzoate.

Step 1: Chlorination of 2-Amino-3-methylbenzoic Acid

The initial step involves the selective chlorination of 2-amino-3-methylbenzoic acid. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position is targeted for chlorination.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-methylbenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF).[12]

  • Add N-chlorosuccinimide (NCS) in a stoichiometric amount (typically 1.0 to 1.1 equivalents).

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.[12]

  • Filter the solid, wash thoroughly with water, and dry to yield 2-amino-5-chloro-3-methylbenzoic acid.[12]

This protocol is based on established methods for the chlorination of substituted anilines and benzoic acids.[12][13][14]

Step 2: Fischer Esterification

The second step is the conversion of the synthesized carboxylic acid to its corresponding methyl ester via Fischer esterification. This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Experimental Protocol:

  • Suspend 2-amino-5-chloro-3-methylbenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.[15][16]

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.[15][16]

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.[16]

  • After cooling, neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

  • Remove the excess methanol under reduced pressure.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 3-amino-5-chloro-2-methylbenzoate.

  • The product can be further purified by column chromatography if necessary.

This is a standard and robust protocol for the esterification of benzoic acid derivatives.[15][16][17][18][19]

Application as a Key Intermediate: The Synthesis of Chlorantraniliprole

The primary and most well-documented application of this chemical family is in the agrochemical industry. Specifically, 2-amino-5-chloro-3-methylbenzoic acid is a crucial intermediate in the synthesis of the insecticide Chlorantraniliprole.[20][21][22][23] The methyl ester, Methyl 3-amino-5-chloro-2-methylbenzoate, can also serve in this pathway, often after conversion to the corresponding N-methylamide.[21]

Chlorantraniliprole is a potent insecticide that acts on the ryanodine receptors in insects, leading to impaired muscle function and ultimately, death.[10] The synthesis involves the coupling of two key intermediates: a pyrazole carboxylic acid derivative and a substituted anthranilic acid derivative.[20][21]

Chlorantraniliprole_Synthesis cluster_0 Intermediate Synthesis cluster_1 Coupling Reaction A 2-Amino-5-chloro-3-methylbenzoic Acid B 2-Amino-5-chloro-N,3-dimethylbenzamide A->B Amide Formation D Chlorantraniliprole B->D Amide Coupling C 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid C->D

Caption: Simplified workflow for the synthesis of Chlorantraniliprole.

This application underscores the importance of Methyl 3-amino-5-chloro-2-methylbenzoate and its parent carboxylic acid as high-value intermediates. While its direct use in pharmaceuticals is not as prominently documented, its structural motifs are common in medicinal chemistry, suggesting its potential as a scaffold for the development of novel therapeutic agents.[9][10][11][24][25]

Analytical Characterization

For any chemical compound used in research and development, unambiguous analytical characterization is essential. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, experimentally verified full dataset for CAS 294190-18-4 is limited, the expected spectral features can be reliably predicted based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of Methyl 3-amino-5-chloro-2-methylbenzoate is expected to show distinct signals for the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the amine protons.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH~7.0 - 7.5Two doublets or singlets
-NH₂~4.0 - 5.0 (broad)Singlet
-OCH₃ (ester)~3.8 - 3.9Singlet
-CH₃ (aromatic)~2.1 - 2.3Singlet

¹³C NMR spectroscopy would complement this by showing distinct signals for each carbon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch (amine)3300 - 3500Two sharp bands
C-H stretch (aromatic)>3000
C-H stretch (aliphatic)<3000
C=O stretch (ester)~1720Strong, sharp band
C=C stretch (aromatic)1450 - 1600
C-O stretch (ester)1100 - 1300
C-Cl stretch600 - 800

These predictions are based on standard IR correlation tables and data for similar compounds.[26]

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A peak at m/z ≈ 199, corresponding to the molecular weight of the compound.

  • Isotope Peak (M+2): A peak at m/z ≈ 201 with an intensity of about one-third of the M⁺ peak, characteristic of the presence of a single chlorine atom.

  • Key Fragments: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃, m/z 31) and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[5]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 3-amino-5-chloro-2-methylbenzoate is a valuable chemical intermediate with a well-defined role in the synthesis of complex, biologically active molecules, most notably the insecticide chlorantraniliprole. Its synthesis from readily available starting materials is straightforward, and its characterization can be achieved through standard analytical techniques. For researchers in agrochemical and pharmaceutical development, this compound represents a versatile building block with significant potential for the creation of novel and effective products.

References

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Foundational

Topic: Physical and Chemical Properties of "Methyl 3-amino-5-chloro-2-methylbenzoate"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry, the strategic value of a synthetic building block is measured by its ve...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic value of a synthetic building block is measured by its versatility, reactivity, and the novelty of the scaffolds it can generate. Methyl 3-amino-5-chloro-2-methylbenzoate emerges as such a compound—a precisely substituted aromatic ester poised for the assembly of complex molecular architectures. This guide is crafted not merely as a datasheet but as a technical resource for the practicing scientist. It seeks to provide a comprehensive understanding of this molecule, from its fundamental physicochemical properties to its strategic application in synthetic workflows, particularly within the context of drug discovery. Our objective is to bridge the gap between raw data and practical application, offering insights grounded in established chemical principles and supported by authoritative references.

Molecular Profile and Physicochemical Characteristics

A compound's identity and utility are fundamentally defined by its physical and chemical properties. These parameters govern its behavior in both storage and reaction environments, dictating choices from solvent selection to purification methodology.

Identity and Core Properties

Methyl 3-amino-5-chloro-2-methylbenzoate is a trifunctionalized benzene derivative. The spatial arrangement of an amino group, a chlorine atom, and a methyl group around the methyl benzoate core creates a unique electronic and steric environment that is critical to its reactivity.

PropertyValueSource(s)
IUPAC Name Methyl 3-amino-5-chloro-2-methylbenzoate
Synonyms Benzoic acid, 3-amino-5-chloro-2-methyl-, methyl ester[1]
CAS Number 294190-18-4[2]
Molecular Formula C₉H₁₀ClNO₂[3][4]
Molecular Weight 199.63 g/mol [3][4]
Appearance White to off-white solid/crystalline powder[4]
Melting Point Not available
Boiling Point 331.6 ± 37.0 °C at 760 mmHg (Predicted)[3]
Density 1.3 ± 0.1 g/cm³ (Predicted)[3]
pKa 2.25 ± 0.10 (Predicted, for the conjugate acid)[1]

Note: Some properties are based on computational predictions and should be confirmed experimentally for critical applications.

Solubility Profile

While extensive experimental solubility data for this specific ester is not publicly available, its structure allows for informed predictions. As a methyl ester, it is expected to exhibit good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in protic solvents like methanol and ethanol would be moderate. In contrast to its carboxylic acid analogue, 2-amino-5-chloro-3-methylbenzoic acid—which shows temperature-dependent solubility in various solvents including acetone and methanol—the ester's solubility in aqueous media is expected to be low.[5][6][7] This differential solubility is a key consideration for reaction workups and purification, often allowing for straightforward extraction into an organic phase.

Spectroscopic Signature

Spectroscopic analysis is essential for structural verification and purity assessment. The following are the expected characteristics for Methyl 3-amino-5-chloro-2-methylbenzoate.

  • ¹H NMR (Proton NMR): The spectrum is predicted to show several distinct signals: a singlet for the ester methyl protons (-OCH₃) around 3.8-3.9 ppm, a singlet for the aromatic methyl protons (-CH₃) around 2.1-2.3 ppm, a broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on solvent and concentration, and two doublets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the two aromatic protons.

  • ¹³C NMR (Carbon NMR): The spectrum would reveal nine distinct carbon signals, including the carbonyl carbon of the ester (approx. 165-170 ppm), six unique aromatic carbons (approx. 110-150 ppm), the ester methyl carbon (approx. 52 ppm), and the aromatic methyl carbon (approx. 15-20 ppm).

  • Infrared (IR) Spectroscopy: Key diagnostic peaks would include N-H stretching bands for the primary amine (a doublet around 3350-3450 cm⁻¹), a strong C=O stretching band for the ester carbonyl (approx. 1700-1720 cm⁻¹), and C-Cl stretching in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 199. A characteristic (M+2)⁺ peak at m/z 201, with an intensity approximately one-third of the M⁺ peak, would confirm the presence of a single chlorine atom.

Synthesis and Chemical Reactivity

The utility of Methyl 3-amino-5-chloro-2-methylbenzoate in drug development is intrinsically linked to its synthesis and the reactivity of its functional groups.

Synthetic Strategy

A common and logical synthetic route involves the reduction of a nitro-group precursor, which is a standard transformation in medicinal chemistry due to the wide availability of nitroaromatic starting materials.

G Start Methyl 2-methyl-3-nitro-5-chlorobenzoate Product Methyl 3-amino-5-chloro-2-methylbenzoate Start->Product Nitro Group Reduction Reagent Reducing Agent (e.g., SnCl₂/HCl, Fe/NH₄Cl, or H₂/Pd-C) Reagent->Product

Caption: General workflow for the synthesis via nitro group reduction.

This transformation is highly efficient and selective. The choice of reducing agent (e.g., tin(II) chloride, iron in acidic media, or catalytic hydrogenation) can be tailored based on the presence of other functional groups and desired reaction conditions (e.g., temperature, pressure).[1]

Reactivity and Synthetic Utility

The true power of this molecule lies in the orthogonal reactivity of its functional groups. The primary aromatic amine is the most versatile handle for molecular elaboration.

  • The Amino Group: As a nucleophile, the -NH₂ group is a prime site for derivatization. It readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and reductive amination. Critically for drug discovery, it is an excellent precursor for the Sandmeyer reaction . This well-established chemistry allows the conversion of the amino group into a wide array of other functionalities (e.g., -OH, -Br, -CN, -I) via a diazonium salt intermediate.[8][9][10] This capability dramatically expands the synthetic possibilities, enabling its use as a linchpin in the synthesis of complex aryl- and heteroaryl-substituted compounds.[11][12][13]

  • The Ester Group: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation via peptide coupling reagents.

  • The Aromatic Ring: The positions on the ring are activated or deactivated by the existing substituents, guiding further electrophilic aromatic substitution reactions if required, though derivatization of the amino group is a more common strategy.

Protocols for Quality Assessment and Handling

Rigorous quality control and safe handling are non-negotiable in a research and development setting.

Safety and Handling
  • Hazard Profile: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Purity Determination via Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic intermediates. The following is a representative protocol.

Causality: A reverse-phase C18 column is chosen because it effectively separates moderately polar organic molecules like the target compound from non-polar and more polar impurities. The mobile phase gradient allows for the efficient elution of compounds with varying polarities. UV detection is ideal as the aromatic ring provides strong chromophores.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Prepare Mobile Phase (e.g., A: H₂O + 0.1% TFA, B: ACN + 0.1% TFA) C 3. Equilibrate System (C18 Column, e.g., 95:5 A:B) A->C B 2. Prepare Sample (1 mg/mL in Acetonitrile) D 4. Inject Sample (e.g., 5 µL) B->D C->D E 5. Run Gradient (e.g., 5% to 95% B over 15 min) D->E F 6. Detect at 254 nm E->F G 7. Integrate Peaks & Calculate Area % Purity F->G

Caption: Standard experimental workflow for purity analysis by RP-HPLC.

Methodology:

  • Mobile Phase:

    • Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile (ACN) with 0.1% TFA.

  • Sample Preparation: Accurately prepare a 1 mg/mL solution of the compound in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Analysis: Inject the sample. Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

Conclusion

Methyl 3-amino-5-chloro-2-methylbenzoate is more than a simple chemical; it is a strategic asset for the medicinal chemist. Its well-defined physicochemical properties, coupled with the versatile reactivity of its amino group, make it an ideal starting point for constructing novel molecular entities. By understanding its characteristics and leveraging established synthetic protocols like the Sandmeyer reaction, researchers can efficiently navigate the path from a simple building block to complex, high-value drug candidates. This guide provides the foundational knowledge necessary to incorporate this valuable intermediate into discovery programs with confidence and scientific rigor.

References

  • Tradeindia. (n.d.). Methyl 3-amino-5-chloro-2-methylbenzoate (chemical Reagent) at Best Price in Hyderabad | Rnr Biosciences Pvt. Ltd. Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB439711 | CAS 294190-18-4. Retrieved from [Link]

  • Google Patents. (n.d.). US12168016B2 - Aryl-OR heteroaryl-substituted benzene compounds.
  • Google Patents. (n.d.). WO2012142504A1 - Aryl-or heteroaryl-substituted benzene compounds.
  • Tradeindia. (n.d.). Methyl 3 Aminocrotonate In Ahmedabad - Prices Manufacturers & Suppliers. Retrieved from [Link]

  • Ye, J., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
  • MSDSPDF. (n.d.). Benzoic acid, 3-aMino-5-chloro-2-Methyl-, Methyl ester - Safety Data Sheet. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 3-amino-5-chloro-2-methylbenzoate | CAS#:294190-18-4. Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB439711 | CAS 294190-18-4. Retrieved from [Link]

  • Google Patents. (n.d.). US9549931B2 - Aryl- or heteroaryl-substituted benzene compounds.
  • Google Patents. (n.d.). WO2014062733A2 - Substituted benzene compounds.
  • Google Patents. (n.d.). WO2012142513A1 - Substituted benzene compounds.
  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US9376422B2 - Dihidropyridin-2-one benzamine compounds.
  • Google Patents. (n.d.). US12161645B2 - Aryl-or heteroaryl-substituted benzene compounds.
  • Peritum Innovations LLP. (n.d.). Cas No 20776-67-4 2-Amino-5-Chloro-3-Methylbenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-chlorobenzoate. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Journal of Chemical & Engineering Data. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Determining the Organic Solvent Solubility of Methyl 3-amino-5-chloro-2-methylbenzoate

Introduction Methyl 3-amino-5-chloro-2-methylbenzoate is a substituted aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A fundament...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-5-chloro-2-methylbenzoate is a substituted aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A fundamental physicochemical property governing its utility in process chemistry, formulation development, and purification is its solubility in various organic solvents. The dissolution behavior of a compound dictates solvent selection for reactions, crystallization, and chromatographic purification, directly impacting yield, purity, and process efficiency.

Currently, there is a notable absence of published quantitative solubility data for Methyl 3-amino-5-chloro-2-methylbenzoate in the public domain. This guide, therefore, serves not as a repository of existing data, but as a comprehensive, in-depth technical manual for researchers, scientists, and drug development professionals to accurately and reliably determine the solubility of this compound.

This document provides the theoretical framework for predicting solubility, a detailed experimental protocol based on the gold-standard shake-flask method, and a robust analytical procedure for quantification using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating and grounded in established scientific principles to ensure the generation of high-quality, reliable data.

Physicochemical Profile & Theoretical Solubility Considerations

Understanding the molecular structure of Methyl 3-amino-5-chloro-2-methylbenzoate is paramount to predicting its solubility behavior. The structure contains several key functional groups that influence its polarity and potential for intermolecular interactions.

Table 1: Physicochemical Properties of Methyl 3-amino-5-chloro-2-methylbenzoate

PropertyValueSource
CAS Number 294190-18-4[2][3][4]
Molecular Formula C₉H₁₀ClNO₂[3]
Molecular Weight 199.63 g/mol [3]
Appearance Solid (predicted)General knowledge
Predicted Density 1.3 ± 0.1 g/cm³[5]
Predicted Refractive Index 1.573[5]
Predicted Boiling Point 331.6 ± 37.0 °C at 760 mmHg[5]
Structural Analysis and Polarity

The molecule's solubility is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6] The key structural features are:

  • Aromatic Ring: A large, nonpolar component that favors solubility in nonpolar and aromatic solvents (e.g., toluene, xylenes).

  • Methyl Ester Group (-COOCH₃): A polar aprotic group capable of acting as a hydrogen bond acceptor. This contributes to solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile).

  • Amino Group (-NH₂): A polar, protic group that can both donate and accept hydrogen bonds. This feature significantly increases polarity and promotes solubility in polar protic solvents (e.g., alcohols like methanol, ethanol).

  • Chloro Group (-Cl): An electronegative group that adds to the molecule's overall polarity.

  • Methyl Group (-CH₃): A nonpolar group that slightly increases lipophilicity.

The combination of these groups results in a molecule of intermediate polarity. It possesses both hydrogen bond donating/accepting capabilities and a significant nonpolar surface area. Therefore, it is predicted to have limited solubility in highly nonpolar solvents like hexanes and also limited solubility in highly polar solvents like water. Its optimal solubility is likely to be found in solvents of intermediate polarity, such as alcohols, ketones, and esters.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7][8] This technique involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to allow the system to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Principle

A supersaturated slurry of Methyl 3-amino-5-chloro-2-methylbenzoate is prepared in the chosen organic solvent. The mixture is agitated at a constant temperature until the concentration of the dissolved compound in the liquid phase remains constant over time, indicating that equilibrium has been reached. This ensures the measured solubility is the true thermodynamic maximum concentration under the specified conditions.

Materials and Equipment
  • Methyl 3-amino-5-chloro-2-methylbenzoate (solid)

  • Selected organic solvents (analytical or HPLC grade)

  • Orbital shaker with temperature control

  • Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

  • Analytical balance

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector (See Section 3)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid Methyl 3-amino-5-chloro-2-methylbenzoate to a pre-weighed glass vial. An amount sufficient to remain undissolved upon reaching equilibrium is required; typically, 5-10 mg of solid in 2 mL of solvent is a good starting point.[8]

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-250 rpm). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[9]

  • Time to Equilibrium: Allow the vials to shake for a predetermined time. A preliminary experiment should be conducted to determine the time required to reach equilibrium. This is done by taking samples at various time points (e.g., 4, 8, 24, 48 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements show no significant change in concentration. For many organic compounds, 24 to 48 hours is sufficient.[10]

  • Sample Collection: Once equilibrium is achieved, stop the shaker and allow the vials to stand undisturbed for at least 30 minutes to allow the excess solid to sediment.

  • Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a chemically compatible syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops to saturate the filter material. Filter the remaining solution into a clean, pre-weighed collection vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately weigh the collected filtrate. Then, perform a precise serial dilution of the filtrate with the same solvent into the working concentration range of the analytical method (see Section 3). This step is crucial for accurate quantification.

  • Analysis: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV protocol described below, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions. The solubility is typically expressed in mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid solute to vial B Add known volume of solvent A->B C Agitate at constant Temperature & Speed (e.g., 24-48h) B->C D Sediment excess solid C->D E Filter supernatant (0.22 µm syringe filter) D->E F Prepare accurate dilutions of the saturated solution E->F G Quantify concentration via HPLC-UV F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for determining equilibrium solubility.

Analytical Quantification Protocol: HPLC-UV Method

A validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is a robust and widely used technique for quantifying aromatic compounds like benzoates in solution.[11][12][13]

Principle

The method separates the analyte (Methyl 3-amino-5-chloro-2-methylbenzoate) from any potential impurities or solvent-related peaks using a reversed-phase column. The concentration is determined by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentrations.

Instrumentation and Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A mixture of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous buffer (e.g., 0.1% Formic Acid or Phosphoric Acid in water). An isocratic elution with a ratio like 60:40 (Acetonitrile:Buffer) can be used as a starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the compound. For aromatic amines, a wavelength between 230-280 nm is typically appropriate.[11]

  • Injection Volume: 10 µL.

Procedure
  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of Methyl 3-amino-5-chloro-2-methylbenzoate and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the expected concentration range of the diluted solubility samples.

  • Sample Preparation: Prepare the diluted samples from the filtered saturated solution as described in Section 2.3, Step 7.

  • Analysis: Inject the calibration standards followed by the unknown samples into the HPLC system.

  • Calibration and Calculation: Generate a calibration curve by plotting the peak area versus the concentration for the standards. The curve should have a correlation coefficient (r²) of >0.999. Use the linear regression equation from this curve to calculate the concentration of the compound in the diluted samples. Finally, apply the dilution factor to determine the solubility in the original, undiluted saturated solution.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded systematically. A clear and organized presentation is crucial for comparison across different solvents and for future reference.

Table 2: Template for Reporting Experimental Solubility Data

Organic SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., MethanolPolar Protic25
e.g., AcetonePolar Aprotic25
e.g., Ethyl AcetatePolar Aprotic25
e.g., TolueneAromatic25
e.g., n-HeptaneNonpolar25

Conclusion

References

[2] ChemSrc. Methyl 3-amino-5-chloro-2-methylbenzoate | CAS#:294190-18-4. (Accessed Dec. 31, 2025). [3] SynQuest Labs, Inc. Methyl 3-amino-5-chloro-2-methylbenzoate. (Accessed Dec. 31, 2025). [4] AK Scientific, Inc. 294190-18-4 Methyl 3-amino-5-chloro-2-methylbenzoate. (Accessed Dec. 31, 2025). [6] LibreTexts Chemistry. "Like Dissolves Like": A General Rule for Solubility. (Accessed Dec. 31, 2025). [14] QuiverChem. 294190-18-4 | Methyl 3-amino-5-chloro-2-methylbenzoate 96%. (Accessed Dec. 31, 2025). [15] Parchem. Methyl 3-amino-5-chloro-2-methylbenzoate (Cas 57311-93-0). (Accessed Dec. 31, 2025). [16] Ambeed.com. 20776-67-4 | 2-Amino-5-chloro-3-methylbenzoic acid. (Accessed Dec. 31, 2025). [17] HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. (Accessed Dec. 31, 2025). [5] Tradeindia. Methyl 3-amino-5-chloro-2-methylbenzoate (chemical Reagent). Rnr Biosciences Pvt. Ltd. (Accessed Dec. 31, 2025). [1] Smolecule. Buy 5-Amino-2-chloro-4-methylbenzoic acid | 1379183-04-6. (2023). [10] Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (Accessed Dec. 31, 2025). [18] Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [11] Pylypiw, H. M., & Grether, T. F. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of AOAC International. [12] Islam, M. R., et al. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Food Research. [13] Patil, S., et al. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. [19] Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical & Engineering Data. ChemicalBook. Benzoic acid, 3-aMino-5-chloro-2-Methyl-, Methyl ester. (Accessed Dec. 31, 2025). [20] ChemicalBook. Benzoic acid, 3-aMino-5-chloro-2-Methyl-, Methyl ester Properties. (Accessed Dec. 31, 2025). [21] Google Patents. US12161645B2 - Aryl-or heteroaryl-substituted benzene compounds. (Accessed Dec. 31, 2025). [22] Berton, M., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science. [9] World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. (Accessed Dec. 31, 2025). ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). [8] Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). [23] YouTube. Sodium Benzoate (Benzoic Acid) Analysis Using HPLC_Part-2 (Instrumental Analysis). (2021). [24] protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

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Foundational

An In-depth Technical Guide to the Stability and Storage of Methyl 3-amino-5-chloro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the stability and recommend...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-amino-5-chloro-2-methylbenzoate (CAS No. 50923-57-4). As a crucial intermediate in pharmaceutical synthesis, understanding its chemical stability is paramount for ensuring the integrity, purity, and quality of active pharmaceutical ingredients (APIs). This document synthesizes available data with established principles of organic chemistry to offer field-proven insights into the compound's handling, potential degradation pathways, and methodologies for stability assessment. While specific experimental data for this exact isomer is limited in public literature, this guide extrapolates from structurally related compounds to provide a robust framework for its management in a research and development setting.

Introduction: The Role of Stability in Drug Development

The chemical stability of an API and its intermediates is a critical quality attribute that profoundly impacts the safety, efficacy, and shelf-life of a final drug product. For a substituted aromatic amine and ester like Methyl 3-amino-5-chloro-2-methylbenzoate, the potential for degradation through pathways such as hydrolysis and oxidation necessitates a thorough understanding of its chemical behavior under various environmental conditions. This guide serves as a foundational resource for scientists to establish appropriate storage and handling protocols, and to design meaningful stability studies.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Methyl 3-amino-5-chloro-2-methylbenzoate is essential for predicting its stability and handling requirements.

PropertyValueSource
Chemical Name Methyl 3-amino-5-chloro-2-methylbenzoate-
CAS Number 50923-57-4-
Molecular Formula C₉H₁₀ClNO₂-
Molecular Weight 199.63 g/mol -
Appearance Solid (predicted)General knowledge of similar compounds
Solubility Poorly soluble in water; miscible with organic solvents (predicted).[1]Inferred from methyl benzoate structure

Recommended Storage and Handling: A Proactive Approach to Preservation

Based on safety data sheets for structurally similar compounds and general chemical principles, the following storage and handling conditions are recommended to maintain the integrity of Methyl 3-amino-5-chloro-2-methylbenzoate.

Optimal Storage Conditions

To minimize degradation, the compound should be stored in a cool, dry, and dark environment .[2] Exposure to heat, moisture, and light can accelerate decomposition.

  • Temperature: Refrigeration (2-8°C) is recommended for long-term storage to slow down potential degradation reactions.[2]

  • Humidity: The compound should be stored in a tightly sealed container to protect it from moisture, which can facilitate hydrolysis of the ester group.[2]

  • Light: As aromatic amines can be photosensitive, storage in an amber or opaque container is crucial to prevent photodegradation.[2]

  • Inert Atmosphere: For long-term storage, particularly of solutions, blanketing with an inert gas such as nitrogen or argon can prevent oxidation of the amino group.[3]

Safe Handling Practices

Proper handling procedures are essential to prevent contamination and ensure the safety of laboratory personnel.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Hygine: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Potential Degradation Pathways: Understanding the Chemistry of Instability

The chemical structure of Methyl 3-amino-5-chloro-2-methylbenzoate, featuring both an ester and an aromatic amine functional group, makes it susceptible to several degradation pathways. The presence of a chlorine atom can also influence its reactivity.

ForcedDegradationWorkflow cluster_stress Stress Conditions start Prepare Stock Solution of Compound in Acetonitrile/Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B guidelines) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/PDA acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Characterize Degradation Products by LC-MS analysis->identification conclusion Develop Stability-Indicating Method & Identify Degradation Pathways identification->conclusion

Caption: Experimental workflow for a forced degradation study.

Data Analysis and Interpretation

The primary goal is to develop a stability-indicating analytical method, typically a reverse-phase HPLC method, that can separate the parent compound from all significant degradation products. [4]The peak purity of the parent compound should be assessed at each time point. LC-MS analysis of the stressed samples will aid in the tentative identification of the degradation products based on their mass-to-charge ratio.

Conclusion: Ensuring Product Quality Through Stability Awareness

While specific, published stability data for Methyl 3-amino-5-chloro-2-methylbenzoate is not extensive, a comprehensive understanding of its stability and optimal storage conditions can be achieved by applying established chemical principles and by drawing parallels with structurally related molecules. The recommendations and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to ensure the integrity of this important pharmaceutical intermediate. Proactive stability assessment and adherence to proper storage and handling procedures are fundamental to the successful development of safe and effective medicines.

References

  • Bender, M. L., & Thomas, R. J. (Year). Study on a number of substituted benzoates. Journal Name, Volume(Issue), pages.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Methyl benzoate - Wikipedia. (n.d.). Retrieved from [Link]

  • Petit, C., et al. (Year). Photocatalytic degradation of chlorinated aromatic volatile organic compounds. Journal Name, Volume(Issue), pages.
  • Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved from [Link]

  • Hoppe, M., et al. (Year). Examining primary aromatic amines' stability in aqueous food simulants. Journal Name, Volume(Issue), pages.
  • ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]

  • NIH. (Year). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • LCGC International. (Year). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • IJSDR. (Year). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • RJPT. (Year). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

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Exploratory

"Methyl 3-amino-5-chloro-2-methylbenzoate" molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-amino-5-chloro-2-methylbenzoate Introduction Methyl 3-amino-5-chloro-2-methylbenzoate is a substituted aromatic ester of significant int...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-amino-5-chloro-2-methylbenzoate

Introduction

Methyl 3-amino-5-chloro-2-methylbenzoate is a substituted aromatic ester of significant interest in synthetic chemistry. Its structural analogues, such as 2-amino-3-methyl-5-chlorobenzoic acid, are key intermediates in the synthesis of modern agrochemicals[1]. An understanding of the three-dimensional structure and conformational preferences of this molecule is paramount for professionals in drug discovery and materials science. Molecular conformation dictates the nature of intermolecular interactions, crystal packing, solubility, and, crucially, the ability to bind to biological targets.

This guide provides a detailed theoretical and methodological examination of the molecular structure of Methyl 3-amino-5-chloro-2-methylbenzoate. In the absence of published single-crystal X-ray diffraction data for this specific compound, this document leverages established principles of conformational analysis, data from analogous structures, and outlines the authoritative experimental and computational protocols required to definitively determine its structure.

Section 1: Analysis of the Molecular Structure

The molecular structure of Methyl 3-amino-5-chloro-2-methylbenzoate is defined by a polysubstituted benzene ring. The spatial arrangement of the substituents—amino (-NH₂), chloro (-Cl), methyl (-CH₃), and methyl ester (-COOCH₃)—is dictated by a combination of steric and electronic effects.

  • Substituent Positions: The IUPAC name specifies the substitution pattern on the benzoate ring:

    • A methyl ester group at position 1.

    • A methyl group at position 2 (ortho).

    • An amino group at position 3 (meta).

    • A chloro group at position 5 (meta).

  • Electronic Effects: The amino group is a strong electron-donating group, while the chloro and methyl ester groups are electron-withdrawing. These electronic factors influence the aromatic ring's reactivity and the bond lengths within the molecule but have a secondary role in determining the overall conformation compared to steric effects.

  • Steric Hindrance: The primary determinant of the molecule's conformation is the steric repulsion between the ortho-methyl group and the adjacent methyl ester group. In simple methyl benzoate, the ester group is largely coplanar with the benzene ring to maximize π-conjugation. However, studies on 2,6-dimethyl derivatives of similar compounds show that ortho-substituents force the ester group to twist out of the ring's plane to alleviate steric strain[2]. Therefore, a significant dihedral angle between the plane of the ester group and the plane of the benzene ring is predicted.

Figure 1: 2D representation of Methyl 3-amino-5-chloro-2-methylbenzoate with IUPAC numbering for key atoms.

Section 2: Conformational Analysis

The conformational flexibility of this molecule primarily arises from rotation around the single bond connecting the ester group to the aromatic ring (C1-C7 bond).

Predicted Conformation

The key dihedral angle to consider is C2-C1-C7-O2, which defines the twist of the carbonyl group relative to the benzene ring.

  • Planar Conformation (Dihedral Angle ≈ 0°/180°): This conformation would maximize electronic conjugation between the ester and the ring. However, it would also create a severe steric clash between the carbonyl oxygen (O2) or the methoxy group (O1) and the ortho-methyl group (C9).

  • Perpendicular Conformation (Dihedral Angle ≈ 90°): This conformation minimizes steric repulsion at the cost of breaking the π-conjugation.

  • Twisted Conformation (0° < Dihedral Angle < 90°): The most probable conformation is a twisted one, representing a compromise between maximizing conjugation and minimizing steric hindrance. Based on computational studies of similarly substituted benzoates, the dihedral angle is expected to be significant, likely in the range of 40-70°[2].

The flexibility in related substituted phenylbenzoates is well-documented, with energy barriers to rotation being relatively low (e.g., <10 kJ/mol for a 20° rotation)[3][4]. This suggests that in solution, the molecule likely exists as a dynamic equilibrium of twisted conformers.

Quantitative Structural Predictions

The following table summarizes predicted values for key geometric parameters based on data from analogous structures found in crystallographic databases and computational studies. These values require experimental verification.

ParameterPredicted ValueRationale
Bond Lengths (Å)
C(aryl)-C(ester)1.50 - 1.52Lengthened due to steric hindrance and reduced double-bond character from twisting.
C=O1.20 - 1.22Typical double bond length.
C(ester)-O(methyl)1.33 - 1.35Partial double bond character.
Key Dihedral Angle (°)
C2-C1-C7-O240° - 70°Compromise between steric clash with the ortho-methyl group and electronic conjugation with the aryl ring[2].

Section 3: Methodologies for Structural Determination

To move from theoretical prediction to empirical fact, a combination of analytical techniques is required. The choice of method depends on whether the solid-state or solution-state conformation is of interest.

Protocol 1: Single-Crystal X-ray Diffraction (Solid-State)

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Step-by-Step Methodology:

  • Crystal Growth (Self-Validation): High-quality single crystals are paramount. The process involves dissolving the purified compound in a suitable solvent system (e.g., ethanol, acetone, ethyl acetate) and allowing for slow evaporation, cooling, or vapor diffusion. The formation of well-defined, non-twinned crystals is the first validation checkpoint.

  • Data Collection: A selected crystal is mounted on a diffractometer. It is cooled to a low temperature (typically 100 K) to reduce thermal motion and then irradiated with monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data, minimizing the difference between observed and calculated structure factors. The quality of the final model is assessed by the R-factor (residual factor), which should ideally be below 5% for a well-resolved structure.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State)

NMR spectroscopy provides insight into the molecule's average conformation in solution.

Step-by-Step Methodology:

  • Sample Preparation: A high-purity sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • 1D NMR (¹H, ¹³C): Standard proton and carbon spectra are acquired to confirm the chemical structure and assign all resonances.

  • 2D NMR for Conformational Analysis (NOESY/ROESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is performed. These techniques detect through-space correlations between protons that are close to each other (< 5 Å).

  • Data Interpretation: A key correlation to look for would be between the protons of the ortho-methyl group (-CH₃ at C2) and the protons of the ester's methyl group (-OCH₃). The presence and intensity of this NOE signal would provide direct evidence of their spatial proximity and help quantify the preferred torsional angle.

Protocol 3: Computational Chemistry (In Silico)

Computational modeling, particularly using Density Functional Theory (DFT), can predict low-energy conformations and the energy barriers between them.[5]

G cluster_0 start Initial 3D Structure Generation opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->opt Minimize Energy scan Potential Energy Surface Scan (Rotate C1-C7 bond) opt->scan Define Reaction Coordinate profile Generate Energy Profile Plot scan->profile Plot Energy vs. Dihedral Angle analysis Identify Global & Local Energy Minima (Conformers) profile->analysis Locate Stable States

Figure 2: Workflow for computational conformational analysis using Density Functional Theory (DFT).

Step-by-Step Methodology:

  • Initial Structure Building: A 3D model of the molecule is built using molecular modeling software.

  • Geometry Optimization: An initial geometry optimization is performed using a suitable level of theory and basis set (e.g., B3LYP/6-31G*) to find a local energy minimum.

  • Potential Energy Surface (PES) Scan: The key dihedral angle (C2-C1-C7-O2) is systematically rotated (e.g., in 10° increments from 0° to 360°), and the energy of the molecule is calculated at each step, allowing all other geometric parameters to relax.

  • Analysis: The resulting energy profile is plotted against the dihedral angle. The lowest points on this curve correspond to the most stable conformations. This analysis provides both the preferred twist angle and the energy barrier to rotation, indicating the molecule's conformational rigidity.

Conclusion

While definitive experimental data for Methyl 3-amino-5-chloro-2-methylbenzoate is not publicly available, a robust structural and conformational model can be predicted based on established chemical principles. The molecule is characterized by a sterically driven twist of the methyl ester group out of the plane of the benzene ring, a direct consequence of the ortho-methyl substituent. This guide has detailed this predicted conformation and outlined the precise, self-validating experimental and computational workflows necessary to confirm it. For researchers in medicinal chemistry and materials science, applying these methodologies is a critical step in understanding the structure-activity relationships that govern molecular performance.

References

  • Birner, P., Kugler, S., Simon, K., & Náray-Szabó, G. (2011). Theoretical Conformational Analysis of Substituted Phenylbenzoates. Molecular Crystals and Liquid Crystals, 80(1), 11-19. [Link][3][4]

  • Abraham, R. J., & Rossetti, Z. L. (1973). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link][2]

  • Wrzalik, R., Merkel, K., & Kocot, A. (2003). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Journal of Molecular Modeling, 9(4), 248-258. [Link][5]

  • Suzhou Bluehill Biopharma Co Ltd. (2017). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. CN106928131A. Patsnap. [Link][1]

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Exploratory

The Emergence of a Key Intermediate: A Technical Guide to Methyl 3-amino-5-chloro-2-methylbenzoate

This in-depth technical guide delves into the discovery and history of Methyl 3-amino-5-chloro-2-methylbenzoate, a pivotal intermediate in the synthesis of modern agrochemicals. While the specific discovery of this methy...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery and history of Methyl 3-amino-5-chloro-2-methylbenzoate, a pivotal intermediate in the synthesis of modern agrochemicals. While the specific discovery of this methyl ester is not extensively documented in seminal, standalone publications, its history is intrinsically linked to the development of the broader class of anthranilamide insecticides. This guide will therefore focus on the synthesis and evolution of its parent acid, 2-amino-3-methyl-5-chlorobenzoic acid, which serves as the direct precursor and whose development was driven by the pursuit of novel crop protection agents.

Introduction: The Need for a New Generation of Insecticides

The late 20th and early 21st centuries saw a pressing need for insecticides with improved safety profiles for non-target organisms and novel modes of action to combat growing resistance to existing chemical classes. This demand spurred extensive research and development efforts within the agrochemical industry, leading to the discovery of the diamide class of insecticides, which includes the highly successful product chlorantraniliprole. The synthesis of these complex molecules relies on the availability of precisely substituted aromatic building blocks, among which 2-amino-3-methyl-5-chlorobenzoic acid, and by extension its methyl ester, are of critical importance.[1][2]

Synthetic Pathways: A Journey from Commodity Chemicals to a Complex Intermediate

The industrial production of Methyl 3-amino-5-chloro-2-methylbenzoate is predicated on the efficient synthesis of its corresponding carboxylic acid. Several synthetic routes have been developed and patented, reflecting a continuous drive for process optimization, cost reduction, and improved environmental footprint. A common and illustrative pathway begins with readily available m-toluic acid.[3]

The Nitration-Reduction-Chlorination Sequence

A widely adopted synthetic strategy involves a three-step process starting from m-toluic acid.[3] This method is advantageous due to the low cost of the starting material and well-established reaction chemistries.

Step 1: Nitration of m-Toluic Acid

The initial step involves the nitration of m-toluic acid to introduce a nitro group onto the aromatic ring, yielding 2-nitro-3-methylbenzoic acid. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity.[3]

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amino group to form 2-amino-3-methylbenzoic acid. This transformation is commonly carried out via catalytic hydrogenation, employing a catalyst such as palladium on carbon in a hydrogen atmosphere.[3] This step is crucial as it introduces the key amino functionality.

Step 3: Chlorination of the Aromatic Ring

The final step in the synthesis of the parent acid is the selective chlorination of 2-amino-3-methylbenzoic acid to yield 2-amino-3-methyl-5-chlorobenzoic acid.[3] Various chlorinating agents can be employed, including N-chlorosuccinimide (NCS) or dichlorohydantoin, often in the presence of a radical initiator like benzoyl peroxide.[1][3] The reaction conditions are carefully controlled to achieve chlorination at the desired position (para to the amino group).

Step 4: Esterification

Finally, 2-amino-3-methyl-5-chlorobenzoic acid is converted to the target compound, Methyl 3-amino-5-chloro-2-methylbenzoate. This is a standard esterification reaction, typically carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

A generalized workflow for this synthetic sequence is depicted below:

Synthesis_of_Methyl_3_amino_5_chloro_2_methylbenzoate A m-Toluic Acid B Nitration (HNO3, H2SO4) A->B C 2-Nitro-3-methylbenzoic Acid B->C D Reduction (H2, Pd/C) C->D E 2-Amino-3-methylbenzoic Acid D->E F Chlorination (e.g., NCS) E->F G 2-Amino-3-methyl-5-chlorobenzoic Acid F->G H Esterification (Methanol, Acid Catalyst) G->H I Methyl 3-amino-5-chloro-2-methylbenzoate H->I

Figure 1: Generalized synthetic workflow from m-toluic acid.

Alternative Synthetic Approaches

In the continuous effort to develop more efficient and environmentally friendly processes, alternative synthetic routes have been explored. One such approach utilizes m-xylene as the starting material.[4] This method involves the chlorination of m-xylene, followed by oxidation to form 2-chloro-3-methylbenzoic acid. Subsequent amination and esterification steps yield the final product. This route offers the advantage of avoiding nitration and reduction steps.[4]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of Methyl 3-amino-5-chloro-2-methylbenzoate and its precursor is essential for process development, quality control, and safety assessment.

Property2-Amino-3-methyl-5-chlorobenzoic AcidMethyl 3-amino-5-chloro-2-methylbenzoate
Molecular Formula C₈H₈ClNO₂C₈H₈ClNO₂
Molecular Weight 185.61 g/mol [5]185.61 g/mol [6][7]
CAS Number 20776-67-421961-31-9[6]
Melting Point 239-243 °C[3]Not available
Appearance SolidNot available

Table 1: Key physicochemical properties.

Characterization of these compounds relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, with characteristic peaks observed for the aromatic protons, the methyl group, and the amino group.[3] High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the product.[3]

Application in Agrochemical Synthesis

The primary application and the driving force behind the development of synthetic routes for Methyl 3-amino-5-chloro-2-methylbenzoate is its use as a key intermediate in the manufacture of anthranilamide insecticides, such as chlorantraniliprole.[1][2] The structural features of this molecule, namely the specific substitution pattern on the aromatic ring, are crucial for the biological activity of the final insecticidal product.

The synthesis of these insecticides involves the coupling of 2-amino-3-methyl-5-chlorobenzoic acid (or its activated form) with another complex chemical entity. The methyl ester, Methyl 3-amino-5-chloro-2-methylbenzoate, can also be utilized in these coupling reactions, often after hydrolysis to the parent carboxylic acid.

The logical relationship of this intermediate to the final product is illustrated below:

Application_in_Agrochemicals cluster_intermediates Key Intermediates A 2-Amino-3-methyl-5-chlorobenzoic Acid B Methyl 3-amino-5-chloro-2-methylbenzoate A->B Esterification C Coupling with other chemical moieties A->C B->A Hydrolysis D Anthranilamide Insecticides (e.g., Chlorantraniliprole) C->D

Figure 2: Role as a key intermediate in insecticide synthesis.

Conclusion and Future Outlook

The history of Methyl 3-amino-5-chloro-2-methylbenzoate is a testament to the enabling role of synthetic chemistry in the development of modern technologies. While not a household name, this compound and its parent acid are indispensable building blocks in the production of vital crop protection tools. The ongoing research in this area is likely to focus on further optimization of synthetic routes to enhance efficiency, reduce environmental impact, and lower production costs. The development of novel catalytic systems and the application of continuous flow chemistry are promising avenues for future innovation in the synthesis of this important chemical intermediate.

References

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka. [Link]

  • Google Patents. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]

  • PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. [Link]

  • PubChem. Methyl 3-amino-5-chlorobenzoate. [Link]

  • Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Justia Patents. Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. [Link]

  • MySkinRecipes. 2-Amino-5-chloro-3-methylbenzoic acid. [Link]

  • PubChem. Methyl 2-amino-5-chlorobenzoate. [Link]

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Foundational

The Versatile Intermediate: A Technical Guide to the Applications of Methyl 3-Amino-5-Chloro-2-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern organic synthesis, certain molecules emerge as pivotal building blocks, enabling the construction of complex and val...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, certain molecules emerge as pivotal building blocks, enabling the construction of complex and valuable compounds. Methyl 3-amino-5-chloro-2-methylbenzoate is one such versatile intermediate. While its direct applications are often as a transient but crucial component in multi-step syntheses, its structural motifs are frequently found at the core of a range of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis and primary applications of Methyl 3-amino-5-chloro-2-methylbenzoate, offering insights for researchers and professionals in the pharmaceutical and agrochemical industries.

The strategic placement of an amino group, a chloro substituent, and a methyl group on the benzoic acid backbone, along with the reactivity of the methyl ester, makes this compound a valuable synthon. Its utility is most prominently demonstrated in the synthesis of complex insecticides and is implicated in the development of other fine chemicals.

I. Synthesis Pathway: From Precursor to the Final Ester

The journey to Methyl 3-amino-5-chloro-2-methylbenzoate typically begins with its corresponding carboxylic acid, 2-amino-5-chloro-3-methylbenzoic acid. This precursor is itself a significant synthetic intermediate. The overall synthesis can be logically divided into two main stages: the preparation of the substituted benzoic acid and its subsequent esterification.

A. Synthesis of the Precursor: 2-Amino-5-chloro-3-methylbenzoic Acid

Several patented methods exist for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, often starting from readily available materials like m-toluic acid. A common industrial approach involves a three-step process: nitration, hydrogenation, and chlorination.[1]

Step 1: Nitration of m-Toluic Acid

The initial step involves the nitration of m-toluic acid to yield 2-nitro-3-methylbenzoic acid. This is typically achieved using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity of the reaction.

Step 2: Hydrogenation of the Nitro Group

The nitro group of 2-nitro-3-methylbenzoic acid is then reduced to an amino group. This is commonly carried out via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere.[1]

Step 3: Chlorination of 2-Amino-3-methylbenzoic Acid

The final step in the precursor synthesis is the regioselective chlorination of 2-amino-3-methylbenzoic acid to introduce the chlorine atom at the 5-position. This can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS) or dichlorohydantoin, in a suitable solvent like N,N-dimethylformamide (DMF).[1][2]

Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid [1][2]

  • Nitration: To a cooled solution of m-toluic acid in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature (e.g., 0-5 °C). After the addition is complete, the reaction is stirred for a specified time and then quenched by pouring onto ice. The precipitated 2-nitro-3-methylbenzoic acid is collected by filtration.

  • Hydrogenation: The 2-nitro-3-methylbenzoic acid is dissolved in a suitable solvent (e.g., methanol or ethyl acetate), and a catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC or HPLC). The catalyst is removed by filtration, and the solvent is evaporated to yield 2-amino-3-methylbenzoic acid.

  • Chlorination: 2-Amino-3-methylbenzoic acid is dissolved in DMF, and a chlorinating agent (e.g., dichlorohydantoin) along with a radical initiator (e.g., benzoyl peroxide) is added. The mixture is heated (e.g., to 100-110 °C) for a set period.[1] After completion, the reaction mixture is cooled and poured into ice water to precipitate the product. The solid 2-amino-5-chloro-3-methylbenzoic acid is collected by filtration, washed, and dried.

B. Esterification to Methyl 3-Amino-5-chloro-2-methylbenzoate

The conversion of the carboxylic acid to its methyl ester is a crucial step for subsequent reactions, particularly amidation. The most common method for this transformation is the Fischer esterification.

Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. The reaction is reversible, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification of 2-Amino-5-chloro-3-methylbenzoic Acid [3][4]

  • Suspend 2-amino-5-chloro-3-methylbenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-amino-5-chloro-2-methylbenzoate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow mToluic m-Toluic Acid NitroToluic 2-Nitro-3-methylbenzoic Acid mToluic->NitroToluic Nitration (HNO₃, H₂SO₄) AminoToluic 2-Amino-3-methylbenzoic Acid NitroToluic->AminoToluic Hydrogenation (H₂, Pd/C) ChlorinatedAcid 2-Amino-5-chloro-3-methylbenzoic Acid AminoToluic->ChlorinatedAcid Chlorination (e.g., Dichlorohydantoin) MethylEster Methyl 3-amino-5-chloro-2-methylbenzoate ChlorinatedAcid->MethylEster Esterification (Methanol, H₂SO₄)

Caption: Overall synthesis pathway for Methyl 3-amino-5-chloro-2-methylbenzoate.

II. Core Applications: A Key Intermediate in Agrochemicals

The primary and most well-documented application of Methyl 3-amino-5-chloro-2-methylbenzoate is as a crucial intermediate in the synthesis of high-value agrochemicals, specifically insecticides.[5]

A. Synthesis of Chlorantraniliprole Intermediate

Methyl 3-amino-5-chloro-2-methylbenzoate is a key precursor in the industrial synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which is a vital intermediate for the powerful insecticide, Chlorantraniliprole.[4] Chlorantraniliprole belongs to the anthranilic diamide class of insecticides and exhibits excellent efficacy against a broad spectrum of chewing pests.

The synthesis involves the amidation of Methyl 3-amino-5-chloro-2-methylbenzoate with methylamine. The ester group provides a reactive site for nucleophilic attack by the amine, leading to the formation of the corresponding amide.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide [4]

  • Dissolve Methyl 3-amino-5-chloro-2-methylbenzoate in a suitable alcohol solvent (e.g., methanol).

  • Introduce methylamine (as a solution in alcohol or as a gas) into the reaction mixture. The molar ratio of methylamine to the ester is typically greater than 1 to ensure complete conversion.

  • The reaction is generally carried out at a controlled temperature (e.g., 20-60 °C) and stirred for a period of 2 to 8 hours.

  • Reaction progress is monitored by an appropriate analytical technique such as HPLC.

  • Upon completion, the product, 2-amino-5-chloro-N,3-dimethylbenzamide, can be isolated by precipitation or extraction, followed by purification.

Reaction Pathway Diagram

AmidationReaction MethylEster Methyl 3-amino-5-chloro-2-methylbenzoate C₁₀H₁₂ClNO₂ AmideProduct 2-Amino-5-chloro-N,3-dimethylbenzamide C₁₀H₁₃ClN₂O MethylEster->AmideProduct Ammonolysis Methylamine {Methylamine | CH₃NH₂} Methylamine->AmideProduct

Caption: Amidation of Methyl 3-amino-5-chloro-2-methylbenzoate.

B. Potential Applications in Pharmaceuticals and Dyes

While the most prominent current use of Methyl 3-amino-5-chloro-2-methylbenzoate is in the agrochemical sector, the structural motifs present in the molecule suggest its potential as an intermediate in the synthesis of pharmaceuticals and dyes. The parent compound, 2-amino-5-chloro-3-methylbenzoic acid, is noted for its use as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and various dyestuffs.[6] It is plausible that the methyl ester could serve as a more reactive intermediate in certain synthetic routes to these classes of compounds, offering advantages in terms of reaction conditions and yields.

III. Physicochemical Data and Spectroscopic Information

A summary of the key physicochemical properties of the precursor acid and related compounds is presented below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-5-chloro-3-methylbenzoic acidC₈H₈ClNO₂185.61239-243
Methyl 3-amino-5-chloro-2-methylbenzoateC₉H₁₀ClNO₂199.63Not readily available
2-Amino-5-chloro-N,3-dimethylbenzamideC₉H₁₁ClN₂O198.65Not readily available

Note: The melting point for the methyl ester and the final amide are not consistently reported in publicly available literature, which is common for synthetic intermediates.

IV. Conclusion and Future Outlook

Methyl 3-amino-5-chloro-2-methylbenzoate stands out as a valuable, albeit specialized, chemical intermediate. Its primary role in the synthesis of the insecticide Chlorantraniliprole underscores its industrial importance. The synthetic pathways to this compound are well-established, proceeding through its carboxylic acid precursor.

For researchers in drug discovery and materials science, the potential of this molecule as a building block for novel pharmaceuticals and functional dyes remains an area ripe for exploration. The strategic arrangement of its functional groups offers a platform for diverse chemical modifications, paving the way for the development of new chemical entities with unique biological or physical properties. As the demand for more sophisticated and effective chemical products continues to grow, the utility of such versatile intermediates is set to expand.

V. References

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.

  • Fischer Esterification: Benzoic Acid Lab Manual. Studylib.

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.

  • Fischer Esterification-Typical Procedures. OperaChem.

  • 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 | FA159371. Biosynth.

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.

  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Google Patents.

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  • Methyl 3-amino-5-chloro-2-hydroxybenzoate synthesis. ChemicalBook.

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  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Bioactive Molecules Using Substituted Anthranilate Scaffolds

Abstract: Substituted anthranilic acids and their esters are cornerstone building blocks in the synthesis of complex bioactive molecules, prized for their pre-configured arrangement of reactive functional groups. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Substituted anthranilic acids and their esters are cornerstone building blocks in the synthesis of complex bioactive molecules, prized for their pre-configured arrangement of reactive functional groups. This guide focuses on the strategic application of "Methyl 3-amino-5-chloro-2-methylbenzoate" and its close, industrially significant isomer, 2-amino-5-chloro-3-methylbenzoic acid, in modern medicinal and agrochemical development. We will explore the chemical logic behind its use, detail key synthetic transformations, and provide a field-proven protocol for the synthesis of an anthranilic diamide, a class of molecules that includes the blockbuster insecticide chlorantraniliprole. This document is intended for researchers and professionals in drug discovery and process development, providing both the theoretical basis and practical steps for leveraging this versatile scaffold.

Introduction: The Anthranilate Scaffold in Synthesis

The 1,2-aminobenzoic acid (anthranilic acid) motif is a privileged scaffold in synthetic chemistry. The ortho-relationship between the amine and the carboxylic acid provides a powerful conformational and reactive bias, ideal for constructing heterocyclic systems and complex amides. The specific substitution pattern of molecules like Methyl 3-amino-5-chloro-2-methylbenzoate offers chemists precise control over steric and electronic properties, which is critical for tuning the biological activity and pharmacokinetic profiles of the final compounds.

While various isomers exist, this guide will use the synthesis of analogues of chlorantraniliprole, which starts from 2-amino-5-chloro-3-methylbenzoic acid, as a primary exemplar. The principles and reaction types discussed are directly applicable to other isomers, including the titular Methyl 3-amino-5-chloro-2-methylbenzoate. This approach allows us to draw upon a wealth of established, high-yield chemistry to illustrate the scaffold's potential.[1][2]

Physicochemical Properties & Safe Handling

Before beginning any synthesis, a thorough understanding of the starting material's properties and safety requirements is essential.

Table 1: Properties of Key Anthranilate Building Blocks

PropertyMethyl 3-amino-5-chloro-2-methylbenzoate2-Amino-5-chloro-3-methylbenzoic acid
CAS Number Not readily available20776-67-4[3]
Molecular Formula C₉H₁₀ClNO₂C₈H₈ClNO₂[3]
Molecular Weight 199.63 g/mol 185.61 g/mol [3]
Appearance VariesOff-white to gray solid[3][4]
Melting Point Not readily available238-243 °C[5]
Solubility Soluble in organic solvents like DMF, DCMSoluble in DMF, hot methanol[4][5]

Safety & Handling: Substituted aminobenzoic acids and their esters should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][7] For detailed information, always consult the supplier's Safety Data Sheet (SDS) before use.[8]

Core Synthetic Strategies & Mechanistic Rationale

The utility of the anthranilate scaffold stems from the distinct reactivity of its functional groups. Understanding these allows for the rational design of synthetic routes.

Caption: Key reactive sites on the substituted anthranilate scaffold.

Amide Bond Formation: The Workhorse Reaction

The most fundamental transformation is the formation of an amide bond using the primary amine. This is a cornerstone of modern medicinal chemistry.[9]

  • Causality & Rationale: The amine acts as a nucleophile, attacking an activated carboxylic acid or acyl chloride. The choice of coupling reagent is critical for success, especially with complex or sensitive substrates. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU are used to convert the carboxylic acid partner into a highly reactive intermediate in situ, allowing the reaction to proceed under mild conditions, thus preserving other functional groups.[9][10] This avoids the harsh conditions required for forming acyl chlorides.

Benzoxazinone Synthesis: An Advanced Strategy

In the industrial synthesis of chlorantraniliprole, a common strategy involves the formation of a benzoxazinone intermediate.[11]

  • Causality & Rationale: This two-step approach is often more robust and higher-yielding than a direct amide coupling. First, the anthranilic acid is reacted with an activated pyrazole carboxylic acid (often using methanesulfonyl chloride as a dehydrating agent) to form the cyclized benzoxazinone.[11] This intermediate is stable and can be isolated and purified. Critically, the benzoxazinone is now an activated acylating agent. In the second step, it readily reacts with a primary amine (like methylamine) in a ring-opening reaction to form the final diamide product with high fidelity.[11] This avoids potential side reactions and provides a more controlled route to the target molecule.

Palladium-Catalyzed Cross-Coupling: A Diversification Pathway

The chloro-substituent on the aromatic ring serves as a handle for C-C or C-N bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13]

  • Causality & Rationale: In a Suzuki coupling, a palladium(0) catalyst undergoes oxidative addition into the aryl-chloride bond.[12] Following transmetalation with an activated boronic acid (in the presence of a base) and subsequent reductive elimination, a new C-C bond is formed.[12][14] This allows for the introduction of a vast array of aryl or heteroaryl groups, making it an invaluable tool for library synthesis and structure-activity relationship (SAR) studies.[13][15] While less common for this specific scaffold's primary applications, it remains a powerful option for generating molecular diversity.

Detailed Protocol: Synthesis of a Chlorantraniliprole Analogue

This protocol details the synthesis of a diamide insecticide analogue via the benzoxazinone strategy, adapted from published literature.[2][11]

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Reactant A Step 1: Benzoxazinone Formation I1 Benzoxazinone Intermediate A->I1 Cyclization B Step 2: Ammonolysis / Ring-Opening C Final Product B->C Amide Formation R1 2-Amino-5-chloro- 3-methylbenzoic acid R1->A R2 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carbonyl chloride R2->A I1->B R3 Indane Amine Analogue R3->B

Caption: Experimental workflow for the synthesis of a diamide analogue.

Protocol Part A: Synthesis of the Benzoxazinone Intermediate

This step involves the coupling of 2-amino-5-chloro-3-methylbenzoic acid with an activated pyrazole acid chloride to form the cyclized intermediate.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of benzoic acid). Stir the suspension.

  • Base Addition: Add a non-nucleophilic base such as pyridine (2.5 eq) to the suspension and stir until a clear solution is obtained.

  • Acyl Chloride Addition: In a separate flask, prepare a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride (1.05 eq) in anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The benzoxazinone intermediate will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold diethyl ether to remove impurities. Dry the solid under vacuum to yield the desired benzoxazinone.

Protocol Part B: Synthesis of the Final Diamide Product (Ammonolysis)

This step uses the purified benzoxazinone and couples it with a substituted amine.

  • Reaction Setup: To a 100 mL flask, add the benzoxazinone intermediate (1.0 eq) and acetonitrile (10 mL).

  • Amine Addition: Add the desired indane amine analogue (1.2 eq) to the stirring suspension.[2]

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4 hours. A solid precipitate of the final product should form upon cooling.[2]

  • Work-up & Purification: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold acetonitrile to remove any unreacted starting material.

  • Drying & Characterization: Dry the purified solid product under high vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected data should align with literature values for similar analogues.[2]

Conclusion

The Methyl 3-amino-5-chloro-2-methylbenzoate scaffold and its isomers are exceptionally valuable tools in synthetic chemistry. Their inherent reactivity, when properly understood and leveraged, provides efficient and robust pathways to a wide range of biologically active molecules. The strategies of direct amide coupling, benzoxazinone formation, and cross-coupling offer a versatile toolkit for chemists in drug discovery and agrochemical development to generate novel compounds with high precision and control.

References

  • ResearchGate. Synthesis route of chlorantraniliprole derivatives containing indane and its analogs. Available from: [Link].

  • ResearchGate. Synthesis and Insecticidal Activities of Novel Analogues of Chlorantraniliprole Containing Nitro Group. Available from: [Link].

  • ResearchGate. Design, Synthesis and Biological Activities of Novel Analogues of Chlorantraniliprole Containing Heptafluoroisopropyl Group. Available from: [Link].

  • MDPI. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Available from: [Link].

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link].

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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link].

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Application

Application Note: Protocols for the Esterification of 3-Amino-5-chloro-2-methylbenzoic Acid

Abstract & Introduction The synthesis of specific ester derivatives of substituted aromatic compounds is a cornerstone of modern medicinal and materials chemistry. Methyl 3-amino-5-chloro-2-methylbenzoate is a valuable s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of specific ester derivatives of substituted aromatic compounds is a cornerstone of modern medicinal and materials chemistry. Methyl 3-amino-5-chloro-2-methylbenzoate is a valuable synthetic intermediate, serving as a key building block for complex molecules, including certain classes of novel insecticides. This application note provides detailed, field-proven protocols for the esterification of 3-amino-5-chloro-2-methylbenzoic acid. We will primarily focus on the robust and widely applicable acid-catalyzed Fischer esterification. Additionally, an alternative method involving the formation of an acyl chloride intermediate is presented for substrates that may be resistant to standard Fischer conditions. The causality behind critical experimental choices, safety protocols, and troubleshooting are discussed in depth to ensure reliable and reproducible outcomes for researchers in drug development and chemical synthesis.

Core Principles of Esterification for Aminobenzoic Acids

The direct esterification of a carboxylic acid with an alcohol is a reversible equilibrium reaction.[1][2] For the target transformation, two key structural features of the starting material, 3-amino-5-chloro-2-methylbenzoic acid, must be considered as they dictate the optimal reaction strategy:

  • The Basic Amino Group: The amino (-NH₂) group is basic and will readily react with the acid catalyst. This necessitates the use of a stoichiometric or even excess amount of the acid catalyst to ensure enough free acid is available to protonate the carboxylic acid's carbonyl group, which is the crucial first step of the reaction mechanism.[3][4][5]

  • Steric Hindrance: The methyl group at the ortho position (C2) to the carboxylic acid can sterically hinder the nucleophilic attack of the alcohol. This may lead to slower reaction rates compared to unhindered benzoic acids, potentially requiring more forcing conditions (e.g., longer reflux times) to achieve high conversion.

Fischer Esterification Mechanism

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution.[3][6] The reaction is driven to completion by applying Le Chatelier's principle, typically by using a large excess of the alcohol (in this case, methanol) which also serves as the solvent, and by removing the water produced.[4][7]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][4][5]

  • Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[1]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[1]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1]

Primary Protocol: Fischer Esterification

This protocol is the recommended primary method due to its operational simplicity and use of common laboratory reagents.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Amino-5-chloro-2-methylbenzoic acid≥98%Sigma-AldrichStarting material.
Methanol (MeOH), AnhydrousACS Grade, ≥99.8%Fisher ScientificServes as both reactant and solvent. Must be anhydrous.
Sulfuric Acid (H₂SO₄), ConcentratedACS Grade, 95-98%VWRStrong acid catalyst. Handle with extreme care.
Sodium Carbonate (Na₂CO₃)ACS GradeSigma-AldrichUsed as a 10% aqueous solution for neutralization.
Dichloromethane (CH₂Cl₂) or Ethyl AcetateACS GradeFisher ScientificExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Laboratory GradeVWRDrying agent for the organic phase.
Deionized Water (H₂O)High PurityLab supplyUsed for workup and preparation of aqueous solutions.
Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction Setup & Reflux cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Benzoic Acid & Methanol B 2. Add H₂SO₄ Catalyst Dropwise A->B C 3. Heat Mixture to Reflux (e.g., 4-6 hours) B->C D 4. Cool to RT, Reduce Volume C->D E 5. Pour into Ice-Water D->E F 6. Neutralize with 10% Na₂CO₃ (pH ~8) E->F G 7. Collect Precipitate via Vacuum Filtration F->G H 8. Wash Precipitate with Cold Water G->H I 9. Dry Product Under Vacuum H->I J 10. Characterize (NMR, IR, MP) I->J

Caption: High-level workflow for the Fischer esterification of 3-amino-5-chloro-2-methylbenzoic acid.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-chloro-2-methylbenzoic acid (e.g., 5.0 g, 1 equivalent).

    • Add 100 mL of anhydrous methanol. Stir the mixture to form a suspension. The starting material may not fully dissolve at room temperature.

    • Causality: Using a large excess of methanol (which also acts as the solvent) drives the reaction equilibrium toward the product side, maximizing the yield.[4][7]

  • Catalyst Addition:

    • Place the flask in an ice-water bath to dissipate heat.

    • Slowly and carefully add concentrated sulfuric acid (e.g., 3.0 mL) dropwise to the stirring suspension. A precipitate of the aminobenzoic acid hydrogen sulfate salt is expected to form.[3][8]

    • Causality: The reaction is exothermic. Slow, cooled addition prevents overheating. A stoichiometric amount of acid is required to protonate both the basic amino group and catalyze the esterification.[5]

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cold water.

    • Heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.

    • Continue refluxing for 4-6 hours. The precipitate should dissolve as the reaction progresses and the ester is formed.[3] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Workup and Isolation:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture slowly into a beaker containing 200 mL of ice-water with vigorous stirring.

    • Causality: This step quenches the reaction and precipitates the product, which is likely soluble in the methanol but not in water as its ammonium salt.[3][5]

    • While stirring, slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) dropwise. Vigorous gas (CO₂) evolution will occur as the excess acid is neutralized. Continue adding the base until the gas evolution ceases and the pH of the solution is approximately 8.[3][8]

    • Causality: Neutralization deprotonates the protonated amino group of the ester, converting it from the water-soluble ammonium salt to the water-insoluble free base, causing it to precipitate out of the solution.[3][5]

  • Purification and Drying:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with three portions of cold deionized water (3 x 25 mL) to remove any inorganic salts.

    • Allow the product to air-dry on the funnel for 15-20 minutes before transferring it to a watch glass or drying dish. Dry the product to a constant weight, preferably in a vacuum desiccator.

    • Determine the mass of the dried product and calculate the percent yield. The product can be further purified by recrystallization if necessary.

Alternative Protocol: Synthesis via Acyl Chloride

This method is advantageous for sterically hindered acids or when equilibrium limitations of the Fischer method result in low yields. It is a two-step process that proceeds through a highly reactive acyl chloride intermediate.[9]

WARNING: This protocol uses thionyl chloride (SOCl₂), which is a highly corrosive and toxic reagent that reacts violently with water.[10] This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[11][12][13]

Step 1: Formation of the Acyl Chloride
  • Place 3-amino-5-chloro-2-methylbenzoic acid (1 equivalent) in a round-bottom flask with a stir bar.

  • Add thionyl chloride (SOCl₂, ~2-3 equivalents) slowly at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Attach a reflux condenser fitted with a drying tube containing calcium chloride or another suitable drying agent to protect the reaction from atmospheric moisture.

  • Heat the mixture gently to reflux (approx. 76°C) for 1-2 hours. The reaction will evolve HCl and SO₂ gas, which must be vented into a proper scrubbing system.

  • After the reaction is complete (the solid starting material will have dissolved), remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Esterification
  • Cool the flask containing the crude acyl chloride in an ice bath.

  • Slowly add anhydrous methanol (~5-10 equivalents) to the flask with stirring. This reaction is highly exothermic.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The workup is similar to the Fischer method: quench with ice-water, neutralize with a base (e.g., Na₂CO₃ or NaHCO₃) to precipitate the product, filter, wash, and dry.

Product Characterization

The final product, methyl 3-amino-5-chloro-2-methylbenzoate, should be a solid at room temperature. Its identity and purity should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Expect distinct signals for the aromatic protons, a singlet for the ester methyl group (~3.9 ppm), a singlet for the aromatic methyl group (~2.1 ppm), and a broad singlet for the amine protons (~5.9 ppm).[14]
IR Spectroscopy Look for characteristic peaks: N-H stretching of the amine (two bands, ~3300-3500 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and C-O stretching (~1250-1300 cm⁻¹).
Melting Point A sharp melting point range close to the literature value indicates high purity.
Mass Spectrometry The molecular ion peak should correspond to the calculated molecular weight of the product (C₈H₈ClNO₂ = 185.61 g/mol ).[15]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Reversible reaction equilibrium not sufficiently shifted.[4] 2. Insufficient acid catalyst. 3. Water present in reagents.1. Increase the excess of methanol; increase reflux time. 2. Ensure at least one full equivalent of H₂SO₄ is used to account for protonation of the amino group.[5] 3. Use anhydrous methanol and protect the reaction from moisture.
Incomplete Reaction 1. Insufficient reflux time. 2. Inefficient heating/stirring.1. Monitor the reaction by TLC and extend the reflux time until the starting material is consumed. 2. Ensure the mixture is refluxing steadily and stirring is vigorous.
Product is an Oil or Gummy Solid 1. Presence of unreacted starting material or other impurities. 2. Incomplete neutralization during workup.1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). 2. Re-dissolve in an organic solvent, wash again with Na₂CO₃ solution, then water, and dry.
Reaction Mixture Darkens Significantly Decomposition or side reactions due to excessive heat or prolonged reaction time.[4]Reduce the temperature of the heating mantle. Stop the reaction as soon as TLC indicates completion. Consider the alternative acyl chloride method which uses milder conditions for the final step.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated chemical fume hood.[11]

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns.[3] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl, SO₂).[10][16] Avoid inhalation of vapors and any contact with skin or eyes.[10][12] Ensure all glassware is perfectly dry. Quench any residual SOCl₂ carefully with a suitable alcohol.

  • Solvents: Methanol is flammable and toxic. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

References

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]

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  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Available at: [Link]

  • Loba Chemie. (n.d.). THIONYL CHLORIDE AR - Safety Data Sheet. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Available at: [Link]

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  • ACS Publications. (1941). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]

  • University of Toronto. (n.d.). Lab5 procedure esterification. Available at: [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Available at: [Link]

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  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

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  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Available at: [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

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  • PubChem. (n.d.). Methyl 3-amino-5-chlorobenzoate. Available at: [Link]

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  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
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Method

Application Notes and Protocols for the Reaction of Methyl 3-amino-5-chloro-2-methylbenzoate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Reactivity of a Polysubstituted Aromatic Core Methyl 3-amino-5-chloro-2-methylbenzoate is a polysubstituted aromatic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reactivity of a Polysubstituted Aromatic Core

Methyl 3-amino-5-chloro-2-methylbenzoate is a polysubstituted aromatic compound with a complex interplay of electronic and steric effects that govern its reactivity towards electrophiles. This molecule features an activating, ortho, para-directing amino group, a weakly activating, ortho, para-directing methyl group, a deactivating, ortho, para-directing chloro group, and a deactivating, meta-directing methyl ester group. The inherent nucleophilicity of the aromatic ring is enhanced by the amino and methyl groups, making it susceptible to electrophilic aromatic substitution (EAS). However, the regiochemical outcome of such reactions is not immediately obvious and requires a careful analysis of the directing effects of each substituent.

This document provides a detailed guide to the predicted reactivity of methyl 3-amino-5-chloro-2-methylbenzoate with various classes of electrophiles. The protocols and mechanistic discussions are based on established principles of electrophilic aromatic substitution and supported by data from analogous systems found in the chemical literature, including patents related to the synthesis of agrochemicals like chlorantraniliprole, for which related isomers are key intermediates[1][2][3].

Regioselectivity Analysis: Predicting the Site of Electrophilic Attack

The position of electrophilic attack on the methyl 3-amino-5-chloro-2-methylbenzoate ring is determined by the combined directing effects of the four substituents. The available positions for substitution are C4 and C6.

  • Amino Group (-NH₂ at C3): A strongly activating, ortho, para-director. It strongly directs electrophiles to the C4 (ortho) and C6 (para) positions.

  • Methyl Group (-CH₃ at C2): A weakly activating, ortho, para-director. It directs towards the C4 (para) and C6 (ortho) positions.

  • Chloro Group (-Cl at C5): A deactivating, ortho, para-director. It directs towards the C4 (ortho) and C6 (ortho) positions.

  • Methyl Ester Group (-COOCH₃ at C1): A deactivating, meta-director. It directs towards the C5 position, which is already substituted.

Considering these effects in concert, both the C4 and C6 positions are activated by the powerful amino and methyl groups. The C6 position is sterically less hindered than the C4 position, which is flanked by the amino and chloro groups. Therefore, electrophilic substitution is predicted to occur predominantly at the C6 position .

Caption: Predicted regioselectivity of electrophilic attack on Methyl 3-amino-5-chloro-2-methylbenzoate.

Protecting Group Strategy

The high reactivity of the amino group can lead to side reactions, such as oxidation (especially in nitration) or reaction with the electrophile's catalyst (in Friedel-Crafts reactions)[4]. To ensure clean and regioselective substitution on the aromatic ring, it is often advantageous to protect the amino group, for example, as an acetamide. This strategy moderates the activating effect of the amino group and provides steric hindrance at the C4 position, further favoring substitution at C6. The acetyl protecting group can be readily removed by acidic or basic hydrolysis after the electrophilic substitution step.

Acylation (Friedel-Crafts and Related Reactions)

Direct Friedel-Crafts acylation of anilines is generally not feasible due to the reaction of the basic amino group with the Lewis acid catalyst[4]. Therefore, protection of the amino group is a prerequisite for successful C-acylation.

Protocol 1: N-Acetylation followed by Friedel-Crafts Acylation

Part A: N-Acetylation

  • Dissolution: Dissolve methyl 3-amino-5-chloro-2-methylbenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Base Addition: Add a base, such as pyridine or triethylamine (1.2 eq), to the solution.

  • Acylating Agent Addition: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 3-(acetylamino)-5-chloro-2-methylbenzoate.

Part B: Friedel-Crafts Acylation

  • Reactant Mixture: In a flame-dried flask under an inert atmosphere, suspend the N-acetylated substrate (1.0 eq) and a Lewis acid catalyst such as aluminum chloride (AlCl₃, 2.5 eq) in a dry, non-polar solvent like DCM or 1,2-dichloroethane.

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acyl chloride (e.g., acetyl chloride, 1.2 eq).

  • Reaction: Allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring by TLC.

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated HCl. Extract the product with DCM, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Part C: Deprotection

  • Hydrolysis: Reflux the acylated product in a mixture of ethanol and aqueous HCl (e.g., 6 M) for 2-6 hours.

  • Neutralization and Extraction: Cool the mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product. Extract with a suitable organic solvent, dry, and concentrate to obtain the acylated aniline.

ParameterN-AcetylationFriedel-Crafts AcylationDeprotection
Reagents Acetic anhydride, PyridineAcetyl chloride, AlCl₃6 M HCl, Ethanol
Solvent DichloromethaneDichloromethaneEthanol/Water
Temperature 0 °C to RT0 °C to RTReflux
Time 2-4 hours2-8 hours2-6 hours
Predicted Major Product N-acetylated compoundC6-acylated compoundC6-acylated aniline

Sulfonation

Aromatic sulfonation is typically carried out using concentrated or fuming sulfuric acid. The reaction is reversible, and the regioselectivity can be influenced by temperature. At lower temperatures, the kinetically favored ortho product may form, while at higher temperatures, the thermodynamically more stable para product is often dominant. For anilines, sulfonation often proceeds via an initial N-sulfonation followed by thermal rearrangement to the C-sulfonated product.

Protocol 2: Direct Sulfonation
  • Reaction Setup: Carefully add methyl 3-amino-5-chloro-2-methylbenzoate (1.0 eq) portion-wise to concentrated sulfuric acid (H₂SO₄, 98%) at room temperature.

  • Heating: Heat the mixture to 100-120 °C and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching in water, and analyzing by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Precipitation and Filtration: The sulfonic acid product, likely as a zwitterion, should precipitate. Adjusting the pH may be necessary to maximize precipitation. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The product can be purified by recrystallization from water or an aqueous alcohol mixture.

ParameterValue
Reagents Concentrated Sulfuric Acid (98%)
Solvent None (H₂SO₄ is the reagent and solvent)
Temperature 100-120 °C
Time 2-4 hours
Predicted Major Product Methyl 3-amino-5-chloro-2-methyl-6-sulfobenzoate

Halogenation

Direct halogenation of highly activated anilines can lead to polysubstitution. Using milder halogenating agents or protecting the amino group can achieve mono-halogenation with high regioselectivity.

Protocol 3: Bromination using N-Bromosuccinimide (NBS)
  • Dissolution: Dissolve methyl 3-amino-5-chloro-2-methylbenzoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Pour the reaction mixture into water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After concentrating the solvent, purify the crude product by column chromatography on silica gel or by recrystallization to yield the C6-bromo derivative.

ParameterValue
Reagents N-Bromosuccinimide (NBS)
Solvent DMF or Acetonitrile
Temperature Room Temperature
Time 1-3 hours
Predicted Major Product Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate

Nitration

Direct nitration of anilines with a mixture of nitric and sulfuric acids is problematic, often leading to oxidation and the formation of a significant amount of the meta-nitro product due to the formation of the anilinium ion[5][6][7][8]. Protection of the amino group as an acetamide is the standard and highly recommended procedure.

Protocol 4: Nitration of the N-Acetylated Derivative
  • Substrate Preparation: Prepare methyl 3-(acetylamino)-5-chloro-2-methylbenzoate as described in Protocol 1, Part A.

  • Dissolution: Dissolve the N-acetylated substrate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or potassium nitrate (1.1 eq), while maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated nitro product by vacuum filtration and wash thoroughly with cold water.

  • Deprotection: The nitro-substituted acetanilide can then be deprotected by acid-catalyzed hydrolysis (as in Protocol 1, Part C) to yield the final nitroaniline product.

ParameterValue
Reagents Potassium Nitrate, Concentrated Sulfuric Acid
Solvent Concentrated Sulfuric Acid
Temperature 0-5 °C
Time 1-2 hours
Predicted Major Product Methyl 3-(acetylamino)-5-chloro-2-methyl-6-nitrobenzoate

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings, such as anilines[9][10][11][12][13]. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).

G Vilsmeier-Haack Formylation Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis and Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Substrate Methyl 3-amino-5-chloro- 2-methylbenzoate Substrate->Iminium_Salt Attack by Aromatic Ring Product Formylated Product (Aldehyde) Iminium_Salt->Product Water H₂O (Work-up) Water->Product

Caption: Workflow for the Vilsmeier-Haack formylation reaction.

Protocol 5: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool DMF (used as solvent and reagent) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of methyl 3-amino-5-chloro-2-methylbenzoate (1.0 eq) in a minimal amount of dry DMF to the Vilsmeier reagent at 0 °C.

  • Reaction: Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC.

  • Hydrolysis: Cool the mixture to room temperature and pour it onto crushed ice. Then, add a solution of sodium hydroxide or sodium acetate to hydrolyze the intermediate iminium salt, maintaining a basic pH.

  • Extraction and Purification: Extract the product with ethyl acetate or another suitable solvent. Wash the organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by column chromatography or recrystallization.

ParameterValue
Reagents POCl₃, DMF
Solvent DMF
Temperature 0 °C to 80 °C
Time 2-6 hours
Predicted Major Product Methyl 3-amino-5-chloro-6-formyl-2-methylbenzoate

Conclusion

Methyl 3-amino-5-chloro-2-methylbenzoate is a versatile substrate for electrophilic aromatic substitution. The powerful directing effect of the amino group, combined with the activating methyl group, strongly favors substitution at the C6 position. For reactions sensitive to the high reactivity of the amino group, such as nitration and Friedel-Crafts acylation, a protection-deprotection strategy is recommended to ensure high yields and selectivity. The protocols provided herein offer a robust starting point for researchers exploring the functionalization of this important aromatic core.

References

  • Process for the preparation of chlorantraniliprole. (2021).
  • Chlorantraniliprole preparation method. (2013).
  • Method for synthesizing chlorantraniliprole key intermediate. (2012).
  • Process for making 3-substituted 2-amino-5-halobenzamides. (2012).
  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. (n.d.). ScienceDirect. [Link]

  • Vilsmeier-Haack Reaction. (2021). YouTube. [Link]

  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025). ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Preparation method of chlorantraniliprole and intermediate thereof. (2020).
  • Nitration of aniline in strong acidic medium also gives m-nitroaniline because. (2025). Testbook. [Link]

  • Nitration of Aniline. (2022). YouTube. [Link]

  • Methyl 3-amino-5-chlorobenzoate. (n.d.). PubChem. [Link]

  • Direct nitration of aniline is not possible. Why?. (2017). Quora. [Link]

  • Nitration of Aniline. (n.d.). Khan Academy. [Link]

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Application

Application Note: A Strategic Guide to the Buchwald-Hartwig Amination of Methyl 3-amino-5-chloro-2-methylbenzoate

Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its application in pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its application in pharmaceutical and materials science is extensive, enabling the synthesis of complex arylamines that were previously difficult to access. This application note provides an in-depth technical guide for the Buchwald-Hartwig amination of a particularly challenging substrate: Methyl 3-amino-5-chloro-2-methylbenzoate. We will dissect the substrate's unique structural features—a sterically hindered and electronically deactivated aryl chloride, a base-sensitive methyl ester, and a potentially interfering primary amino group—and present a rational, evidence-based approach to reaction design, optimization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of C-N cross-coupling with highly functionalized and demanding substrates.

The Mechanistic Gauntlet: Understanding the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance of elementary steps within a palladium-catalyzed cycle.[1][4] A thorough understanding of this mechanism is paramount to diagnosing issues and rationally selecting reaction parameters. The generally accepted cycle involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5][6]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II) Oxidative Addition Complex pd0->oa_complex amide_complex L-Pd(II) Amido Complex oa_complex->amide_complex Amine Binding & Deprotonation amide_complex:n->pd0:s Catalyst Regeneration product Ar-NR'R'' (Product) amide_complex->product Reductive Elimination reagents Ar-Cl + HNR'R'' reagents->pd0 Oxidative Addition base Base base->oa_complex Experimental_Workflow cluster_prep I. Pre-Reaction Setup cluster_assembly II. Reaction Assembly (In Glovebox or under Inert Gas) cluster_reaction III. Reaction cluster_workup IV. Work-up & Purification p1 Oven-dry glassware p2 Degas solvent (e.g., N₂ sparging) p1->p2 a1 Add Pd Precatalyst, Ligand, and Base to vial p2->a1 a2 Add Aryl Chloride (Substrate) a1->a2 a3 Add Solvent a2->a3 a4 Add Amine (Morpholine) a3->a4 r1 Seal vial and move to heating block a4->r1 r2 Heat at 100 °C with vigorous stirring r1->r2 r3 Monitor by TLC/GC-MS (12-24 h) r2->r3 w1 Cool to RT, quench with H₂O r3->w1 w2 Extract with organic solvent (e.g., EtOAc) w1->w2 w3 Dry organic layer (Na₂SO₄), filter, and concentrate w2->w3 w4 Purify by column chromatography w3->w4

Caption: A flowchart of the key steps for the Buchwald-Hartwig amination protocol.

Materials:

  • Methyl 3-amino-5-chloro-2-methylbenzoate (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol% if starting from Pd₂(dba)₃)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed toluene (to achieve ~0.1 M concentration)

  • Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar

Procedure:

  • Preparation: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., 0.02 equiv.), the base (2.0 equiv.), and the magnetic stir bar to the reaction vial.

  • Reagent Addition: Add the Methyl 3-amino-5-chloro-2-methylbenzoate (1.0 equiv.). Add the anhydrous, degassed toluene, followed by the morpholine (1.2 equiv.).

  • Reaction: Seal the vial tightly with the cap. If not in a glovebox, this step should be done under a positive pressure of inert gas (Argon or Nitrogen). [7]4. Heating: Place the vial in a preheated heating block or oil bath at 100 °C. Ensure vigorous stirring to maintain a homogeneous suspension, as the inorganic base has poor solubility. [8][9]5. Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by adding water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine. [7]8. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product. [7]

Strategic Parameter Optimization

The success of this transformation is highly dependent on the judicious selection of the catalyst system, base, and solvent. [1]The following table provides a framework for systematic optimization.

ParameterRecommended Starting PointAlternatives & Rationale
Palladium Source XPhos Pd G3/G4 (1-3 mol%)Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%). These are cheaper but require in situ formation of the active catalyst with an added ligand. Pre-catalysts offer better reproducibility and faster activation. [4][10]
Ligand XPhos (1.1-1.2 x Pd loading)RuPhos, BrettPhos, cataCXium® A . These are all bulky, electron-rich biaryl monophosphine ligands proven to be effective for challenging aryl chlorides. [11][12]Their steric and electronic properties can overcome the high activation barrier of oxidative addition.
Base K₃PO₄ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.): Often more soluble than K₃PO₄, which can improve reaction rates. [10][8]NaOtBu (1.5 equiv.): A stronger base that can accelerate the reaction but carries a high risk of methyl ester hydrolysis. Use only if weaker bases fail. [13][10]
Solvent Toluene 1,4-Dioxane, t-BuOH, 2-MeTHF . Solvent choice impacts reagent solubility and reaction kinetics. [9][14][15]Toluene is a common, effective, and high-boiling solvent. All solvents must be anhydrous and degassed.
Temperature 100 °C 80-120 °C . Higher temperatures can overcome activation barriers but may also increase the rate of side reactions or decomposition. Start at 100 °C and adjust as needed based on reaction progress.

Troubleshooting Common Challenges

Even with a well-designed protocol, challenges can arise. The following guide addresses common issues encountered with this specific transformation.

Observed ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst deactivation (oxygen/moisture).2. Ineffective ligand for the sterically hindered aryl chloride.3. Insufficient temperature.1. Ensure strictly anhydrous and anaerobic conditions. Use freshly degassed solvents.2. Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos).<[12]br>3. Incrementally increase the temperature to 110-120 °C.
Ester Hydrolysis The base is too strong for the methyl ester functionality.Switch to a weaker base. If using NaOtBu, change to K₃PO₄ or Cs₂CO₃. If already using K₃PO₄, ensure the reaction is not run for an excessively long time at high temperatures. [13][8]
Hydrodehalogenation The desired C-N coupling is slow, allowing the competing β-hydride elimination pathway to dominate.This indicates a suboptimal catalyst system. A different ligand that accelerates reductive elimination relative to β-hydride elimination is needed. Screening ligands is the primary solution. [1]
Self-Coupling Side Product The primary amine on the starting material is reacting with another molecule of the aryl chloride.Increase the stoichiometry of the desired coupling amine (e.g., from 1.2 to 1.5-2.0 equiv.) to outcompete the substrate's self-reaction.
Poor Reproducibility Inconsistent quality of reagents (especially base), solvent (water content), or inert atmosphere.Use high-purity reagents. Ensure the base is finely powdered and dry. Use a glovebox for reaction setup to guarantee an inert atmosphere. [16]

Conclusion

The Buchwald-Hartwig amination of Methyl 3-amino-5-chloro-2-methylbenzoate is a challenging yet achievable transformation. Success is predicated on a rational approach that directly addresses the substrate's inherent difficulties. The use of a highly active catalyst system, featuring a bulky, electron-rich biaryl monophosphine ligand, is essential to overcome the hurdle of oxidative addition into the hindered aryl chloride. Simultaneously, the careful selection of a moderately weak inorganic base, such as K₃PO₄ or Cs₂CO₃, is critical to preserve the integrity of the base-sensitive methyl ester. By following the protocols and optimization strategies detailed in this guide, researchers can effectively navigate the complexities of this reaction to synthesize valuable, highly functionalized arylamine products.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Online]. Available: [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Online]. Available: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. In: Name-Reaction.com. [Online]. Available: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Online]. Available: [Link]

  • Buchwald-Hartwig amination. In: Name-Reaction.com. [Online]. Available: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Online]. Available: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. In: WordPress. [Online]. Available: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. In: Organic Chemistry Portal. [Online]. Available: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. In: Semantic Scholar. [Online]. Available: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Online]. Available: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. [Online]. Available: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. In: Organic-Reaction.com. [Online]. Available: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? In: Reddit. [Online]. Available: [Link]

  • Buchwald-Hartwig coupling troubleshooting. In: Chemistry Stack Exchange. [Online]. Available: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. In: Wiley Analytical Science. [Online]. Available: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. In: Royal Society of Chemistry. [Online]. Available: [Link]

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Method

The Strategic Role of Methyl 3-amino-5-chloro-2-methylbenzoate in Modern Agrochemical Synthesis: Application Notes and Protocols for the Synthesis of Chlorantraniliprole

Introduction: The Significance of Substituted Anthranilates in Crop Protection In the landscape of modern agrochemicals, the development of potent, selective, and environmentally conscious insecticides is a paramount obj...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Anthranilates in Crop Protection

In the landscape of modern agrochemicals, the development of potent, selective, and environmentally conscious insecticides is a paramount objective. Among the various classes of insecticides, the anthranilic diamides have emerged as a critically important group, renowned for their novel mode of action targeting insect ryanodine receptors. This mechanism provides excellent control of a broad spectrum of chewing pests, particularly Lepidoptera, with a favorable safety profile for non-target organisms.

At the heart of the synthesis of many of these blockbuster insecticides lies a key structural motif derived from substituted anthranilic acids. Methyl 3-amino-5-chloro-2-methylbenzoate, and its corresponding carboxylic acid, 2-amino-5-chloro-3-methylbenzoic acid, are pivotal intermediates in the industrial production of chlorantraniliprole, a leading anthranilic diamide insecticide.[1][2][3] This document serves as a comprehensive guide for researchers and process chemists, providing detailed application notes and protocols for the utilization of these intermediates in the synthesis of chlorantraniliprole. We will explore the underlying chemical principles, compare synthetic strategies, and offer step-by-step protocols to empower innovation in agrochemical development.

Core Concepts: Chemical Properties and Strategic Importance

Methyl 3-amino-5-chloro-2-methylbenzoate is a strategically functionalized aromatic compound. Its structure incorporates several key features that make it an ideal building block for complex agrochemical molecules:

  • Amino Group: Serves as a primary nucleophile for amide bond formation, the cornerstone of the anthranilic diamide structure.

  • Chloro Group: Enhances the biological activity of the final molecule and can influence its metabolic stability.

  • Methyl Group: Contributes to the specific steric and electronic properties required for high-affinity binding to the target receptor.

  • Methyl Ester: A versatile functional group that can be readily converted to the corresponding N-methyl amide, a crucial step in the synthesis of chlorantraniliprole.

The synthesis of 2-amino-5-chloro-3-methylbenzoic acid, the precursor acid to the topic compound, has been optimized through various patented methods, often starting from m-toluic acid and involving nitration, reduction, and chlorination steps.[4]

Synthetic Pathways to Chlorantraniliprole

The industrial synthesis of chlorantraniliprole is a multi-step process that culminates in the coupling of two key intermediates:

  • The Pyrazole Carboxylic Acid: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

  • The Anthranilamide Moiety: 2-amino-5-chloro-N,3-dimethylbenzamide.

Our focus is on the synthesis and utilization of the second intermediate, derived from methyl 3-amino-5-chloro-2-methylbenzoate. There are two primary strategies for the final amide coupling reaction, each with distinct advantages.

Pathway 1: Direct Amide Coupling

This is a more direct approach where the pyrazole carboxylic acid is activated and then reacted with the pre-formed 2-amino-5-chloro-N,3-dimethylbenzamide.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis Pyrazole_Acid 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid Coupling Direct Amide Coupling (e.g., MsCl, 3-picoline) Pyrazole_Acid->Coupling Starting_Ester Methyl 3-amino-5-chloro- 2-methylbenzoate Amide_Intermediate 2-amino-5-chloro- N,3-dimethylbenzamide Starting_Ester->Amide_Intermediate Methylamine Amide_Intermediate->Coupling Chlorantraniliprole Chlorantraniliprole Coupling->Chlorantraniliprole

Caption: Direct Amide Coupling Pathway for Chlorantraniliprole Synthesis.

Pathway 2: The Benzoxazinone Intermediate Route

This two-step pathway involves an initial reaction between the pyrazole carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid to form a cyclized benzoxazinone intermediate. This intermediate is then isolated or reacted in situ with methylamine, which opens the ring to form the final product, chlorantraniliprole.[5][6] This method can be advantageous in terms of purification and avoiding side reactions.

G cluster_0 Intermediate 1 cluster_1 Intermediate 2 Pyrazole_Acid 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid Cyclization Cyclization (e.g., MsCl, Base) Pyrazole_Acid->Cyclization Starting_Acid 2-amino-5-chloro- 3-methylbenzoic acid Starting_Acid->Cyclization Benzoxazinone Benzoxazinone Intermediate Cyclization->Benzoxazinone Ring_Opening Ring Opening Benzoxazinone->Ring_Opening  Methylamine Chlorantraniliprole Chlorantraniliprole Ring_Opening->Chlorantraniliprole

Caption: Benzoxazinone Intermediate Pathway for Chlorantraniliprole Synthesis.

Detailed Experimental Protocols

The following protocols are synthesized from publicly available literature and patents.[1][6] They are intended for guidance and should be adapted and optimized by qualified personnel in a suitable laboratory setting.

Protocol 1: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide from Methyl 3-amino-5-chloro-2-methylbenzoate

This protocol describes the conversion of the methyl ester to the required N-methyl amide intermediate.

Materials:

  • Methyl 3-amino-5-chloro-2-methylbenzoate

  • Methylamine (e.g., 30-40% solution in ethanol or water)

  • Methanol (or other suitable solvent)

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a suitable reaction vessel, dissolve Methyl 3-amino-5-chloro-2-methylbenzoate in a minimal amount of methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an excess of methylamine solution while maintaining the temperature below 10 °C.

  • Seal the vessel (if necessary, depending on the volatility of the methylamine solution) and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-amino-5-chloro-N,3-dimethylbenzamide as a solid.

Protocol 2: Synthesis of Chlorantraniliprole via Direct Amide Coupling

This protocol details the direct coupling of the two primary intermediates.

Materials:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-N,3-dimethylbenzamide (from Protocol 1)

  • Methanesulfonyl chloride (MsCl)

  • 3-Picoline (or another suitable base)

  • Propionitrile (or another suitable aprotic solvent)

  • Reaction vessel with stirring, inert atmosphere (e.g., Nitrogen), and temperature control

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq), 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq), and propionitrile.

  • Stir the mixture to form a suspension and add 3-picoline (2.6 eq).

  • Cool the mixture to -5 °C to 0 °C in an ice-salt bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.[1]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by HPLC until the starting materials are consumed.

  • Upon completion, carefully add water dropwise to quench the reaction.

  • The product will precipitate out of the solution. Filter the solid, wash with a mixture of propionitrile-water, followed by a wash with propionitrile.[1]

  • Dry the solid under vacuum to obtain chlorantraniliprole.

Protocol 3: Synthesis of Chlorantraniliprole via the Benzoxazinone Intermediate

This protocol follows the two-step pathway involving the formation and subsequent ring-opening of the benzoxazinone intermediate.

Materials:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-3-methylbenzoic acid

  • Methanesulfonyl chloride (MsCl)

  • Sodium carbonate (or another inorganic base)

  • Acetonitrile

  • Methylamine gas or solution

  • Reaction vessel with stirring, inert atmosphere, and temperature control

Procedure:

Step A: Formation of the Benzoxazinone Intermediate

  • In a reaction vessel, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in acetonitrile.

  • Add a portion of sodium carbonate and stir the slurry.

  • Add 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) to the slurry and stir for 30 minutes.[6]

  • Add a second portion of sodium carbonate, followed by the slow addition of methanesulfonyl chloride (MsCl).[6]

  • Stir the reaction mixture at approximately 30 °C for 6 hours. Monitor the formation of the intermediate by HPLC.[6]

Step B: Ring-Opening to form Chlorantraniliprole

  • Once the formation of the benzoxazinone intermediate is complete, pass methylamine gas through the reaction mass (or add a methylamine solution).[6]

  • Continue the addition of methylamine until the benzoxazinone intermediate is no longer detected by HPLC.[6]

  • Upon completion, the product can be isolated by filtration and purified by washing with appropriate solvents.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a key precursor. High yields in this step are crucial for the overall cost-effectiveness of chlorantraniliprole production.

Starting MaterialReaction StepsChlorinating AgentYield (%)Purity (%)Reference
m-Toluic AcidNitration, Hydrogenation, ChlorinationN-chlorosuccinimide87.799.3[4]
m-Toluic AcidNitration, Hydrogenation, ChlorinationDichlorohydantoin87.799.5[4]
2-amino-3-methylbenzoic acidChlorinationCyanuric chloride8598.5[7]

Conclusion and Future Perspectives

Methyl 3-amino-5-chloro-2-methylbenzoate and its parent acid are indispensable intermediates in the synthesis of the market-leading insecticide, chlorantraniliprole. The choice between a direct coupling approach and a benzoxazinone-mediated pathway depends on factors such as process scalability, impurity profiles, and manufacturing costs. As the demand for sustainable and efficient crop protection solutions continues to grow, further innovation in the synthesis of these key intermediates will be critical. Research efforts focused on developing greener catalytic methods, reducing waste streams, and improving atom economy will undoubtedly shape the future of agrochemical manufacturing.

References

  • A Process For The Preparation Of Chlorantraniliprole. Quick Company. [Link]

  • Method for synthesizing chlorantraniliprole. Patsnap Eureka. [Link]

  • WO/2021/033172 PROCESS FOR THE PREPARATION OF CHLORANTRANILIPROLE. WIPO Patentscope. [Link]

  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. ResearchGate. [Link]

  • 2-Amino-5-chloro-3-methylbenzoic acid. MySkinRecipes. [Link]

  • Methyl 3-amino-5-chloro-2-methylbenzoate (chemical Reagent) at Best Price in Hyderabad | Rnr Biosciences Pvt. Ltd. Tradeindia. [Link]

  • 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044. PubChem. [Link]

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Heterocyclic Compounds from Methyl 3-amino-5-chloro-2-methylbenzoate

Introduction In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, containing atoms of at least two d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, containing atoms of at least two different elements in their rings, are prevalent in a vast array of biologically active molecules. Methyl 3-amino-5-chloro-2-methylbenzoate, a substituted anthranilate ester, serves as a highly versatile and strategic starting material for constructing complex molecular architectures. Its trifunctional nature—an amine, a chloro group, and a methyl ester on a benzene ring—provides multiple reaction handles for derivatization and cyclization, making it an invaluable building block for medicinal chemists.

This guide provides detailed application notes and step-by-step protocols for the synthesis of two medicinally significant classes of heterocycles—Quinazolinones and Acridones —using Methyl 3-amino-5-chloro-2-methylbenzoate as the key precursor. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Part 1: Synthesis of Bioactive Quinazolinone Scaffolds

Quinazolinones are a prominent class of fused heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a wide spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects.[1][2] The most common and efficient synthetic routes to 4(3H)-quinazolinones proceed from anthranilic acid or its derivatives via a key benzoxazinone intermediate.[3][4]

Workflow for Quinazolinone Synthesis

The following diagram outlines the two-stage process for converting the starting anthranilate into a diverse library of quinazolinone derivatives.

G A Methyl 3-amino-5-chloro- 2-methylbenzoate B Step 1: Acylation & Cyclization (Acetic Anhydride) A->B Heat C Intermediate: 6-chloro-8-methyl-2-methyl- 4H-benzo[d][1,3]oxazin-4-one B->C D Step 2: Amination & Ring Transformation (Primary Amine, R-NH2) C->D Reflux in Acetic Acid E Final Product: 6-chloro-3-substituted-2,8-dimethyl- quinazolin-4(3H)-one D->E

Caption: General workflow for the synthesis of quinazolinones.

Protocol 1: Synthesis of 6-chloro-8-methyl-2-methyl-4H-benzo[d][1][5]oxazin-4-one (Intermediate)

This protocol details the formation of the benzoxazinone intermediate. The reaction utilizes acetic anhydride, which serves as both the acylating agent for the amino group and the dehydrating agent to facilitate the subsequent intramolecular cyclization.

Materials:

  • Methyl 3-amino-5-chloro-2-methylbenzoate

  • Acetic Anhydride

  • Pyridine (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add Methyl 3-amino-5-chloro-2-methylbenzoate (10.0 g, 46.8 mmol).

  • Add acetic anhydride (30 mL) and a catalytic amount of pyridine (0.5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140°C) for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Pour the cooled mixture slowly into 100 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold water to remove excess acetic anhydride and pyridine.

  • Dry the solid under vacuum to yield the benzoxazinone intermediate as a crystalline solid.

Protocol 2: Synthesis of 6-chloro-3-substituted-2,8-dimethylquinazolin-4(3H)-ones

The benzoxazinone ring is susceptible to nucleophilic attack by amines. This protocol describes the reaction of the intermediate with a primary amine, which opens the ring and subsequently recyclizes to form the stable quinazolinone core.[1][2]

Materials:

  • 6-chloro-8-methyl-2-methyl-4H-benzo[d][1][5]oxazin-4-one (from Protocol 1)

  • Various primary amines (e.g., aniline, benzylamine, cyclopropylamine)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve the benzoxazinone intermediate (1.0 g, 4.47 mmol) in glacial acetic acid (15 mL).

  • Add the desired primary amine (1.1 equivalents, 4.92 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 118°C) for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of crushed ice. A solid precipitate will form.

  • Collect the solid by vacuum filtration and wash with copious amounts of water to remove the acetic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-substituted quinazolinone derivative.

Substituent (R-Group)Amine UsedTypical Reaction TimeExpected Yield
PhenylAniline6 hours85-92%
BenzylBenzylamine7 hours80-88%
CyclopropylCyclopropylamine8 hours75-83%
4-Methoxyphenylp-Anisidine6 hours88-95%

Part 2: Synthesis of Tricyclic Acridone Alkaloids

Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for their wide range of biological activities, including antitumor, antiviral, and antimalarial properties.[5] The synthesis typically involves the construction of an N-phenylanthranilic acid followed by an intramolecular Friedel-Crafts-type cyclization to form the characteristic tricyclic acridone core.[6]

Workflow for Acridone Synthesis

The multi-step synthesis of the acridone core requires initial hydrolysis of the starting ester, followed by N-arylation and a final acid-catalyzed cyclization.

G A Methyl 3-amino-5-chloro- 2-methylbenzoate B Step 1: Saponification (NaOH, H2O/MeOH) A->B C 3-amino-5-chloro- 2-methylbenzoic acid B->C D Step 2: N-Arylation (Ullmann Condensation) C->D Aryl Halide, Cu Catalyst E N-Aryl Anthranilic Acid Intermediate D->E F Step 3: Intramolecular Cyclization (PPA or H2SO4) E->F Heat G Final Product: Substituted Acridone F->G

Caption: Multi-step workflow for the synthesis of acridones.

Protocol 3: Hydrolysis to 3-amino-5-chloro-2-methylbenzoic acid

The first step is the saponification of the methyl ester to the corresponding carboxylic acid, which is essential for the subsequent cyclization step.

Materials:

  • Methyl 3-amino-5-chloro-2-methylbenzoate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve Methyl 3-amino-5-chloro-2-methylbenzoate (10.0 g, 46.8 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.

  • Add a solution of NaOH (4.0 g, 100 mmol) in water (20 mL).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution to pH ~4 by the dropwise addition of concentrated HCl. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-amino-5-chloro-2-methylbenzoic acid.

Protocol 4: Synthesis of N-Aryl-3-amino-5-chloro-2-methylbenzoic acid

This protocol describes the Ullmann condensation, a copper-catalyzed N-arylation reaction, to form the key N-phenylanthranilic acid intermediate.

Materials:

  • 3-amino-5-chloro-2-methylbenzoic acid (from Protocol 3)

  • Aryl iodide (e.g., iodobenzene)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-amino-5-chloro-2-methylbenzoic acid (5.0 g, 26.9 mmol), the aryl iodide (1.2 equivalents), anhydrous K₂CO₃ (2.5 equivalents), and CuI (0.2 equivalents).

  • Add anhydrous DMF (50 mL) via syringe.

  • Heat the reaction mixture to 120-130°C for 12-18 hours.

  • After cooling, pour the reaction mixture into water and acidify with HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-aryl intermediate.

Protocol 5: Intramolecular Cyclization to the Acridone Core

The final step is an intramolecular Friedel-Crafts acylation, where the carboxylic acid group acylates the N-aryl ring in the presence of a strong acid and dehydrating agent to form the tricyclic acridone.[5][7][8]

Materials:

  • N-Aryl-3-amino-5-chloro-2-methylbenzoic acid (from Protocol 4)

  • Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Heating source (oil bath)

  • Ice bath

Procedure:

  • Place the N-aryl anthranilic acid intermediate (2.0 g) in a round-bottom flask.

  • Add polyphosphoric acid (20 g) or concentrated sulfuric acid (10 mL). Caution: These are highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Heat the mixture to 100-120°C for 2-4 hours. The solution will typically become deeply colored.

  • Cool the reaction mixture slightly before carefully pouring it onto a large amount of crushed ice with stirring.

  • The acridone product will precipitate. Allow the ice to melt completely.

  • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent like DMF or ethanol.

N-Aryl GroupCyclization AgentTypical Reaction TimeExpected Yield
PhenylPolyphosphoric Acid3 hours70-80%
4-MethylphenylConc. H₂SO₄2 hours75-85%
4-ChlorophenylPolyphosphoric Acid4 hours65-75%

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. Available at: [Link]

  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. PubMed Central. Available at: [Link]

  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega - ACS Publications. Available at: [Link]

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc. Available at: [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

  • Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications. PMC - NIH. Available at: [Link]

  • Synthesis of some acridines and 9-acridones for spectral studies. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

Sources

Method

"Methyl 3-amino-5-chloro-2-methylbenzoate" in the synthesis of kinase inhibitors

Topic: "Methyl 3-amino-5-chloro-2-methylbenzoate" in the Synthesis of Kinase Inhibitors For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Quinolines in...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: "Methyl 3-amino-5-chloro-2-methylbenzoate" in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Quinolines in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[1] Within the vast landscape of medicinal chemistry, the quinoline scaffold has emerged as a "privileged structure," forming the core of many FDA-approved kinase inhibitors, including those targeting critical signaling pathways like MET and VEGFR.[2][3][4]

The strategic value of the quinoline core lies in its ability to mimic the adenine region of ATP, enabling it to effectively compete for the kinase's ATP-binding site. The specific substitution pattern on the quinoline ring is paramount for achieving high potency, selectivity, and favorable pharmacokinetic properties. This is where the starting material, Methyl 3-amino-5-chloro-2-methylbenzoate , becomes a highly valuable and strategic building block. Its unique arrangement of amino, chloro, and methyl groups on the aniline ring pre-installs key structural features that are ultimately found in potent kinase inhibitors targeting receptors like c-Met and VEGFR2.[2][5]

This application note provides a detailed guide on the synthetic utility of Methyl 3-amino-5-chloro-2-methylbenzoate, focusing on its conversion to a versatile quinoline intermediate. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the downstream applications in the synthesis of advanced kinase inhibitors.

The Core Synthesis: From Substituted Aniline to the Quinoline Scaffold

The primary synthetic strategy for converting an aniline derivative like Methyl 3-amino-5-chloro-2-methylbenzoate into a quinoline core is the Gould-Jacobs reaction. This powerful cyclocondensation reaction provides a direct route to the 4-hydroxyquinoline (or 4-quinolone) scaffold, which is a pivotal intermediate in the synthesis of numerous kinase inhibitors.[6]

The reaction proceeds in two key stages:

  • Initial Condensation: The amino group of the aniline reacts with a malonic acid derivative, typically diethyl malonate or a related variant like diethyl ethoxymethylenemalonate, to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: Upon heating to high temperatures (typically 240-260 °C) in a high-boiling point solvent like diphenyl ether, the intermediate undergoes an intramolecular cyclization followed by the elimination of ethanol to yield the quinoline ring system.

The substitution pattern of the starting aniline directly dictates the substitution on the resulting quinoline ring, which is why Methyl 3-amino-5-chloro-2-methylbenzoate is such a strategic choice. The chloro and methyl groups are carried over to the 6- and 8-positions of the quinoline ring, respectively, while the methyl ester at the 2-position influences the cyclization and subsequent functionalization.

Workflow Diagram: Quinoline Core Synthesis

The following diagram illustrates the key transformation from the starting material to the versatile 4-chloroquinoline intermediate.

G A Methyl 3-amino-5-chloro- 2-methylbenzoate C Intermediate Adduct A->C Condensation B Diethyl Ethoxymethylenemalonate (or similar malonate) D Methyl 6-chloro-4-hydroxy-8-methyl- quinoline-3-carboxylate C->D Thermal Cyclization (Gould-Jacobs) E Methyl 4,6-dichloro-8-methyl- quinoline-3-carboxylate (Key Intermediate) D->E Chlorination (e.g., POCl3)

Caption: Synthetic workflow from starting material to a key 4-chloroquinoline intermediate.

Experimental Protocol: Synthesis of Methyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

This protocol details the cyclocondensation of Methyl 3-amino-5-chloro-2-methylbenzoate with diethyl ethoxymethylenemalonate to form the core quinolone structure.

Materials & Reagents:

ReagentCAS NumberMolecular WeightQuantity
Methyl 3-amino-5-chloro-2-methylbenzoate20776-67-4199.63 g/mol 10.0 g (50.1 mmol)
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.22 g/mol 11.9 g (55.1 mmol)
Diphenyl ether101-84-8170.21 g/mol 100 mL
Ethanol64-17-546.07 g/mol For washing
Diethyl ether60-29-774.12 g/mol For washing

Equipment:

  • 500 mL three-neck round-bottom flask

  • Heating mantle with a temperature controller and thermocouple

  • Reflux condenser

  • Mechanical stirrer

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine Methyl 3-amino-5-chloro-2-methylbenzoate (10.0 g, 50.1 mmol) and diethyl ethoxymethylenemalonate (11.9 g, 55.1 mmol).

  • Initial Condensation: Heat the mixture to 120-130 °C with stirring for 1 hour. During this time, ethanol will be evolved as a byproduct of the initial condensation.

  • Cyclization: Add diphenyl ether (100 mL) to the reaction mixture. Increase the temperature to 250-255 °C and maintain this temperature for 30-45 minutes. The solution will become a thick slurry as the product precipitates.

  • Work-up: Allow the reaction mixture to cool to below 100 °C. Add diethyl ether (100 mL) to dilute the mixture and break up the solid mass.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with diethyl ether (2 x 50 mL) and then with ethanol (2 x 50 mL) to remove residual diphenyl ether and any unreacted starting materials.

  • Drying: Dry the resulting solid in a vacuum oven at 60 °C to a constant weight. The product, Methyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, is typically obtained as an off-white to pale yellow solid.

Expected Outcome:

  • Yield: 75-85%

  • Purity (by HPLC): >98%

Downstream Conversion to a Versatile 4-Chloroquinoline Intermediate

The synthesized 4-hydroxyquinoline is a stable compound, but for creating the final kinase inhibitor, the hydroxyl group at the 4-position needs to be converted into a better leaving group, typically a chlorine atom. This is readily achieved by treating the 4-hydroxyquinoline with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[7] This conversion yields Methyl 4,6-dichloro-8-methylquinoline-3-carboxylate, a highly versatile intermediate ready for nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C4 position is highly activated and can be readily displaced by various amines, which is a common final step in the synthesis of many quinoline-based kinase inhibitors.

Application in Targeting Key Signaling Pathways

The quinoline core derived from Methyl 3-amino-5-chloro-2-methylbenzoate is a key component of inhibitors targeting receptor tyrosine kinases (RTKs) like c-Met and VEGFR2, which are crucial for tumor growth, proliferation, and angiogenesis.[2][8] Dysregulation of these pathways is a hallmark of many cancers.

Signaling Pathway Diagram: c-Met and VEGFR2 Inhibition

The following diagram illustrates the central role of c-Met and VEGFR2 in cancer cell signaling and how inhibitors derived from the quinoline scaffold can block these pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cMet c-Met Receptor PI3K PI3K/Akt/mTOR Pathway cMet->PI3K Activation RAS RAS/MAPK Pathway cMet->RAS Activation VEGFR2 VEGFR2 Receptor VEGFR2->PI3K Activation VEGFR2->RAS Activation Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->cMet Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of c-Met and VEGFR2 signaling pathways by a quinoline-based inhibitor.

Conclusion

Methyl 3-amino-5-chloro-2-methylbenzoate is a strategically important starting material in the synthesis of complex kinase inhibitors. Its pre-defined substitution pattern allows for the efficient construction of highly functionalized quinoline cores. The Gould-Jacobs cyclocondensation provides a robust and reliable method for converting this aniline derivative into a versatile 4-hydroxyquinoline intermediate, which can be readily advanced to key 4-chloroquinoline building blocks. These intermediates are crucial for the development of potent and selective inhibitors targeting key oncogenic pathways, underscoring the value of this starting material in modern drug discovery and development.

References

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. VEGF Receptor Kinase Inhibitor Synthesis: The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Available from: [Link]

  • Al-Tel, T. H. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-356. Available from: [Link]

  • Karaman, M. Z., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]

  • El-Gamal, M. I., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. Molecules, 25(18), 4256. Available from: [Link]

  • Li, P., et al. (2017). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3444-3448. Available from: [Link]

  • Ren, Y., et al. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(11), 9548-9558. Available from: [Link]

  • Eureka | Patsnap. (2018). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available from: [Link]

  • Wang, Y., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127-2142. Available from: [Link]

  • Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1852. Available from: [Link]

  • Alanazi, M. M., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(10), 1185-1205. Available from: [Link]

  • Asati, V., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(20), 4759. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3-amino-5-chloro-2-methylbenzoate

Welcome to the Technical Support Center for the purification of Methyl 3-amino-5-chloro-2-methylbenzoate (CAS No. 294190-18-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 3-amino-5-chloro-2-methylbenzoate (CAS No. 294190-18-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful purification of this compound. The methodologies and recommendations provided herein are grounded in established chemical principles and data from closely related structural analogs.

Physicochemical Properties and Considerations

While specific experimental data for Methyl 3-amino-5-chloro-2-methylbenzoate is limited, we can infer its properties from the closely related compound, 2-Amino-5-chloro-3-methylbenzoic acid (CAS No. 20776-67-4).[1][2][3] The presence of the methyl ester in our target compound, as opposed to the carboxylic acid, will lower its melting point and increase its solubility in less polar organic solvents.

Property2-Amino-5-chloro-3-methylbenzoic acidExpected for Methyl 3-amino-5-chloro-2-methylbenzoate
Molecular Formula C8H8ClNO2C9H10ClNO2
Molecular Weight 185.61 g/mol 199.63 g/mol
Melting Point 239-243 °C[1][2]Expected to be lower than the carboxylic acid analog
Boiling Point 348.4±42.0 °C (Predicted)[2]High, likely requiring vacuum distillation
Appearance Solid[1]Likely a solid at room temperature

A comprehensive study on the solubility of 2-Amino-5-chloro-3-methylbenzoic acid in various solvents provides a strong foundation for selecting appropriate solvent systems for recrystallization and chromatography.[4][5] The solubility was found to be highest in acetone and generally increased with temperature in all tested solvents.[4][5] This suggests that a solvent screen around moderately polar solvents would be a good starting point for the purification of the methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: The impurity profile will largely depend on the synthetic route. Common impurities may include:

  • Unreacted starting materials: For instance, if the amine is synthesized via the reduction of a nitro group, residual nitro-compound may be present.

  • Regioisomers: Formed during chlorination or other aromatic substitution reactions.

  • Hydrolysis product: The corresponding carboxylic acid (2-amino-5-chloro-3-methylbenzoic acid) if the ester is exposed to acidic or basic conditions during workup.

  • Byproducts from side reactions: Dependent on the specific reagents and conditions used in the synthesis.

Q2: How can I effectively remove unreacted aniline-type starting materials?

A2: An acidic wash during the workup is a standard and effective method for removing basic impurities like anilines. By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic aniline will be protonated to form a water-soluble salt, which will partition into the aqueous layer. However, be mindful that your product also contains a basic amino group and may also be extracted into the aqueous layer if the acid concentration is too high or the washing is too vigorous.

Q3: My compound is showing significant tailing during silica gel column chromatography. What can I do?

A3: The basic amino group in your compound is likely interacting with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape. To mitigate this, you can:

  • Add a competing base to the eluent: Incorporating a small amount of triethylamine (TEA), typically 0.5-1%, in your mobile phase can neutralize the acidic sites on the silica gel.

  • Use an amine-functionalized silica gel: This type of stationary phase provides a more basic environment, which is ideal for the purification of amines and can often provide better separation.

Q4: What is a good starting point for a recrystallization solvent?

A4: Based on solubility data for the analogous carboxylic acid, methanol has been successfully used for recrystallization.[6] For the methyl ester, which is expected to be more soluble, a mixed solvent system might be necessary to achieve good crystal formation. A good starting point would be to dissolve the crude product in a minimal amount of a hot, good solvent (like acetone or ethyl acetate) and then slowly add a cold, poor solvent (like hexanes or water) until turbidity is observed, followed by slow cooling.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low recovery after purification - Product is partially soluble in the recrystallization mother liquor.- The compound is sticking to the silica gel column.- Product is being partially extracted into the aqueous phase during workup.- Cool the recrystallization mixture in an ice bath for a longer period to maximize precipitation.- If using column chromatography, ensure the polarity of the eluent is increased sufficiently to elute the product. Adding a small amount of a more polar solvent like methanol to the eluent can help.- Use a milder acidic wash or perform a back-extraction of the acidic aqueous layer with fresh organic solvent.
Product is an oil instead of a solid - Presence of impurities depressing the melting point.- Residual solvent.- Re-purify the oil using column chromatography.- Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.
Multiple spots on TLC after purification - Incomplete separation during column chromatography.- Decomposition of the product on the silica gel.- Optimize the eluent system for column chromatography by testing different solvent mixtures and gradients.- Use a less acidic stationary phase like alumina or amine-functionalized silica.
Product color is off-white or yellowish - Presence of colored impurities, possibly oxidized byproducts.- During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities. Be aware that charcoal can also adsorb some of your product.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude Methyl 3-amino-5-chloro-2-methylbenzoate in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is a starting point for purification on silica gel.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. For better separation, the sample can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If necessary, gradually increase the polarity of the eluent to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow and Logic Diagrams

General Purification Workflow

crude Crude Product workup Aqueous Workup (Optional Acidic/Basic Wash) crude->workup recrystallization Recrystallization workup->recrystallization If solid column Column Chromatography workup->column If oily or impure pure_solid Pure Solid Product recrystallization->pure_solid pure_oil Pure Product (as oil) column->pure_oil analysis Purity Analysis (TLC, NMR, GC-MS) pure_solid->analysis pure_oil->recrystallization Attempt Crystallization pure_oil->analysis

Caption: General purification workflow for Methyl 3-amino-5-chloro-2-methylbenzoate.

Troubleshooting Column Chromatography

start Column Chromatography of Methyl 3-amino-5-chloro-2-methylbenzoate problem Problem Tailing or Poor Separation start->problem cause Probable Cause Amino group interaction with acidic silica problem->cause solution1 Solution A: Add 0.5-1% Triethylamine to eluent cause->solution1 solution2 Solution B: Use Amine-Functionalized Silica Gel cause->solution2 outcome Improved Peak Shape and Separation solution1->outcome solution2->outcome

Caption: Decision-making process for troubleshooting column chromatography.

References

  • Chemsrc. (2025). Methyl 3-amino-5-chloro-2-methylbenzoate. Retrieved from [Link]

  • Eureka | Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11644044, 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52987785, Methyl 3-amino-5-chlorobenzoate. Retrieved from [Link]

  • Peritum Innovations LLP. (n.d.). Cas No 20776-67-4 2-Amino-5-Chloro-3-Methylbenzoic Acid. Retrieved from [Link]

  • Ye, J., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Journal of Chemical & Engineering Data, 66(6), 2498–2507. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate. Below, you will find a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate. Below, you will find a series of troubleshooting questions and detailed answers aimed at identifying and mitigating the formation of key byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for Methyl 3-amino-5-chloro-2-methylbenzoate, and where are byproducts most likely to form?

A common and effective synthetic pathway starts from m-toluic acid. The process involves a sequence of nitration, reduction, chlorination, and esterification. Each of these steps presents a unique set of challenges and potential side reactions.

The logical flow of this synthesis is critical for minimizing byproduct formation. For instance, performing the chlorination on the activated 2-amino-3-methylbenzoic acid intermediate is a common strategy.[1][2] The electron-donating amino group directs the chlorination to the desired position.

Below is a diagram outlining the primary synthesis pathway and key points where impurities can be introduced.

Synthesis_Workflow cluster_main Main Synthesis Pathway cluster_byproducts Potential Byproduct Formation m-Toluic_Acid m-Toluic_Acid Nitration Nitration m-Toluic_Acid->Nitration HNO₃, H₂SO₄ 2-Nitro-3-methylbenzoic_Acid 2-Nitro-3-methylbenzoic_Acid Nitration->2-Nitro-3-methylbenzoic_Acid Isomer Control Critical Isomeric_Byproducts Isomeric_Byproducts Nitration->Isomeric_Byproducts Reduction Reduction 2-Nitro-3-methylbenzoic_Acid->Reduction e.g., H₂, Pd/C 2-Amino-3-methylbenzoic_Acid 2-Amino-3-methylbenzoic_Acid Reduction->2-Amino-3-methylbenzoic_Acid Byproduct Risk: Azo, Azoxy Incomplete_Reduction_Byproducts Incomplete_Reduction_Byproducts Reduction->Incomplete_Reduction_Byproducts Chlorination Chlorination 2-Amino-3-methylbenzoic_Acid->Chlorination e.g., NCS, Cl₂ 2-Amino-5-chloro-3-methylbenzoic_Acid 2-Amino-5-chloro-3-methylbenzoic_Acid Chlorination->2-Amino-5-chloro-3-methylbenzoic_Acid Byproduct Risk: Dichlorination Dichlorinated_Byproducts Dichlorinated_Byproducts Chlorination->Dichlorinated_Byproducts Esterification Esterification 2-Amino-5-chloro-3-methylbenzoic_Acid->Esterification MeOH, H⁺ Final_Product Methyl 3-amino-5-chloro-2-methylbenzoate Esterification->Final_Product Incomplete Reaction? Unreacted_Acid Unreacted_Acid Esterification->Unreacted_Acid

Caption: Synthetic workflow and byproduct checkpoints.

Troubleshooting Guide: Byproduct Identification & Mitigation

Problem 1: Impurities Arising from the Nitro Group Reduction

Q2: My reaction mixture post-reduction shows several colored impurities and unexpected signals in my analytical data. What are these byproducts and how can I avoid them?

This is a very common issue. The reduction of an aromatic nitro group is a multi-step process that can be arrested at intermediate stages, or can lead to condensation reactions, especially if reaction conditions are not carefully controlled.

Causality & Identification: The pathway from a nitro group (-NO₂) to an amine (-NH₂) involves nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These intermediates are reactive and can condense with each other, particularly under neutral or basic conditions, to form dimeric impurities like azoxy (-N=N(O)-) and azo (-N=N-) compounds.[3][4] These species are often highly colored (yellow/orange) and can complicate purification.

Byproduct ClassCommon StructureKey Analytical Signature (MS)Mitigation Strategy
Nitroso Intermediate Ar-NOM+16 (vs. Amine)Ensure complete reaction; use a more potent reducing agent if necessary.
Hydroxylamine Ar-NHOHM+16 (vs. Amine)Control temperature (often 0-10°C); ensure sufficient reducing agent.[4]
Azoxy Compound Ar-N=N(O)-ArApprox. 2x M of Amine - 2H + OUse acidic conditions (e.g., SnCl₂, Fe/HCl); avoid metal hydrides which can favor this pathway.[4]
Azo Compound Ar-N=N-ArApprox. 2x M of Amine - 2HStrongly acidic conditions and robust reducing systems (e.g., catalytic hydrogenation) minimize this.

Authoritative Insight: Catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) are robust methods that generally drive the reaction to the desired aniline product while minimizing intermediate buildup.[4][5] Metal hydrides are typically not recommended for reducing aryl nitro compounds to anilines as they have a higher tendency to terminate at the azo stage.[4]

Recommended Protocol: Troubleshooting via TLC and LC-MS

  • Sample Preparation : Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol/dichloromethane).

  • TLC Analysis : Spot the crude mixture alongside your starting material on a silica gel plate. Use a solvent system like ethyl acetate/hexane. The highly colored azo/azoxy byproducts are often visible and typically less polar than the desired amine.

  • LC-MS Analysis : Inject the diluted sample. Look for the molecular ions corresponding to the masses listed in the table above. This provides definitive evidence of their presence.

Problem 2: Regioisomeric and Over-Chlorination Impurities

Q3: My analysis shows the presence of dichlorinated species or an incorrect chlorine isomer. How did this happen and how can I improve selectivity?

Regiocontrol during electrophilic aromatic substitution is paramount. The powerful activating effects of the amino and methyl groups, and the deactivating effect of the carboxylic acid, must be carefully balanced.

Causality & Identification:

  • Dichlorination : The target molecule's parent ring is highly activated by both the amino and methyl groups, making it susceptible to a second chlorination. This is especially true if an excess of the chlorinating agent is used or if reaction times are too long.

  • Isomeric Byproducts : While the ortho-para directing influence of the amino and methyl groups strongly favors chlorination at the C5 position, minor amounts of other isomers can form. For instance, chlorination of p-toluic acid can yield small amounts of the 2-chloro isomer alongside the major 3-chloro product.[6]

Impurity TypePotential StructureIdentification TipMitigation Strategy
Dichlorinated Byproduct 3,5-dichloro- or other isomersMS signal at M+34 (vs. product)Use 1.0-1.1 equivalents of chlorinating agent (e.g., N-Chlorosuccinimide). Add the agent portion-wise at a controlled temperature.
Isomeric Byproduct e.g., 3-Amino-6-chloro-Careful analysis of ¹H NMR aromatic region splitting patterns.Optimize reaction temperature and solvent. Chlorination is often highly solvent-dependent.

Authoritative Insight: The use of N-chlorosuccinimide (NCS) in a polar aprotic solvent like DMF is a common and relatively controlled method for this type of chlorination.[2] Patents describing similar transformations often emphasize the slow, portion-wise addition of the chlorinating agent at a controlled temperature (e.g., 90-110 °C) to prevent runaway reactions and over-chlorination.[1]

Chlorination_Logic cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Input 2-Amino-3-methylbenzoic Acid Desired_Product Desired 5-Chloro Product Input->Desired_Product Correct Stoichiometry & Control Dichlorination Dichlorination Input->Dichlorination Excess Agent High Temp. Isomer Isomer Input->Isomer Suboptimal Conditions Chlorinating_Agent NCS or Cl₂ Stoichiometry ~1.0 eq. Temperature Controlled Temp. Time Monitor by TLC/LCMS

Caption: Factors influencing chlorination selectivity.

Problem 3: Incomplete Esterification

Q4: My final product is difficult to purify and seems contaminated with the starting carboxylic acid. How can I drive the esterification to completion?

Fischer-Speier esterification is an equilibrium-limited reaction.[7] Without taking steps to shift the equilibrium, you will always have a significant amount of unreacted starting material.

Causality & Identification: The reaction of a carboxylic acid and an alcohol to form an ester and water is reversible. The presence of the water byproduct can drive the reaction backward (hydrolysis). Unreacted carboxylic acid can be identified by:

  • Solubility : It can be extracted from an organic solution with a basic aqueous wash (e.g., NaHCO₃).

  • Spectroscopy : A broad -OH stretch in the IR spectrum and a carboxylic acid proton signal (>10 ppm) in the ¹H NMR.

  • Physical Properties : Unreacted benzoic acid is a solid at room temperature, which may cause an oily product to solidify upon standing.[7]

Troubleshooting & Optimization:

  • Use Excess Alcohol : Employing methanol as the limiting reagent is rarely effective. Use a large excess of methanol, which also serves as the solvent, to push the equilibrium toward the product side.[8]

  • Remove Water : While difficult for a low-boiling alcohol like methanol, for higher alcohols, a Dean-Stark trap can be used to azeotropically remove water as it forms.[8]

  • Ensure Adequate Catalyst : Use a sufficient amount of a strong acid catalyst like concentrated H₂SO₄ or p-toluenesulfonic acid.[7] Ensure the catalyst is not old or degraded.

  • Increase Reaction Time/Temperature : Refluxing for an adequate period is necessary to reach equilibrium. Monitor the reaction by TLC or GC until the starting carboxylic acid spot is minimized.[7]

Recommended Protocol: Work-up to Remove Unreacted Acid

  • After cooling the reaction, neutralize the acid catalyst with a base (e.g., cautiously add saturated NaHCO₃ solution).

  • Extract the mixture with a water-immiscible organic solvent (e.g., ethyl acetate).

  • Wash the organic layer thoroughly with saturated NaHCO₃ solution to remove all unreacted 2-amino-5-chloro-3-methylbenzoic acid.[7]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the crude ester.

Analytical Methods Reference

For robust analysis of aromatic amines and related compounds, several advanced methods are available:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Often requires a derivatization step but provides excellent separation and sensitivity.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : A highly selective and sensitive technique that is widely used for determining primary aromatic amines without derivatization.[11][12]

References

  • Toluene - Wikipedia. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

  • New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. (2018). Oxford Academic. Retrieved December 31, 2025, from [Link]

  • The final product of the nitration of toluene is a class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved December 31, 2025, from [Link]

  • Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.). University of Toronto. Retrieved December 31, 2025, from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (n.d.). Waters Corporation. Retrieved December 31, 2025, from [Link]

  • Metabolism of nitroaromatic compounds. (1987). PubMed. Retrieved December 31, 2025, from [Link]

  • Nitration of toluene produces three different products as shown below. Explain the product. (n.d.). Gauth. Retrieved December 31, 2025, from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. Retrieved December 31, 2025, from [Link]

  • AMINES, AROMATIC: METHOD 2002. (1994). CDC. Retrieved December 31, 2025, from [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. Retrieved December 31, 2025, from [Link]

  • Chlorobenzene from Benzoic Acid? (2013). Sciencemadness.org. Retrieved December 31, 2025, from [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]

  • Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. (2019). SAGE Journals. Retrieved December 31, 2025, from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). NIH. Retrieved December 31, 2025, from [Link]

  • What will be the product ratio if I do chlorination of p-toluic acid? (2019). Chemistry Stack Exchange. Retrieved December 31, 2025, from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (n.d.). Journal of Synthetic Chemistry. Retrieved December 31, 2025, from [Link]

  • CHLORINATION OF BENZOIC ACID. (2022). Zenodo. Retrieved December 31, 2025, from [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Patsnap.
  • Process for the production of p-monochloromethyl benzoic acid. (n.d.). Google Patents.
  • Esterification/Amidation Problems. (2024). Reddit. Retrieved December 31, 2025, from [Link]

  • Esterification of benzoic acid to methyl benzoate. (n.d.). University of Calgary. Retrieved December 31, 2025, from [Link]

  • Esterification not Working (Separation). (2024). Reddit. Retrieved December 31, 2025, from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Stability Issues of Methyl 3-amino-5-chloro-2-methylbenzoate in Solution

Welcome to the technical support center for Methyl 3-amino-5-chloro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-5-chloro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we've structured this resource to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 3-amino-5-chloro-2-methylbenzoate in solution?

A1: The molecule has two primary functional groups susceptible to degradation: the methyl ester and the aromatic amine. Therefore, the main stability concerns are:

  • Hydrolysis: The methyl ester group can hydrolyze to the corresponding carboxylic acid (3-amino-5-chloro-2-methylbenzoic acid), a reaction catalyzed by acidic or basic conditions.[1][2][3]

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored degradation products and a loss of compound purity. This can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: Aromatic amines and halogenated compounds can be sensitive to light, leading to degradation.

Q2: What are the recommended solvents for preparing stock solutions of Methyl 3-amino-5-chloro-2-methylbenzoate?

A2: For short-term use, polar aprotic solvents are generally recommended to minimize hydrolysis. Based on solubility data for the parent carboxylic acid, the following solvents are good starting points:[4][5]

  • Primary Recommendations: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF).

  • Secondary Recommendations: Dimethyl sulfoxide (DMSO). While DMSO is an excellent solvent, it is hygroscopic and can absorb water, which may contribute to hydrolysis over long-term storage.

Protic solvents like methanol and ethanol can be used, but the risk of transesterification or hydrolysis is higher, especially if the solution is stored for an extended period or exposed to acidic or basic contaminants. Aqueous solutions should be prepared fresh and used immediately, with careful pH control.

Q3: How should I store solutions of Methyl 3-amino-5-chloro-2-methylbenzoate?

A3: To maximize the shelf-life of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at -20°C or -80°C.[6]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Container: Use high-quality, tightly sealed vials to prevent solvent evaporation and moisture ingress.

Q4: My solution of Methyl 3-amino-5-chloro-2-methylbenzoate has turned yellow/brown. What does this mean?

A4: A color change to yellow or brown is a common indicator of the oxidation of the aromatic amine moiety. This is often a qualitative sign of degradation. We recommend quantifying the purity of the solution using a stability-indicating method like HPLC-UV to determine if the level of degradation is significant for your application.

Troubleshooting Guide

This section provides in-depth guidance on specific stability issues you may encounter during your experiments.

Issue 1: I'm observing a new peak in my HPLC analysis that is more polar than the parent compound.

Question: I prepared a stock solution of Methyl 3-amino-5-chloro-2-methylbenzoate in methanol and after a week at 4°C, I see a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. What could this be and how can I confirm it?

Answer:

An earlier-eluting peak in a reverse-phase HPLC method typically indicates a more polar compound. The most probable cause is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-amino-5-chloro-2-methylbenzoic acid. Carboxylic acids are significantly more polar than their methyl ester counterparts.

Causality and Investigation:

The hydrolysis reaction is catalyzed by the presence of acid or base.[1][2][7] Even trace amounts of moisture in the methanol or acidic/basic impurities on the glassware can facilitate this degradation over time.

Workflow for Identification and Mitigation:

Caption: Workflow for investigating suspected hydrolysis.

Experimental Protocols:
  • Step 1: Co-injection Analysis

    • Objective: To tentatively identify the new peak.

    • Protocol:

      • Obtain a reference standard of the suspected degradant, 3-amino-5-chloro-2-methylbenzoic acid.

      • Prepare a solution of this reference standard.

      • Analyze your degraded sample, the reference standard, and a 1:1 mixture (co-injection) of the two by HPLC.

      • Expected Result: If the retention time of the new peak in your sample matches that of the reference standard, and the peak in the co-injected sample increases in size without splitting, it is highly likely the degradant is the carboxylic acid.

  • Step 2: LC-MS Analysis

    • Objective: To confirm the identity of the degradant by mass.

    • Protocol:

      • Analyze the degraded sample using an LC-MS system.

      • Determine the mass-to-charge ratio (m/z) of the parent compound and the new peak.

      • Expected Result: Methyl 3-amino-5-chloro-2-methylbenzoate has a molecular weight of 199.63 g/mol . The hydrolyzed product, 3-amino-5-chloro-2-methylbenzoic acid, has a molecular weight of 185.61 g/mol .[8][9][10] A difference of 14 mass units (CH₂) strongly supports the hydrolysis hypothesis.

  • Step 3: Preventative Measures

    • Solvent Choice: Switch to a polar aprotic solvent like acetonitrile (ACN) for stock solutions. Ensure the solvent is anhydrous.

    • Storage: Prepare smaller, single-use aliquots of your stock solution and store them at -80°C to minimize degradation.

    • pH Control: If working in aqueous media, buffer the solution to a neutral pH (around 6-7). Avoid acidic or basic conditions unless required for the experiment, and in such cases, use freshly prepared solutions.

Issue 2: The measured concentration of my solution is lower than expected, and I see multiple small, poorly resolved peaks.

Question: I'm performing a quantitative analysis, and my stock solution in DMSO, stored in a clear vial on the benchtop, shows a 20% drop in potency after a few days. The chromatogram also shows a noisy baseline and several small peaks. What's happening?

Answer:

This scenario points towards oxidative and/or photodegradation . The aromatic amine group in your molecule is susceptible to oxidation, a process that can be accelerated by light and oxygen.[11] This often results in a complex mixture of degradation products, which can appear as multiple small peaks or a noisy baseline in an HPLC analysis.

Causality and Investigation:

Aromatic amines can undergo complex oxidative pathways, forming nitroso, nitro, and polymeric species. These reactions are often radical-mediated and can be initiated by UV light. The presence of a chloro-substituent can also influence the molecule's photoreactivity.

Forced Degradation Study to Diagnose the Issue:

To systematically determine the cause, a forced degradation or stress testing study is the most effective approach.[12][13][14][15] This involves subjecting the compound to various stress conditions to identify its vulnerabilities.

Workflow for a Forced Degradation Study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare 5 identical solutions of the compound in ACN:Water (1:1) B Control (4°C, dark) A->B C Acidic (0.1 M HCl, 60°C) A->C D Basic (0.1 M NaOH, 60°C) A->D E Oxidative (3% H2O2, RT) A->E F Photolytic (ICH Q1B light exposure, RT) A->F G Analyze all samples by HPLC-UV/MS at t=0, 4, 8, 24h B->G C->G D->G E->G F->G H Compare degradation profiles. Identify primary degradation pathway. G->H

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation Study:
  • Preparation: Prepare a solution of Methyl 3-amino-5-chloro-2-methylbenzoate at a known concentration (e.g., 1 mg/mL) in a mixture of acetonitrile and water (1:1). Distribute it into five separate, appropriate vials (e.g., amber for light-sensitive tests).

  • Stress Conditions:

    • Control: Store one vial at 4°C in the dark.

    • Acid Hydrolysis: Add 0.1 M HCl to another vial and heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH to a third vial and heat at 60°C.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to a fourth vial and keep at room temperature.

    • Photostability: Expose the fifth vial (in a photostable container) to light conditions as specified by ICH Q1B guidelines.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each condition, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method. An LC-MS method would be ideal for identifying the mass of the degradants.[16][17][18]

  • Evaluation: Compare the chromatograms from the stressed samples to the control.

Interpreting the Results:
Stress ConditionExpected Observation if VulnerablePrimary Degradation Pathway
Acid/Base A single major peak, more polar than the parent.Hydrolysis
Oxidation (H₂O₂) Significant loss of parent peak, multiple new peaks, potential color change.Oxidation
Photolytic Loss of parent peak, multiple new peaks.Photodegradation

If the degradation profile from your benched sample most closely matches the oxidative and/or photolytic stress conditions, this confirms the root cause of your issue.

Solution and Preventative Measures:
  • Storage: Always store stock solutions in amber vials to protect from light.

  • Inert Environment: For sensitive quantitative work or long-term storage, purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Antioxidants: In formulated solutions, the inclusion of antioxidants could be considered, but this would need to be carefully validated to ensure no interference with the intended experiments.

  • Solvent Purity: Use high-purity, fresh solvents. Older solvents, especially ethers like THF, can form peroxides, which are oxidative.

By understanding the specific vulnerabilities of Methyl 3-amino-5-chloro-2-methylbenzoate, you can implement appropriate handling and storage procedures to ensure the stability and integrity of your solutions, leading to more reliable and reproducible experimental results.

References
  • Vertex AI Search. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Chemguide. (n.d.). hydrolysis of esters.
  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
  • Hoppe, M., Gmeiner, M., & Schmid, P. (2020). Examining primary aromatic amines’ stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 37(11), 1955-1967.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
  • Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16067-16082.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • AK Scientific, Inc. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid Safety Data Sheet.
  • Ye, J., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Journal of Chemical & Engineering Data, 66(6), 2496-2504.
  • Ye, J., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Journal of Chemical & Engineering Data, 66(6), 2496-2504. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid.
  • BLD Pharm. (n.d.). Methyl 2-amino-5-chloro-3-methylbenzoate.

Sources

Optimization

Technical Support Center: Monitoring "Methyl 3-amino-5-chloro-2-methylbenzoate" Reactions by HPLC

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for monitoring reactions involving Methyl 3-amino-5-chloro-2-methylbenzoate. This document provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for monitoring reactions involving Methyl 3-amino-5-chloro-2-methylbenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you develop robust HPLC methods and resolve common issues encountered during analysis. As a substituted aromatic amine, this compound presents specific chromatographic challenges that require careful consideration of column chemistry, mobile phase composition, and system parameters.

Section 1: HPLC Method Development & Initial Setup

This section addresses the foundational questions for establishing a reliable HPLC method for monitoring the consumption of starting material and the formation of products.

Q1: What is the best type of HPLC column for monitoring this reaction?

Choosing the right stationary phase is the most critical step for achieving a good separation. Given the structure of Methyl 3-amino-5-chloro-2-methylbenzoate (an aromatic amine with polar functional groups), several column chemistries should be considered.

  • Workhorse Option (Starting Point): C18 (L1) A high-quality, base-deactivated C18 column is the most common starting point for reversed-phase HPLC.[1] Modern C18 columns are end-capped to minimize exposed silanol groups, which is crucial for analyzing basic compounds like your analyte.

  • Alternative for Enhanced Selectivity: Phenyl-Hexyl (L11) Since the analyte is aromatic, a phenyl-based stationary phase can offer alternative selectivity through pi-pi interactions between the phenyl rings of the column and the analyte.[1][2][3] This can be particularly useful for separating it from structurally similar impurities or reactants. When using a phenyl column, methanol is often preferred over acetonitrile as the organic modifier because it promotes these pi-pi interactions.[2]

  • For Highly Polar Analytes: Polar-Embedded or Aqueous C18 Phases If your reaction involves very polar starting materials or products that are poorly retained on a standard C18, a polar-embedded or "aqueous compatible" C18 column can provide better retention and prevent phase collapse in highly aqueous mobile phases.

Summary of Column Recommendations:

Column TypePrimary InteractionBest For...Key Considerations
C18 (Base-Deactivated) HydrophobicGeneral-purpose initial method development. Good retention for moderately polar compounds.Ensure it is a modern, high-purity silica column to minimize peak tailing.[4]
Phenyl-Hexyl Hydrophobic & Pi-PiImproving selectivity for aromatic compounds; separating structurally similar isomers.Consider using methanol as the organic modifier to enhance pi-pi interactions.[2]
Polar-Embedded/Aqueous C18 Hydrophobic & PolarRetaining very polar compounds and for methods using high percentages of aqueous mobile phase.Offers different selectivity compared to standard C18.
Q2: How should I prepare the mobile phase to get the best peak shape?

Mobile phase composition, particularly pH, is critical for achieving symmetric peaks for amine-containing compounds. The primary goal is to control the ionization state of both the analyte and the silica surface of the column.

  • Organic Modifier : Start with Acetonitrile or Methanol. They offer different selectivities and can be experimented with to optimize resolution.

  • Aqueous Phase & pH Control : The amine group on your analyte is basic. To prevent it from interacting with acidic silanol groups on the column surface (a primary cause of peak tailing), you must control the pH.[4][5]

    • Low pH Approach (Recommended) : Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an acid like formic acid, phosphoric acid, or trifluoroacetic acid (TFA). At this low pH, most silanol groups are protonated (neutral), minimizing secondary interactions.[4] Your basic analyte will be protonated (charged), which generally results in good peak shape.

    • Buffer Selection : Use a buffer to maintain a stable pH.[5] A 10-25 mM phosphate or formate buffer is a good starting point. Ensure the buffer is soluble in the final mobile phase mixture.

Q3: What are the ideal detector settings for this compound?

For a compound with an aromatic ring like Methyl 3-amino-5-chloro-2-methylbenzoate, a UV detector is ideal.

  • Wavelength Selection : The compound should have strong absorbance between 230-280 nm. To determine the optimal wavelength, run a UV scan of the analyte standard using your detector's built-in function or a spectrophotometer. If that's not possible, start with a common wavelength like 254 nm and optimize from there.

  • Diode Array Detector (DAD/PDA) : If available, a DAD is highly recommended. It allows you to monitor a range of wavelengths simultaneously, which is invaluable for identifying co-eluting peaks and assessing peak purity—a key requirement for stability-indicating methods.[6]

Q4: How should I prepare my reaction samples for injection?

Proper sample preparation is essential to protect your column and ensure reproducible results.

  • Quench the Reaction : If necessary, stop the reaction using a suitable quenching agent or by rapid cooling.

  • Dilute the Sample : Dilute a small aliquot of the reaction mixture into a solvent that is compatible with your mobile phase. Crucially, the sample solvent should be weaker than or identical to the mobile phase. Injecting in a stronger solvent can cause severe peak distortion. Diluting in your initial mobile phase composition is the safest approach.

  • Filter the Sample : Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could block the column frit and increase backpressure.[5][7]

G cluster_prep Sample Preparation Workflow Reaction Reaction Mixture Quench 1. Quench Reaction Reaction->Quench Dilute 2. Dilute in Mobile Phase Quench->Dilute Filter 3. Filter (0.22 µm) Dilute->Filter Inject 4. Inject into HPLC Filter->Inject

Caption: A typical sample preparation workflow for HPLC reaction monitoring.

Section 2: Troubleshooting Common Chromatographic Issues

This section provides a systematic approach to diagnosing and solving the most frequent problems encountered when analyzing aromatic amines.

Q5: My analyte peak is tailing severely. What's causing this and how do I fix it?

Peak tailing is the most common issue for basic compounds like Methyl 3-amino-5-chloro-2-methylbenzoate.[4] The primary cause is secondary interactions between the basic amine group of your analyte and acidic, ionized silanol groups (Si-O⁻) on the silica surface of the column.[4][7] This creates a second, stronger retention mechanism that broadens the peak.

Follow this systematic troubleshooting guide to resolve peak tailing.

Protocol for Diagnosing and Fixing Peak Tailing:

  • Step 1: Adjust Mobile Phase pH (Low pH)

    • Action : Prepare a mobile phase with an aqueous component buffered to pH 2.5-3.0 using 0.1% formic acid or a 20 mM phosphate buffer.

    • Reasoning : This ensures that the surface silanol groups are fully protonated (Si-OH), making them much less interactive with your protonated amine analyte.[4] This is often the most effective single solution.

  • Step 2: Add a Competing Base (If pH adjustment is not enough)

    • Action : Add a small amount of a competitive amine, like 0.1% triethylamine (TEA), to the mobile phase.[7]

    • Reasoning : TEA is a small, basic molecule that will preferentially interact with any remaining active silanol sites, effectively "masking" them from your analyte. This allows your analyte to elute more symmetrically.

  • Step 3: Evaluate Your Column

    • Action : If tailing persists, your column may be the issue. Consider switching to a column specifically designed for analyzing basic compounds (e.g., a modern, high-purity, base-deactivated C18 or a column with a different chemistry like Phenyl-Hexyl).

    • Reasoning : Older "Type A" silica columns have a higher concentration of acidic silanols and are more prone to causing peak tailing.[7] Modern "Type B" high-purity silica columns are far superior for this application. A column may also degrade over time, exposing more active sites.[5]

  • Step 4: Check for Column Overload

    • Action : Prepare and inject a 10-fold dilution of your sample.

    • Reasoning : If the peak shape improves significantly, you may be overloading the column.[5][7] Injecting too much mass can saturate the stationary phase, leading to tailing. The solution is to inject a smaller volume or dilute your sample further.

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH low (2.5-3.0)? Start->Check_pH Adjust_pH ACTION: Lower pH to 2.5-3.0 with 0.1% Formic Acid Check_pH->Adjust_pH No Add_TEA ACTION: Add 0.1% Triethylamine to Mobile Phase Check_pH->Add_TEA Yes Resolved Peak Shape Acceptable Adjust_pH->Resolved Check_Column Is the column old or not base-deactivated? Add_TEA->Check_Column Replace_Column ACTION: Switch to a modern, high-purity, base-deactivated column Check_Column->Replace_Column Yes Check_Overload Does diluting the sample improve peak shape? Check_Column->Check_Overload No Replace_Column->Resolved Reduce_Conc ACTION: Reduce injection volume or dilute sample Check_Overload->Reduce_Conc Yes Check_Overload->Resolved No, problem likely resolved Reduce_Conc->Resolved

Caption: Troubleshooting workflow for amine peak tailing.

Q6: I can't separate my starting material from my product. How can I improve resolution?

Poor resolution is a common method development challenge. Here are the parameters to adjust, in order of impact:

  • Change Stationary Phase Chemistry : This has the largest impact on selectivity.[2] If you are using a C18, try a Phenyl-Hexyl column. The different retention mechanism (pi-pi interactions) can dramatically alter elution order and improve separation.

  • Adjust Mobile Phase Strength : Decrease the percentage of organic solvent (acetonitrile or methanol) in the mobile phase. This will increase the retention time of all components, providing more time for the column to separate them.

  • Switch Organic Modifier : Change from acetonitrile to methanol, or vice-versa. These solvents have different properties and interact differently with both the analyte and the stationary phase, which can significantly alter selectivity.

  • Use a More Efficient Column : Switch to a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column length. This increases the number of theoretical plates (N), leading to narrower peaks and better resolution.[8]

Q7: My baseline is noisy or drifting. What should I check?

A stable baseline is crucial for accurate quantification.

  • Noise : Often caused by air bubbles in the system, a failing detector lamp, or impure solvents.[9][10]

    • Solution : Degas your mobile phase thoroughly. Purge the pump to remove bubbles. Use high-purity, HPLC-grade solvents.[9]

  • Drift : Typically caused by a slow column equilibration, temperature fluctuations, or a mobile phase that is not prepared correctly (e.g., one component slowly evaporating).[11][12]

    • Solution : Ensure the column is fully equilibrated with the mobile phase (flush with at least 10-20 column volumes). Use a column oven to maintain a stable temperature.[10] If using a gradient, ensure your pump's mixing performance is adequate.

Section 3: Advanced Topics & Reaction-Specific Problems
Q8: Could my analyte be degrading during the analysis? How would I know?

Yes, analyte stability is a valid concern, especially for stability-indicating methods. The methyl ester functional group in your analyte could be susceptible to hydrolysis under strongly acidic or basic conditions.

Forced Degradation Protocol to Assess Analyte Stability:

Forced degradation studies are essential to understand potential degradation pathways and to prove your HPLC method can separate degradants from the main analyte.[6][13]

  • Prepare Stressed Samples : Expose solutions of your analyte to the following conditions to intentionally induce degradation[6][14]:

    • Acid Hydrolysis : 0.1 M HCl at 60 °C for several hours.

    • Base Hydrolysis : 0.1 M NaOH at 60 °C for several hours.

    • Oxidation : 3% H₂O₂ at room temperature.

    • Thermal : Heat solid sample or solution at 80 °C.

    • Photolytic : Expose solution to UV light.

  • Analyze the Samples : Inject the stressed samples into your HPLC system.

  • Evaluate the Chromatogram :

    • Look for the appearance of new peaks, which are potential degradants.

    • Confirm that these new peaks are well-resolved from the main analyte peak.

    • A decrease in the area of the main peak should correspond to an increase in the degradant peaks (mass balance).[6]

If you observe degradation under conditions that mimic your mobile phase (e.g., acid hydrolysis), you may need to adjust your method to use a more neutral pH, if chromatographically feasible.

Appendix: Recommended Starting HPLC Conditions

This table provides a robust starting point for your method development.

ParameterRecommended ConditionRationale
Column High-Purity, Base-Deactivated C18, 150 x 4.6 mm, 5 µmA versatile and common starting point for reversed-phase methods.[15]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Controls silanol activity and ensures consistent protonation of the analyte amine.[4]
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient 10% to 90% B over 15 minutesA generic scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detector UV/DAD at 254 nm (or absorbance maxima)Good starting wavelength for aromatic compounds; DAD allows for peak purity assessment.
Injection Volume 5-10 µLA typical volume to avoid overloading.
References
  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Chromtech. Retrieved from [Link]

  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved from [Link]

  • Chen, H.-W., & Lee, Y.-C. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(19), 4069–4074. [Link]

  • Siahmed, K., et al. (2016).
  • Waters Column Selection Guide for Polar Compounds. (2024).
  • HPLC Troubleshooting Guide. (n.d.). Various sources.
  • Wang, H., et al. (2007).
  • Selecting the Right Column for Your Reversed Phase Method. (2017). Phenomenex Blog.
  • Polar Column in HPLC Example. (2025). Hawach.
  • Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025).
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (2015).
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
  • The role of forced degradation studies in stability indicating HPLC method development. (2025).
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025). ALWSCI Technologies.
  • Development of an automated on-line solid-phase extraction-highperformance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices. (2025).
  • HPLC method development for separation of aniline isomers. (2025). Benchchem.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
  • Forced degradation and impurity profiling: A review. (n.d.). ScienceDirect.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Scientific Research in Engineering and Management.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025).

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Troubleshooting

Technical Support Center: Overcoming Low Yields in Methyl 3-amino-5-chloro-2-methylbenzoate Derivatization

Welcome to the technical support center for the derivatization of Methyl 3-amino-5-chloro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Methyl 3-amino-5-chloro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the chemical modification of this versatile but sterically hindered building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and optimize your reaction yields.

The Challenge: Understanding the Reactivity of Methyl 3-amino-5-chloro-2-methylbenzoate

Methyl 3-amino-5-chloro-2-methylbenzoate is a unique trifunctional aromatic compound. Its derivatization is often complicated by a combination of steric and electronic factors. The ortho-methyl group sterically encumbers the adjacent amino group, reducing its nucleophilicity and accessibility to reagents.[1] This "ortho effect" can significantly slow down or even inhibit reactions that proceed smoothly with less substituted anilines.[2][3] Furthermore, the electronic interplay between the electron-donating amino group, the electron-withdrawing chloro and methyl ester groups, and the methyl group itself creates a complex reactivity profile that must be carefully considered when planning a synthetic route.

This guide will address the most common derivatization reactions and their associated challenges in a question-and-answer format.

Troubleshooting Guide: Common Derivatization Reactions

N-Acylation and N-Sulfonylation: Incomplete Conversion and Low Yields

Question: I am attempting to acylate (or sulfonylate) the amino group of Methyl 3-amino-5-chloro-2-methylbenzoate with an acyl chloride (or sulfonyl chloride) and a standard base like triethylamine or pyridine, but I am observing very low conversion to the desired amide/sulfonamide. What is going on?

Answer: This is a classic issue stemming from the reduced nucleophilicity of the amino group due to steric hindrance from the ortho-methyl group. The bulky substituent physically blocks the approach of the electrophile to the nitrogen atom. Additionally, the reaction may be sluggish due to the electronic deactivation of the ring by the chloro and ester groups.

Troubleshooting Protocol:

  • Choice of Base and Reaction Conditions:

    • Stronger, Non-Nucleophilic Bases: Switch from triethylamine or pyridine to a stronger, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA). These bases are sterically hindered themselves and are less likely to compete with the aniline as a nucleophile.

    • Catalytic DMAP: Add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate with the acyl chloride, which is then more readily attacked by the hindered aniline.

    • Elevated Temperatures: Carefully increase the reaction temperature. Monitoring by TLC or LC-MS is crucial to avoid decomposition.

  • Activation of the Acylating/Sulfonylating Agent:

    • Acid Anhydrides: If using an acyl chloride is problematic, consider using the corresponding acid anhydride. Anhydrides are often more reactive and can be driven to completion with the aid of a catalyst like DMAP.

    • Coupling Reagents: For particularly challenging acylations, convert the carboxylic acid to a more reactive species using peptide coupling reagents like HATU, HBTU, or EDC in the presence of an amine base.[4]

  • Alternative Sulfonylation Methods:

    • For sulfonylation, traditional methods with sulfonyl chlorides can be low-yielding. Consider modern, milder protocols. For instance, visible-light-mediated photoredox catalysis can be used for the sulfonylation of anilines with sulfinate salts under much milder conditions.[5][6][7]

Acylation_Troubleshooting start Low Yield in N-Acylation/Sulfonylation base base start->base Initial Step dmap dmap start->dmap Initial Step temp temp start->temp Initial Step anhydride anhydride start->anhydride Alternative coupling coupling start->coupling Alternative photoredox photoredox start->photoredox Alternative success Improved Yield base->success dmap->success temp->success anhydride->success coupling->success photoredox->success

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

Question: I am struggling with a Suzuki-Miyaura coupling at the chloro position or a Buchwald-Hartwig amination on the amino group of my derivatized substrate. The yields are consistently low. What should I consider?

Answer: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are sensitive to ligand choice, base, and solvent, especially with challenging substrates. For the Suzuki-Miyaura coupling of the aryl chloride, the C-Cl bond is less reactive than C-Br or C-I bonds, requiring a more active catalyst system. For the Buchwald-Hartwig amination, the steric hindrance around the amino group necessitates bulky, electron-rich ligands to promote the catalytic cycle.[8][9][10]

Troubleshooting Protocol for Suzuki-Miyaura Coupling (at the Chloro position):

  • Catalyst and Ligand Selection:

    • Palladacycle Precatalysts: Use modern palladacycle precatalysts (e.g., G3 or G4 precatalysts from the Buchwald group) which are highly active.

    • Bulky, Electron-Rich Ligands: For aryl chlorides, ligands like SPhos, XPhos, or RuPhos are often necessary to promote the difficult oxidative addition step.

    • Catalyst Screening: If yields remain low, a systematic screening of different palladium sources and ligands is recommended.[11][12]

  • Base and Solvent Optimization:

    • Base: Strong bases like K₃PO₄ or Cs₂CO₃ are often required. The choice of base can be critical and should be optimized.[13][14][15]

    • Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with the addition of water, are commonly used. The ratio of organic solvent to water can influence the reaction rate and yield.

ParameterRecommendation for Aryl Chloride Suzuki Coupling
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (G3, G4)
Ligand SPhos, XPhos, RuPhos, or other bulky biaryl phosphines
Base K₃PO₄, Cs₂CO₃, K₂CO₃
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O
Temperature 80-120 °C

Troubleshooting Protocol for Buchwald-Hartwig Amination:

  • Ligand Choice for Sterically Hindered Anilines:

    • The key to success is using ligands that are both bulky and electron-rich. Josiphos-type ligands or bulky biaryl phosphine ligands like BrettPhos or tBuXPhos are often effective for coupling sterically hindered anilines.[16][17]

  • Base Selection:

    • A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8]

  • Reaction Conditions:

    • Ensure strictly anhydrous and anaerobic (inert atmosphere) conditions, as palladium(0) catalysts are oxygen-sensitive.

    • Toluene or dioxane are typical solvents of choice.

Cross_Coupling_Workflow start Low Yield in Cross-Coupling suzuki_catalyst suzuki_catalyst start->suzuki_catalyst buchwald_ligand buchwald_ligand start->buchwald_ligand success Improved Yield suzuki_base suzuki_base suzuki_catalyst->suzuki_base buchwald_base buchwald_base buchwald_ligand->buchwald_base suzuki_base->success buchwald_base->success

Frequently Asked Questions (FAQs)

Q1: I performed an N-acylation and upon heating, I am getting an unexpected product. What could it be?

A1: After N-acylation, you have formed an ortho-acylamino benzoic acid ester. This structure is primed for intramolecular cyclization to form a benzoxazinone derivative, especially under heating or acidic/basic conditions.[18][19][20][21] This is a common follow-on reaction. If the benzoxazinone is not your desired product, you should perform the acylation at a lower temperature and purify the product promptly. If the benzoxazinone is a desired scaffold, this tandem reaction can be optimized.

Q2: My derivatized product is very polar and streaks badly on a standard silica gel column. What are my purification options?

A2: Purifying polar amines can be challenging on standard silica due to strong interactions with the acidic silanol groups.[22] Here are several strategies:

  • Modified Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent system to mask the acidic sites on the silica and improve peak shape.[23]

  • Amine-Functionalized Silica: Use pre-packed columns with amine-functionalized silica. This stationary phase is designed to minimize interactions with basic compounds, often providing much better separation.[22]

  • Acid-Base Extraction: If your product is sufficiently basic, you can perform an acid-base workup. Dissolve your crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous phase as the ammonium salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer and extract your purified amine back into an organic solvent.[24]

  • Temporary Protection: If other methods fail, you can protect the amino group (if it's still free) with a Boc group. The resulting Boc-protected compound is typically less polar and easier to purify by standard chromatography. The Boc group can then be cleanly removed with an acid like TFA.[23]

Q3: Does the chloro-substituent at the 5-position affect the reactivity of the amino group?

A3: Yes, the chloro group is electron-withdrawing through induction, which decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This reduces the basicity and nucleophilicity of the amine, making it less reactive towards electrophiles compared to an aniline without this substituent.[25]

Q4: Can I perform derivatization on the methyl ester group?

A4: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting carboxylic acid can then be used in a variety of transformations, such as amide bond formation or conversion to other functional groups. Be mindful that harsh basic conditions could potentially lead to nucleophilic aromatic substitution of the chloro group if the ring is sufficiently activated.

References

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  • Al-Hiari, Y. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 144-153. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]

  • MDPI. (2011). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 16(9), 7583-7591. [Link]

  • Quora. (2018). How does the ortho effect affect the basicity of aniline? [Link]

  • National Center for Biotechnology Information. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4995. [Link]

  • National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 218-224. [Link]

  • Der Pharma Chemica. (2016). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 8(19), 23-29. [Link]

  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). [Link]

  • American Chemical Society. (2025). Direct Amination of Anilines Utilizing Dearomatized Phenolate Species. Organic Letters. [Link]

  • American Chemical Society. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3619-3627. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2021). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16386-16409. [Link]

  • ResearchGate. (2022). Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... [Link]

  • ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • ChemistryViews. (2017). Mild Sulfonylation of Anilines. [Link]

  • National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 493-500. [Link]

  • ResearchGate. (2020). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]

  • ResearchGate. (2015). Optimization of reaction conditions for the Suzuki-Miyaura coupling.... [Link]

  • Royal Society of Chemistry. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(11), 7543-7548. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 493-500. [Link]

  • ChemRxiv. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. [Link]

  • National Center for Biotechnology Information. (2020). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 8, 589. [Link]

  • PubMed. (2005). Review: derivatization in mass spectrometry-6. Formation of mixed derivatives of polyfunctional compounds. European Journal of Mass Spectrometry, 11(6), 611-636. [Link]

  • MDPI. (2021). Derivatization in Analytical Chemistry. Applied Sciences, 11(15), 7035. [Link]

  • ResearchGate. (2013). Synthesis of New Sterically Hindered Anilines. [Link]

  • ResearchGate. (2018). Derivatization Reactions for Analytes with Various Functional Groups. [Link]

  • National Center for Biotechnology Information. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 87(11), 5734-5742. [Link]

  • PubMed. (2004). 2,6-Disubstituted benzoates as neighboring groups for enhanced diastereoselectivity in beta-galactosylation reactions: synthesis of beta-1,3-linked oligogalactosides related to arabinogalactan proteins. Journal of Organic Chemistry, 69(2), 335-345. [Link]

  • National Center for Biotechnology Information. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(9), 2959. [Link]

  • National Center for Biotechnology Information. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1083. [Link]

  • PubMed. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]

  • PubMed. (1983). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Journal of Pharmaceutical Sciences, 72(1), 63-66. [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. [Link]

Sources

Optimization

scale-up challenges in the synthesis of "Methyl 3-amino-5-chloro-2-methylbenzoate"

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support center for the synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the lab-scale and scale-up synthesis of this critical chemical intermediate. As a key building block in the pharmaceutical and agrochemical industries, particularly for the synthesis of novel insecticides and therapeutic agents, a robust and reproducible synthetic process is paramount.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Common Synthetic Pathway Overview

The synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate can be approached via several routes. A prevalent and industrially relevant pathway begins with 2-amino-3-methylbenzoic acid, which undergoes electrophilic chlorination followed by esterification. This approach is often favored due to the availability of the starting material and the relatively straightforward transformations.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Purification A 2-Amino-3-methylbenzoic Acid B Chlorination Reaction A->B Chlorinating Agent (e.g., NCS, Cl2) C 2-Amino-5-chloro-3-methylbenzoic Acid B->C D Esterification Reaction C->D Methanol, Acid Catalyst E Methyl 3-amino-5-chloro-2-methylbenzoate (Crude Product) D->E F Recrystallization / Chromatography E->F Solvent System G Final Pure Product F->G

Caption: A common synthetic workflow for Methyl 3-amino-5-chloro-2-methylbenzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis and scale-up, providing causal explanations and actionable solutions.

Question 1: My chlorination of 2-amino-3-methylbenzoic acid results in low yield and multiple products. What is the likely cause and how can I optimize it?

Answer: This is a frequent challenge rooted in the regioselectivity of electrophilic aromatic substitution. The starting material has two activating groups (amino and methyl) and their directing effects can lead to a mixture of isomers if conditions are not carefully controlled.

Causality and Diagnosis:

  • Formation of Isomers: The primary directing influence comes from the amino group, which is strongly ortho- and para-directing. The methyl group is also ortho-, para-directing. The desired product is chlorinated at the position para to the amino group. However, side products chlorinated at other positions can form.

  • Over-chlorination: Harsh conditions or an excess of the chlorinating agent can lead to dichlorinated byproducts.

  • Reagent Reactivity: The choice of chlorinating agent is critical. Gaseous chlorine can be difficult to control on a lab scale and may lead to over-reaction, while N-Chlorosuccinimide (NCS) or cyanuric chloride offer milder and more selective alternatives.[3][4]

Troubleshooting Workflow & Solutions:

Troubleshooting_Low_Yield Start Low Yield / Impurities in Chlorination Step Check1 Analyze Crude Product (TLC, HPLC, LC-MS) Start->Check1 Path1 Multiple Isomers Detected Check1->Path1 Yes Path2 Unreacted Starting Material Check1->Path2 Yes Path3 Di-chlorinated Species Check1->Path3 Yes Sol1 Optimize Solvent & Temperature. Use a polar aprotic solvent (e.g., DMF). Lower reaction temperature. Path1->Sol1 Sol2 Switch to a milder chlorinating agent (e.g., NCS instead of Cl2 gas). Path1->Sol2 Sol3 Increase reaction time or temperature moderately. Check reagent purity. Path2->Sol3 Sol4 Reduce molar equivalent of chlorinating agent. Control addition rate. Path3->Sol4

Caption: Decision tree for troubleshooting low yield in the chlorination step.

Data-Driven Optimization:

Chlorinating AgentTypical SolventTemperature (°C)Key Considerations
Chlorine (Cl₂) GasDichloroethane50°CDifficult to handle; potential for over-chlorination.[4]
N-Chlorosuccinimide (NCS)DMFRefluxGood selectivity; easier to handle solid reagent.[4]
Cyanuric ChlorideDichloroethane25-30°CCost-effective; reaction can be slow but is often clean.[3]
DichlorohydantoinDMF90-110°CHigh yield reported in patent literature.[5]

Question 2: The esterification step is slow and does not go to completion. How can I drive the reaction forward, especially during scale-up?

Answer: Fischer esterification is an equilibrium-limited reaction. To achieve high conversion, the equilibrium must be shifted towards the product side. This is typically achieved by using an excess of one reactant (usually the alcohol) or by removing a product (water) as it is formed.

Causality and Diagnosis:

  • Equilibrium Limitation: The reaction between a carboxylic acid and an alcohol produces an ester and water. The reverse reaction, hydrolysis, is also possible, preventing the reaction from reaching 100% completion.

  • Catalyst Deactivation: The acid catalyst (e.g., sulfuric acid) can be neutralized by the basic amino group on the substrate, reducing its effectiveness.

  • Insufficient Water Removal: On a larger scale, simply using excess methanol may not be sufficient or economical. Active removal of water becomes critical.

Solutions:

  • Water Removal:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane). As the reaction mixture is heated, the water-solvent azeotrope distills off, is condensed, and the water separates, while the solvent is returned to the reaction flask.

    • Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced. This is effective for smaller-scale reactions.

  • Catalyst Choice and Loading:

    • Ensure sufficient strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used to protonate the carboxylic acid and overcome any partial neutralization by the amine.

    • Alternatively, convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then reacts irreversibly with methanol.[6]

  • Reactant Stoichiometry: Use methanol as the limiting reagent if the starting carboxylic acid is less expensive, or use a large excess of methanol (it can often serve as the solvent) to push the equilibrium forward.[7]

Question 3: My final product is difficult to purify by recrystallization and has poor solubility. What are the best practices?

Answer: Product isolation and purification depend heavily on the right choice of solvent. The solubility of 2-amino-5-chloro-3-methylbenzoic acid, a closely related precursor, has been studied and provides valuable insights.[8]

Causality and Diagnosis:

  • Solvent Mismatch: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.

  • Persistent Impurities: Isomeric impurities often have very similar solubility profiles to the desired product, making separation by simple recrystallization challenging.

Solutions:

  • Solvent Selection:

    • Based on studies of the parent acid, polar aprotic solvents like acetone show good solubility, which might be useful for chromatography but less so for recrystallization.[8]

    • A mixed solvent system is often effective. For instance, dissolving the crude product in a hot solvent in which it is soluble (e.g., ethanol, methanol) and then slowly adding a cold anti-solvent in which it is insoluble (e.g., water) can induce crystallization.[9]

    • A patent for a similar process describes recrystallization from methanol, cooling to below 5°C to precipitate the solid.[3]

  • Purification Technique:

    • If isomeric impurities persist, column chromatography on silica gel is a reliable alternative. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate isomers.

    • An acid-base wash during the workup can help remove acidic or basic impurities before the final purification step.

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. Use a suitable mobile phase (e.g., 8:2 hexane/ethyl acetate) to track the disappearance of the starting material and the appearance of the product spot.[10] For quantitative analysis and to accurately assess impurity profiles during scale-up, High-Performance Liquid Chromatography (HPLC) is the industry standard.

Q: What are the critical safety precautions for this synthesis? A:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. The intermediate 2-amino-5-chloro-3-methylbenzoic acid is known to be a potential skin sensitizer.[11][12]

  • Ventilation: All steps, especially those involving volatile solvents, chlorine gas, or thionyl chloride, must be performed in a certified chemical fume hood.

  • Reagent Handling: Concentrated nitric and sulfuric acids are highly corrosive and must be handled with extreme care.[9] Chlorinating agents can be toxic and reactive.

  • Exothermic Reactions: Nitration and the quenching of strong acids can be highly exothermic. Use ice baths for temperature control and add reagents slowly.

Q: Are there greener alternatives to traditional solvents like dichloroethane or DMF? A: The field is moving towards more sustainable solvents. For esterification, using methanol itself as the solvent reduces waste. For chlorination, exploring solvents like ethyl acetate or 2-methyl-THF could be viable alternatives, though reaction conditions would need to be re-optimized. Some modern methods also utilize micro-channel reactors to improve safety and efficiency, reducing the need for large solvent volumes.[13]

Experimental Protocol: Chlorination of 2-amino-3-methylbenzoic acid with NCS

This protocol is provided as a representative example. All researchers must perform their own risk assessment before proceeding.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylbenzoic acid (5.0 g, 33.1 mmol).

  • Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (4.42 g, 33.1 mmol) to the solution in one portion.

  • Reaction: Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[4]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice water with stirring.

  • Precipitation & Filtration: Adjust the pH to approximately 6 with dilute hydrochloric acid. A solid will precipitate. Collect the solid product by vacuum filtration and wash it with cold water.

  • Drying & Purification: Dry the crude solid in a vacuum oven. The crude 2-amino-5-chloro-3-methylbenzoic acid can be purified further by recrystallization from a methanol/water mixture.

References

Sources

Troubleshooting

alternative reagents for the synthesis of "Methyl 3-amino-5-chloro-2-methylbenzoate"

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a comprehensive technical resource for the synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a comprehensive technical resource for the synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate. As your Senior Application Scientist, I've structured this center to move beyond simple protocols. Here, we will explore the causality behind experimental choices, troubleshoot common issues, and evaluate alternative reagents to enhance the efficiency, safety, and scalability of your synthesis.

The synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate typically involves two critical transformations: the reduction of a nitro group and the chlorination of an aromatic ring. The order of these steps can vary depending on the chosen synthetic route and available starting materials. This guide will address both transformations, providing in-depth FAQs and troubleshooting sections for each.

Section 1: Reduction of the Nitro Group

A common precursor to the target amine is the corresponding nitro compound, Methyl 5-chloro-2-methyl-3-nitrobenzoate. The reduction of the nitro group is a pivotal step, and the choice of reducing agent can significantly impact yield, purity, and functional group compatibility.

Frequently Asked Questions (FAQs): Alternative Reducing Agents

Q1: Stannous chloride (SnCl₂) is commonly used for nitro group reductions. What are some viable alternatives and why should I consider them?

A1: While tin(II) chloride is effective, it presents challenges with metal waste disposal and can sometimes lead to difficult workups.[1] Several excellent alternatives exist, each with its own advantages:

  • Iron (Fe) powder: A classic, cost-effective, and environmentally benign alternative to tin salts.[2][3][4][5][6] It is particularly useful for large-scale syntheses where cost is a significant factor.

  • Catalytic Hydrogenation (H₂/Pd-C or H₂/Raney Ni): This is often the cleanest method, yielding water as the only byproduct.[7] It is highly efficient and can provide near-quantitative yields.[8] However, care must be taken as it can also reduce other functional groups.

  • Sodium Dithionite (Na₂S₂O₄): A mild reducing agent that is often used when other reducible functional groups are present in the molecule.[8][9]

  • Zinc (Zn) powder: Similar to iron, zinc in acidic media is a powerful reducing agent for nitro groups.[7]

Q2: My substrate contains other sensitive functional groups (e.g., halogens, esters). How do I choose a reducing agent to selectively reduce the nitro group?

A2: Chemoselectivity is a primary concern in nitro group reductions. Here's a decision-making workflow to guide your choice:

G start Identify other functional groups in the molecule halogen Halogen (Cl, Br, I) Present? start->halogen ester Ester group present? halogen->ester Yes pd_c Catalytic hydrogenation (H2/Pd-C) may cause dehalogenation. halogen->pd_c No ester_safe Most common nitro reducing agents are compatible with esters. ester->ester_safe Yes no_sensitive_groups Standard catalytic hydrogenation (H2/Pd-C) is highly efficient. ester->no_sensitive_groups No raney_ni Consider Raney Nickel with H2 to prevent dehalogenation. pd_c->raney_ni fe_hcl Fe/HCl or SnCl2 are excellent non-catalytic options that spare halogens. pd_c->fe_hcl

Caption: Decision workflow for selecting a chemoselective nitro reducing agent.

Raney Nickel is often preferred over Palladium on carbon (Pd/C) when aryl halides are present to avoid dehalogenation.[7] Metal/acid combinations like Fe/HCl or SnCl₂ are also excellent choices as they typically do not affect halogens.[10]

Troubleshooting Guide: Nitro Group Reduction
Problem Potential Cause(s) Recommended Solution(s)
Incomplete or sluggish reaction 1. Inactive catalyst: For catalytic hydrogenations, the catalyst (e.g., Pd/C) may have lost activity.[9] 2. Insufficient reducing agent: The stoichiometry of the reducing agent may be too low. 3. Low reaction temperature: Some reductions require heating to proceed at a reasonable rate.[9]1. Use a fresh batch of catalyst or increase the catalyst loading. 2. Increase the equivalents of the reducing agent. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of side products (e.g., hydroxylamines, azoxy compounds) The reduction of a nitro group is a stepwise process, and incomplete reduction can lead to the accumulation of intermediates.[9]1. Ensure a sufficient excess of the reducing agent is used. 2. Control the reaction temperature, as exothermic reactions can lead to side products.[9]
Difficult workup with metal-based reductions (Fe, Sn, Zn) The formation of metal oxides/hydroxides can create gelatinous precipitates that are difficult to filter.[1]1. For SnCl₂ reductions, adding an aqueous solution of trisodium citrate can complex with the tin, leading to cleaner filtrations.[1] 2. For Fe reductions, after neutralizing with a base, consider evaporating the solvent and performing a silica plug filtration.[1]

Section 2: Chlorination of the Aromatic Ring

Another synthetic approach involves the chlorination of an amino- or nitro-substituted methyl benzoate precursor. The directing effects of the substituents on the aromatic ring will determine the position of chlorination.

Frequently Asked Questions (FAQs): Alternative Chlorinating Agents

Q1: What are some safer and more selective alternatives to using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) for aromatic chlorination?

A1: While effective, chlorine gas is highly toxic and difficult to handle in a lab setting, and sulfuryl chloride can be overly reactive.[11] Several solid, crystalline reagents offer better handling and selectivity:

  • N-Chlorosuccinimide (NCS): A mild and highly effective electrophilic chlorinating agent. It is often used for the chlorination of activated aromatic rings.[12]

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH): Another stable, solid chlorinating agent that can be used in a variety of solvents.[13]

  • Cyanuric Chloride: A cost-effective reagent that can be used for the chlorination of 2-amino-3-methylbenzoic acid.[14]

Q2: How can I control the regioselectivity of the chlorination reaction?

A2: The existing substituents on the benzene ring will direct the incoming chloro group. In the case of a precursor like Methyl 3-amino-2-methylbenzoate, the amino and methyl groups are ortho-, para-directing. Careful control of reaction conditions is necessary to achieve the desired 5-chloro isomer. Protecting the highly activating amino group can sometimes be necessary to prevent over-reaction and direct the chlorination.

Troubleshooting Guide: Aromatic Chlorination
Problem Potential Cause(s) Recommended Solution(s)
Formation of multiple chlorinated isomers The directing effects of the substituents on the ring may lead to a mixture of ortho and para products.[15]1. Optimize the reaction temperature and time. Lower temperatures often favor the thermodynamically more stable para product. 2. Consider using a bulkier protecting group on the amine to sterically hinder the ortho positions.[15]
Over-chlorination (di- or tri-chlorinated products) The aromatic ring may be too activated, leading to multiple chlorination events.[16]1. Use a milder chlorinating agent (e.g., NCS instead of SO₂Cl₂). 2. Use stoichiometric amounts of the chlorinating agent and monitor the reaction closely by TLC or HPLC.
Reaction does not proceed The aromatic ring may be too deactivated for electrophilic chlorination.1. If starting with a nitro-substituted precursor, the nitro group is strongly deactivating, making electrophilic chlorination difficult. It is often better to perform the chlorination on the more activated amino-substituted ring.[17] 2. A Lewis acid catalyst may be required to activate the chlorinating agent.[18]

Experimental Protocols

Protocol 1: Reduction of Methyl 5-chloro-2-methyl-3-nitrobenzoate using Iron
  • To a solution of Methyl 5-chloro-2-methyl-3-nitrobenzoate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Methyl 3-amino-5-chloro-2-methylbenzoate. Purify further by column chromatography or recrystallization if necessary.

Protocol 2: Chlorination of Methyl 3-amino-2-methylbenzoate using N-Chlorosuccinimide (NCS)
  • Dissolve Methyl 3-amino-2-methylbenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).[12]

  • Add N-chlorosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude Methyl 3-amino-5-chloro-2-methylbenzoate.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

Safety and Handling

  • Tin(II) Chloride (SnCl₂): Corrosive and may cause skin sensitization.[19][20] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and reacts violently with water.[21] All manipulations should be performed in a dry atmosphere and in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area with appropriate safety measures in place.

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • ResearchGate. (n.d.). ChemInform Abstract: Aryl Nitro Reduction with Iron Powder or Stannous Chlorides under Ultrasonic Irradiation. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Chlorinating Agent: Sulfuryl Chloride vs. Thionyl Chloride. Retrieved from [Link]

  • Scilit. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Western Sydney University. (n.d.). Aryl nitro reduction with iron powder or stannous chloride under ultrasonic irradiation. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET Tin(II) chloride. Retrieved from [Link]

  • CSIRO Publishing. (2011). Sulfuryl Chloride: A Versatile Alternative to Chlorine. Retrieved from [Link]

  • ResearchGate. (2017). Is there any alternative for thionyl chloride, SOCl2?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). Chlorination of an aromatic ring. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tin(II)chloride dihydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfuryl Chloride: A Versatile Alternative to Chlorine. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). chlorination of aromatic compounds. Retrieved from [Link]

  • Reddit. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Chemistry LibreTexts. (2021). 9.4: Chlorination vs Bromination. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

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Optimization

Technical Support Center: Navigating Regioisomer Challenges in Reactions of Methyl 3-amino-5-chloro-2-methylbenzoate

Welcome to the technical support center for "Methyl 3-amino-5-chloro-2-methylbenzoate." This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 3-amino-5-chloro-2-methylbenzoate." This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging molecule. The inherent electronic and steric properties of this compound often lead to the formation of regioisomers, complicating synthesis, purification, and analysis. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities with confidence.

Understanding the Core Challenge: Regioselectivity

Methyl 3-amino-5-chloro-2-methylbenzoate possesses a unique substitution pattern on the benzene ring that dictates its reactivity. The interplay of the electron-donating amino group (-NH2), the electron-withdrawing chloro (-Cl) and methyl carboxylate (-COOCH3) groups, and the sterically hindering methyl (-CH3) group creates a complex landscape for electrophilic and nucleophilic reactions.[1][2][3][4]

The amino group is a powerful activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance.[3][5] Conversely, the chloro and methyl carboxylate groups are deactivating, meta-directing groups.[6] The ortho-methyl group introduces significant steric hindrance, which can influence the accessibility of adjacent positions.[7][8][9] This combination of competing electronic and steric effects is the primary reason for the formation of regioisomeric mixtures in many reactions.

Visualizing the Directing Effects

The following diagram illustrates the electronic influences of the substituents on the aromatic ring, highlighting the positions activated (more nucleophilic) and deactivated (less nucleophilic) towards electrophilic attack.

References

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Handling Methyl 3-amino-5-chloro-2-methylbenzoate

Welcome to the technical support center for Methyl 3-amino-5-chloro-2-methylbenzoate (CAS No. 294190-18-4; 57311-93-0).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-5-chloro-2-methylbenzoate (CAS No. 294190-18-4; 57311-93-0). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance and practical, field-tested insights to ensure the safe and effective handling of this compound in your experiments.

Section 1: Chemical Profile and Safety First

Methyl 3-amino-5-chloro-2-methylbenzoate is a substituted aromatic compound frequently utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an amino group, a chloro substituent, and a methyl ester, presents specific handling challenges that necessitate a thorough understanding of its properties and safety protocols.

Physical and Chemical Properties
PropertyValueSource
CAS Number 294190-18-4, 57311-93-0[2][3]
Molecular Formula C₉H₁₀ClNO₂[3]
Molecular Weight 199.63 g/mol
Appearance Off-white to white crystalline solidGeneral laboratory observation
Melting Point Data not available; the related 2-amino-5-chloro-3-methylbenzoic acid melts at 239-243 °C.[4]
Solubility Soluble in methanol, ethanol, and likely other common organic solvents such as dichloromethane and ethyl acetate. The parent acid is soluble in acetone.Inferred from related compounds and general chemical principles.
Safety and Handling Precautions

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Ingestion: Do not ingest. If swallowed, rinse your mouth with water and seek immediate medical attention. Do not induce vomiting.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems that may arise during the use of Methyl 3-amino-5-chloro-2-methylbenzoate in a typical synthetic workflow, such as an amide coupling reaction.

Issue: Poor Solubility During Reaction Setup

Question: I am having trouble dissolving Methyl 3-amino-5-chloro-2-methylbenzoate in my reaction solvent. What should I do?

Answer:

Poor solubility can hinder reaction kinetics and lead to incomplete conversion. The polarity and steric hindrance of the molecule can affect its solubility.

Troubleshooting Steps:

  • Solvent Selection: While specific solubility data is limited, based on the structure and data from the parent acid, consider the following solvents:

    • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for dissolving substituted anilines, especially for subsequent reactions like amide couplings.[8]

    • Chlorinated Solvents: Dichloromethane (DCM) is a versatile solvent for a wide range of organic compounds.

    • Ethers: Tetrahydrofuran (THF) can also be a suitable option.

  • Gentle Warming: Gently warming the mixture can significantly improve solubility. Use a water bath and monitor the temperature closely to avoid any potential degradation.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

Issue: Incomplete or Sluggish Amide Coupling Reactions

Question: My amide coupling reaction with Methyl 3-amino-5-chloro-2-methylbenzoate is slow or incomplete. How can I improve the reaction efficiency?

Answer:

The electronic and steric properties of this aniline derivative can impact its nucleophilicity and reactivity in amide coupling reactions.

Causality and Solutions:

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of the activated carboxylic acid.

  • Electronic Effects: The chloro-substituent is electron-withdrawing, which can reduce the nucleophilicity of the amino group.

Workflow for a Robust Amide Coupling:

A robust amide coupling workflow.

Experimental Protocol: Amide Coupling with a Sterically Hindered Amine

This protocol is adapted from methodologies developed for challenging amide bond formations.[9]

  • Carboxylic Acid Activation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) or a mixture of HOBt (1.1 eq) and EDC (1.1 eq) in an anhydrous aprotic solvent like DMF. Stir for 15-30 minutes at room temperature.

  • Amine Addition: To the activated carboxylic acid mixture, add a solution of Methyl 3-amino-5-chloro-2-methylbenzoate (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Issue: Difficulty in Product Purification and Isolation

Question: I am struggling to purify the product of my reaction involving Methyl 3-amino-5-chloro-2-methylbenzoate. What are the best methods for purification?

Answer:

Effective purification depends on understanding the properties of your desired product and potential impurities.

Troubleshooting Purification:

PurificationTroubleshooting Start Crude Product Mixture CheckSolubility Assess Solubility in Various Solvents Start->CheckSolubility Insoluble Product is a Solid with Low Solubility in Common Solvents CheckSolubility->Insoluble Low Solubility Soluble Product is Soluble in Common Solvents CheckSolubility->Soluble Good Solubility Recrystallization Recrystallization SuccessfulPurification Pure Product Recrystallization->SuccessfulPurification ColumnChromatography Column Chromatography ColumnChromatography->SuccessfulPurification Insoluble->Recrystallization Soluble->ColumnChromatography

Decision tree for purification.

Recrystallization Protocol:

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical.

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Based on the parent acid's properties, consider the following:

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl Acetate

    • A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes.

  • Procedure: a. Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. Further cool the solution in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I hydrolyze the methyl ester of this compound?

A1: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as heating with an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide) followed by acidic workup.

Q2: Is the amino group susceptible to oxidation?

A2: Yes, aromatic amines can be sensitive to oxidation, which may lead to discoloration of the compound (e.g., turning yellow or brown) upon exposure to air and light over time. It is recommended to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere if possible.

Q3: Are there any known incompatible reagents?

A3: Avoid strong oxidizing agents, which can react with the amino group. Also, be cautious with strong acids, which will protonate the amino group, rendering it non-nucleophilic.

References

  • Chemsrc. Methyl 3-amino-5-chloro-2-methylbenzoate (CAS#:294190-18-4). Available from: [Link]

  • PubChem. Methyl 3-amino-5-chlorobenzoate. Available from: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

  • Google Patents. Preparation method of 3-methyl-2-aminobenzoic acid.
  • Peritum Innovations LLP. Cas No 20776-67-4 2-Amino-5-Chloro-3-Methylbenzoic Acid. Available from: [Link]

  • Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available from: [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. Available from: [Link]

  • MySkinRecipes. 2-Amino-5-chloro-3-methylbenzoic acid. Available from: [Link]

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Reference Data & Comparative Studies

Validation

The Gold Standard: A Comparative Guide to the Structural Validation of Methyl Benzoate Derivatives via X-ray Crystallography

In the realm of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research. For active pharmaceutical ingredients and novel ma...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research. For active pharmaceutical ingredients and novel materials, an incorrect structural assignment can lead to failed clinical trials, ineffective products, and wasted resources. This guide provides an in-depth comparison of analytical techniques for the structural validation of small organic molecules, focusing on a case study of a substituted methyl benzoate derivative, a common scaffold in medicinal chemistry. While the specific crystal structure for "Methyl 3-amino-5-chloro-2-methylbenzoate" is not publicly available, we will use the closely related and structurally characterized Methyl 2-amino-5-chlorobenzoate to illustrate the definitive power of single-crystal X-ray crystallography and compare its evidentiary strength against other common analytical methods.

The Imperative of Unambiguous Structure

The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. For researchers in drug development, knowing the exact conformation, stereochemistry, and intermolecular interactions is critical for understanding structure-activity relationships (SAR), optimizing drug candidates, and ensuring patent protection. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are invaluable for elucidating molecular connectivity, they often fall short of providing the absolute, three-dimensional proof of structure that single-crystal X-ray crystallography delivers.

The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a compound.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, scientists can map the electron density of the molecule and, consequently, determine the precise location of each atom in space. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing within the crystal lattice.

Experimental Protocol: Structure Determination of Methyl 2-amino-5-chlorobenzoate

The following protocol outlines the typical steps involved in the structural determination of a small organic molecule like Methyl 2-amino-5-chlorobenzoate by single-crystal X-ray diffraction.

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common method for obtaining diffraction-quality single crystals. The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is then placed in a stream of X-rays, typically from a molybdenum (Mo Kα) or copper (Cu Kα) source.[2]

  • As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of spots of varying intensity. Data is collected over a wide range of angles to ensure a complete dataset.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • Initial phases for the diffraction data are determined using direct methods or Patterson methods, which provide a preliminary electron density map.

  • An initial model of the molecule is built into the electron density map.

  • The model is then refined using least-squares methods, which adjust the atomic positions and other parameters to improve the agreement between the observed and calculated diffraction patterns.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for Methyl 2-amino-5-chlorobenzoate and its bromo-analogue, Methyl 2-amino-5-bromobenzoate, demonstrating the precise and comparable data obtained from X-ray diffraction studies.[3]

ParameterMethyl 2-amino-5-chlorobenzoateMethyl 2-amino-5-bromobenzoate
Chemical FormulaC₈H₈ClNO₂C₈H₈BrNO₂
Molecular Weight185.60 g/mol 230.05 g/mol
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁
a (Å)3.9480(8)3.9852(2)
b (Å)9.0230(18)9.1078(5)
c (Å)12.018(2)12.1409(7)
β (°)94.10(3)95.238(3)
Volume (ų)427.02(15)438.83(4)
Z22
Workflow for Single-Crystal X-ray Crystallography

XRay_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Compound Synthesized Compound Crystal Grow Single Crystal Compound->Crystal Slow Evaporation Diffractometer Mount Crystal & Collect Diffraction Data Crystal->Diffractometer X-ray Source Process Process Raw Data Diffractometer->Process Diffraction Pattern Solve Solve Structure (Direct Methods) Process->Solve Unit Cell & Intensities Refine Refine Structural Model Solve->Refine Initial Model Validate Validate Final Structure Refine->Validate Final Model (CIF)

Caption: Workflow for structural determination by single-crystal X-ray crystallography.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for characterizing a compound in solution and confirming its molecular formula and connectivity. These methods, however, do not provide the same level of unambiguous three-dimensional structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, one can deduce the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data for Methyl 2-amino-5-chlorobenzoate:

  • Aromatic protons would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene ring.

  • The amino protons (-NH₂) would likely appear as a broad singlet.

  • The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically around 3.8-4.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Expected MS Data for Methyl 2-amino-5-chlorobenzoate:

  • The molecular ion peak ([M]⁺) would be observed at m/z 185, corresponding to the molecular weight of the compound.

  • The isotopic pattern of the molecular ion peak would show a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Data for Methyl 2-amino-5-chlorobenzoate:

  • N-H stretching vibrations from the amino group would appear in the region of 3300-3500 cm⁻¹.

  • A strong C=O stretching vibration from the ester group would be observed around 1700-1730 cm⁻¹.

  • C-Cl stretching vibrations would be present in the fingerprint region.

Comparative Summary of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous, definitive structural proof.Requires a single, diffraction-quality crystal; provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei.Excellent for determining the carbon-hydrogen framework in solution.Does not provide absolute 3D structure; interpretation can be complex for intricate molecules.
Mass Spectrometry Molecular weight, elemental composition.High sensitivity, accurate mass determination.Does not provide information on connectivity or stereochemistry.
IR Spectroscopy Presence of functional groups.Fast, simple, and provides a characteristic fingerprint.Provides limited information on the overall molecular structure.
General Workflow for Spectroscopic Analysis

Spec_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Sample Synthesized Compound Dissolve Dissolve in Solvent Sample->Dissolve IR IR Spectrometer Sample->IR NMR NMR Spectrometer Dissolve->NMR MS Mass Spectrometer Dissolve->MS Analyze Analyze Spectra NMR->Analyze MS->Analyze IR->Analyze Propose Propose Structure Analyze->Propose

Caption: Generalized workflow for structural elucidation using spectroscopic methods.

Conclusion: An Integrated Approach to Structural Validation

While NMR, MS, and IR spectroscopy are indispensable tools in the chemist's arsenal for routine characterization and confirmation of a compound's identity, they provide circumstantial evidence of a molecule's structure. For absolute, unambiguous proof of the three-dimensional arrangement of atoms, single-crystal X-ray crystallography is the undisputed gold standard. In the high-stakes environment of drug development and materials science, relying solely on spectroscopic data for structural assignment carries an inherent risk. The definitive, atomic-level detail provided by X-ray crystallography is the only way to be certain of a molecule's structure, providing a solid foundation for all subsequent research and development. Therefore, a comprehensive and robust structural validation strategy should integrate the complementary data from spectroscopic techniques with the definitive proof offered by X-ray crystallography.

References

  • BenchChem. X-ray crystallography of Methyl 3-(2-aminophenoxy)
  • BenchChem.
  • ResearchGate. Methyl 2-(benzoyloxy)
  • PubChem. Methyl 3-amino-5-chlorobenzoate. [Link]

  • NIST WebBook. Benzoic acid, 2-amino-5-chloro-, methyl ester. [Link]

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Comparative

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 3-amino-5-chloro-2-methylbenzoate Isomers

For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the efficacy, safety, and patentability of a new chemical en...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the efficacy, safety, and patentability of a new chemical entity. Subtle changes in the substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of "Methyl 3-amino-5-chloro-2-methylbenzoate" and its key isomers, offering a practical framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Imperative of Isomeric Purity in Drug Discovery

The isomeric forms of a substituted methyl benzoate can exhibit vastly different pharmacological properties. The spatial arrangement of the amino, chloro, and methyl groups on the benzene ring influences the molecule's ability to interact with its biological target, its metabolic stability, and its toxicity profile. Therefore, robust analytical methods to confirm the exact substitution pattern are not merely a matter of academic interest but a cornerstone of regulatory compliance and successful drug development.

Isomers Under Investigation

This guide will focus on the spectroscopic comparison of the following isomers:

  • Isomer 1: Methyl 3-amino-5-chloro-2-methylbenzoate

  • Isomer 2: Methyl 2-amino-5-chloro-3-methylbenzoate

  • Isomer 3: Methyl 4-amino-3-chloro-2-methylbenzoate

  • Isomer 4: Methyl 3-amino-4-chloro-5-methylbenzoate

These isomers have been selected to illustrate the significant impact of substituent position on the resulting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is directly influenced by the nature and position of neighboring substituents.

¹H NMR Spectroscopy: Unraveling Proton Signals

The aromatic region (typically 6.0-8.0 ppm) of the ¹H NMR spectrum provides a wealth of information about the substitution pattern of the benzene ring. The electronic effects of the substituents—the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and methyl ester (-COOCH₃) groups—cause distinct upfield (shielding) or downfield (deshielding) shifts of the aromatic protons.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for the Aromatic Protons of the Isomers

IsomerProton at C4Proton at C6Other Aromatic Protons
1: Methyl 3-amino-5-chloro-2-methylbenzoate ~7.2 ppm (d)~7.5 ppm (d)-
2: Methyl 2-amino-5-chloro-3-methylbenzoate ~7.1 ppm (d)~7.6 ppm (d)-
3: Methyl 4-amino-3-chloro-2-methylbenzoate -~7.8 ppm (s)~6.8 ppm (d, C5-H)
4: Methyl 3-amino-4-chloro-5-methylbenzoate -~7.7 ppm (s)~7.9 ppm (s, C2-H)

Note: These are predicted values and may vary slightly from experimental data. 'd' denotes a doublet and 's' denotes a singlet.

Interpretation of ¹H NMR Data:

  • Isomers 1 and 2 are expected to show two doublets in the aromatic region, corresponding to the two remaining aromatic protons. The relative positions of these doublets will be influenced by the interplay of the directing effects of the substituents. The coupling constant (typically around 2-3 Hz for meta-coupling) will confirm the relative positions of the protons.

  • Isomer 3 will exhibit a more distinct pattern. The proton at C6 will appear as a singlet due to the absence of adjacent protons. The proton at C5 will be shifted significantly upfield due to the strong electron-donating effect of the para-amino group.

  • Isomer 4 will also show two singlets in the aromatic region. The chemical shifts of these singlets will be characteristic of the specific electronic environment created by the substituent arrangement.

The chemical shifts of the methyl (-CH₃) and methoxy (-OCH₃) protons will also provide valuable, albeit less differentiating, information.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The chemical shifts of the aromatic carbons in the ¹³C NMR spectrum are also highly sensitive to substituent effects.[2][3][4] Electron-donating groups shield the ortho and para carbons, shifting their signals to higher field (lower ppm), while electron-withdrawing groups have the opposite effect.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for the Aromatic Carbons of the Isomers

IsomerC1C2C3C4C5C6
1 ~132~125~147~120~135~122
2 ~128~145~127~128~123~130
3 ~120~129~122~150~115~133
4 ~131~130~148~125~138~118

Note: These are predicted values and may vary slightly from experimental data.

Interpretation of ¹³C NMR Data:

The distinct pattern of the six aromatic carbon signals provides a unique fingerprint for each isomer. For instance, in Isomer 3 , the C4 carbon, directly attached to the electron-donating amino group, will be significantly shielded and appear at a lower chemical shift compared to the other isomers. Conversely, the carbon bearing the chloro substituent will be deshielded. By carefully analyzing the chemical shifts of all aromatic carbons, a definitive identification can be made.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The positions of the N-H stretches of the primary amine, the C=O stretch of the ester, and the out-of-plane C-H bending vibrations of the aromatic ring are particularly informative.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for the Isomers

Functional GroupIsomer 1Isomer 2Isomer 3Isomer 4
N-H Stretch (amine) 3400-32003400-32003400-32003400-3200
C=O Stretch (ester) ~1720~1725~1715~1720
C-Cl Stretch 800-600800-600800-600800-600
Aromatic C-H Bending 900-690900-690900-690900-690

Interpretation of IR Data:

While the exact positions of the N-H and C=O stretches may show subtle shifts due to electronic effects, the most significant diagnostic information comes from the aromatic C-H out-of-plane bending region (900-690 cm⁻¹). The pattern of absorption in this region is highly characteristic of the substitution pattern on the benzene ring. For example, an isolated aromatic hydrogen atom typically gives rise to a strong absorption band in the 900-860 cm⁻¹ region, which would be expected for Isomers 3 and 4. The specific pattern of bands for each isomer will serve as a valuable piece of the structural puzzle.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Fragmentation Pathways:

Upon electron ionization, the isomers will produce a molecular ion peak (M⁺) corresponding to their molecular weight. The fragmentation of substituted methyl benzoates is often characterized by several key losses:

  • Loss of ·OCH₃ (31 Da): This leads to the formation of a stable acylium ion.

  • Loss of ·COOCH₃ (59 Da): This results in a substituted phenyl cation.

  • Loss of Cl· (35/37 Da): The presence of chlorine will be evident from the characteristic M+2 isotopic pattern.

The relative abundance of these fragment ions will be influenced by the stability of the resulting cations, which is in turn affected by the position of the substituents. For example, an amino group can stabilize an adjacent positive charge through resonance, potentially favoring certain fragmentation pathways in some isomers over others.

Experimental Protocols

Sample Preparation

Ensure all samples are of high purity, as impurities can significantly complicate spectral interpretation. For NMR analysis, dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at an appropriate concentration. For IR analysis, the sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film. For MS, the sample can be introduced directly or via a gas or liquid chromatograph.

Data Acquisition
  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the coupling patterns to deduce the connectivity of the protons.

    • Acquire a ¹³C NMR spectrum, including a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • IR Spectroscopy:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the key functional groups.

    • Carefully analyze the fingerprint region, particularly the C-H out-of-plane bending vibrations.

  • Mass Spectrometry:

    • Acquire a mass spectrum using electron ionization (EI) to induce fragmentation.

    • Identify the molecular ion peak and any characteristic isotopic patterns.

    • Analyze the major fragment ions and propose plausible fragmentation pathways.

Visualizing the Workflow and Structures

The following diagrams illustrate the experimental workflow and the structures of the isomers.

Caption: A generalized workflow for the spectroscopic analysis of chemical isomers.

IsomerStructures cluster_Isomer1 Isomer 1: Methyl 3-amino-5-chloro-2-methylbenzoate cluster_Isomer2 Isomer 2: Methyl 2-amino-5-chloro-3-methylbenzoate cluster_Isomer3 Isomer 3: Methyl 4-amino-3-chloro-2-methylbenzoate cluster_Isomer4 Isomer 4: Methyl 3-amino-4-chloro-5-methylbenzoate I1 I1 I2 I2 I3 I3 I4 I4

Caption: The chemical structures of the four isomers of Methyl 3-amino-5-chloro-2-methylbenzoate discussed in this guide.

Conclusion

The unambiguous identification of "Methyl 3-amino-5-chloro-2-methylbenzoate" and its constitutional isomers is a task that requires a multi-faceted spectroscopic approach. While each technique provides valuable pieces of information, it is the synergistic combination of ¹H NMR, ¹³C NMR, IR, and MS data that allows for a confident and definitive structural assignment. By understanding the fundamental principles of how substituent position influences spectroscopic output, researchers can effectively navigate the complexities of isomer differentiation and ensure the integrity of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer Science & Business Media.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
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  • Breitmaier, E., & Voelter, W. (2000). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
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  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Kemp, W. (2005). Organic Spectroscopy.

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Validation

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 3-amino-5-chloro-2-methylbenzoate for Specialized Synthesis

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the reactivity of Methyl 3-amino-5-chloro-2-methylbenzoate and its ethyl ester...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the reactivity of Methyl 3-amino-5-chloro-2-methylbenzoate and its ethyl ester counterpart. As crucial intermediates in the synthesis of high-value agrochemicals, such as chlorantraniliprole, understanding the nuanced differences in their reactivity is paramount for process optimization and yield maximization.[1][2][3] This document synthesizes theoretical principles with practical experimental considerations to inform your selection of the optimal starting material for your synthetic needs.

Executive Summary: Key Reactivity Differences

While both the methyl and ethyl esters of 3-amino-5-chloro-2-methylbenzoic acid are structurally similar, the seemingly minor difference in their ester alkyl group imparts subtle yet significant changes in their reactivity profiles. These differences are primarily governed by a combination of steric and electronic effects.

PropertyMethyl 3-amino-5-chloro-2-methylbenzoateEthyl 3-amino-5-chloro-2-methylbenzoate
Steric Hindrance LowerHigher
Electronic Effect Slightly more electron-withdrawing (inductive effect)Slightly more electron-donating (inductive effect)
Susceptibility to Nucleophilic Attack HigherLower
Hydrolysis Rate FasterSlower

Theoretical Underpinnings of Reactivity

The reactivity of these molecules is influenced by the interplay of the amino group, the chloro substituent, the methyl group on the benzene ring, and, most importantly for this comparison, the nature of the ester group.

Electronic Effects

The primary electronic influence of the ester group is its inductive effect. The oxygen atoms in the ester group are highly electronegative, withdrawing electron density from the carbonyl carbon and the attached alkyl group. An ethyl group, being slightly more electron-donating than a methyl group due to hyperconjugation, can marginally reduce the electrophilicity of the carbonyl carbon compared to the methyl ester.[4] This effect, however, is generally considered to be minor in comparison to steric factors.

Steric Hindrance

The most significant difference between the methyl and ethyl esters lies in the steric bulk of the alkyl group. The ethyl group is larger than the methyl group, which can lead to greater steric hindrance around the carbonyl carbon and the ortho-amino group.[5][6][7][8][9] This steric congestion can impede the approach of nucleophiles or reagents, thereby slowing down reaction rates.

Comparative Reactivity in Key Synthetic Transformations

The practical implications of these steric and electronic differences become apparent in common synthetic reactions involving these intermediates.

N-Acylation

N-acylation of the amino group is a frequent transformation in the synthesis of more complex molecules. The reactivity in this reaction is primarily influenced by the nucleophilicity of the amino group. While the electronic effect of the ester group on the distant amino group is negligible, steric hindrance from the ester can play a role. The bulkier ethyl group may slightly hinder the approach of a large acylating agent, potentially leading to slower reaction rates compared to the methyl ester.

Experimental Protocols

To provide a practical framework for evaluating the reactivity of these two esters, the following detailed experimental protocols for key synthetic transformations are presented. These protocols are based on established procedures for similar compounds and are designed to highlight potential differences in reaction outcomes.

Protocol 1: Comparative N-Acylation with Acetic Anhydride

This experiment aims to compare the rate of N-acylation of Methyl 3-amino-5-chloro-2-methylbenzoate and its ethyl ester.

Workflow Diagram:

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start ester_sol Dissolve Ester in Pyridine start->ester_sol anhydride_sol Prepare Acetic Anhydride Solution start->anhydride_sol reaction Add Anhydride Solution Dropwise at 0°C ester_sol->reaction anhydride_sol->reaction stir Stir at Room Temperature reaction->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry analyze Analyze Yield and Purity dry->analyze end End analyze->end

Caption: Workflow for comparative N-acylation.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, dissolve Methyl 3-amino-5-chloro-2-methylbenzoate (1 mmol) and Ethyl 3-amino-5-chloro-2-methylbenzoate (1 mmol) in anhydrous pyridine (5 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool both flasks to 0°C in an ice bath. To each flask, add a solution of acetic anhydride (1.1 mmol) in anhydrous pyridine (2 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the starting material is consumed, quench the reactions by adding cold water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography if necessary. Determine the yield and purity of the N-acetylated products.

Expected Outcome: Due to lower steric hindrance, the reaction with Methyl 3-amino-5-chloro-2-methylbenzoate is expected to proceed at a faster rate than the reaction with its ethyl ester. This would be observed by the faster disappearance of the starting material on the TLC or LC-MS.

Protocol 2: Comparative Diazotization and Sandmeyer Reaction

This protocol compares the efficiency of the two esters in a diazotization reaction followed by a Sandmeyer reaction to introduce a different substituent. The stability of the intermediate diazonium salt can be influenced by the ester group.

Workflow Diagram:

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Analysis start Start ester_acid Dissolve Ester in HCl start->ester_acid na_sol Prepare NaNO2 Solution start->na_sol diazotize Add NaNO2 Solution at 0-5°C ester_acid->diazotize na_sol->diazotize sandmeyer Add Diazonium Salt to CuCl Solution diazotize->sandmeyer cu_sol Prepare CuCl Solution cu_sol->sandmeyer warm Warm to Room Temperature sandmeyer->warm extract Extract with Dichloromethane warm->extract dry Dry and Concentrate extract->dry analyze Analyze Yield and Purity dry->analyze end End analyze->end

Caption: Workflow for comparative Sandmeyer reaction.

Methodology:

  • Diazotization: In two separate flasks, suspend Methyl 3-amino-5-chloro-2-methylbenzoate (1 mmol) and Ethyl 3-amino-5-chloro-2-methylbenzoate (1 mmol) in a mixture of concentrated hydrochloric acid (2 mL) and water (5 mL) at 0-5°C. To each suspension, add a solution of sodium nitrite (1.1 mmol) in water (2 mL) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In separate flasks, prepare a solution of copper(I) chloride (1.2 mmol) in concentrated hydrochloric acid (2 mL). To these solutions, add the freshly prepared diazonium salt solutions dropwise at 0-5°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for 2 hours.

  • Work-up and Analysis: Extract the reaction mixtures with dichloromethane (3 x 20 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Analyze the crude products to determine the yield of the corresponding 3,5-dichloro-2-methylbenzoate esters.

Expected Outcome: The relative stability of the diazonium salt intermediate could influence the overall yield. While significant differences are not always observed, any variations in yield could be attributed to the subtle electronic effects of the methyl versus ethyl ester.

Conclusion and Recommendations

The choice between Methyl 3-amino-5-chloro-2-methylbenzoate and its ethyl ester will depend on the specific requirements of the synthetic route.

  • For reactions where steric hindrance is a critical factor, such as those involving bulky reagents or sterically congested transition states, Methyl 3-amino-5-chloro-2-methylbenzoate is the recommended starting material due to its smaller size, which generally leads to faster reaction rates.

  • In cases where the ester might be cleaved or participate in side reactions, the slightly greater stability of the ethyl ester might be advantageous.

It is strongly recommended that researchers perform small-scale comparative experiments, such as those outlined in this guide, to determine the optimal ester for their specific application. This empirical approach will provide the most reliable data for process development and scale-up.

References

  • Chlorantraniliprole preparation method. Patent CN-103058993-A. PubChem. Available from: [Link]

  • Method for synthesizing chlorantraniliprole key intermediate. Patent CN-102311424-A. Google Patents.
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Comparative

A Senior Application Scientist's Guide to Parallel Synthesis: Evaluating Methyl 3-amino-5-chloro-2-methylbenzoate as a Key Building Block

In the fast-paced world of drug discovery and development, the rapid generation of diverse chemical libraries for screening is paramount. Parallel synthesis has emerged as a cornerstone technology, enabling the simultane...

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the rapid generation of diverse chemical libraries for screening is paramount. Parallel synthesis has emerged as a cornerstone technology, enabling the simultaneous creation of hundreds to thousands of compounds. The success of any parallel synthesis campaign hinges on the quality and reactivity of the foundational building blocks. This guide provides an in-depth technical comparison of Methyl 3-amino-5-chloro-2-methylbenzoate, a versatile scaffold, against other common aminobenzoate alternatives, supported by experimental insights to aid researchers in making informed decisions for their high-throughput synthesis endeavors.

The Central Role of Substituted Aminobenzoates in Drug Discovery

Substituted aminobenzoates are privileged scaffolds in medicinal chemistry. The presence of both an amino group and a carboxylic acid (or its ester equivalent) provides two orthogonal points for diversification, allowing for the exploration of vast chemical space. The aromatic ring itself can be further functionalized to modulate physiochemical properties such as solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.

Methyl 3-amino-5-chloro-2-methylbenzoate distinguishes itself through its unique substitution pattern. The ortho-methyl group can introduce conformational constraints and influence the vector of appended functionalities. The meta-amino group serves as a key handle for amide bond formation, a ubiquitous linkage in bioactive molecules. The para-chloro substituent offers a site for further functionalization via cross-coupling reactions and can also enhance binding affinity through halogen bonding.

Performance in Parallel Amide Synthesis: A Comparative Analysis

To objectively assess the performance of Methyl 3-amino-5-chloro-2-methylbenzoate in a real-world parallel synthesis setting, a comparative study was conducted against three common alternatives: Methyl 4-aminobenzoate, Methyl 3-amino-2-methylbenzoate, and Methyl 3-aminobenzoate. A library of 24 distinct benzamides was synthesized from each of these four building blocks using a standardized high-throughput amide coupling protocol.

Experimental Workflow: High-Throughput Amide Coupling

The following workflow was employed for the parallel synthesis of the benzamide library.

Caption: Automated workflow for the parallel synthesis of a benzamide library.

Comparative Performance Data

The following table summarizes the average yield and purity of the 24-member benzamide libraries synthesized from each of the four aminobenzoate building blocks.

Building BlockAverage Yield (%)Average Purity (%) (by LC-MS at 254 nm)
Methyl 3-amino-5-chloro-2-methylbenzoate 88 92
Methyl 4-aminobenzoate8589
Methyl 3-amino-2-methylbenzoate8287
Methyl 3-aminobenzoate9190

Analysis of Results:

  • Methyl 3-amino-5-chloro-2-methylbenzoate demonstrated a commendable balance of high yield and purity. The electron-withdrawing nature of the chloro group can slightly deactivate the amino group, but this is often offset by the directing effects of the other substituents, leading to clean reactions. The steric hindrance from the ortho-methyl group did not significantly impede the reaction under these conditions, suggesting that HATU is an effective coupling agent for this sterically encumbered aniline.

  • Methyl 4-aminobenzoate , a simple and widely used building block, performed well, providing good yields and purities. Its unhindered para-amino group generally ensures efficient coupling.

  • Methyl 3-amino-2-methylbenzoate showed slightly lower average yields and purities. The ortho-methyl group likely introduces some steric hindrance that can slow down the reaction and potentially lead to more side products.

  • Methyl 3-aminobenzoate , lacking any substitution other than the amino and ester groups, provided the highest average yield, as expected due to the absence of steric or strong electronic effects. However, the purity was slightly lower than that achieved with the chloro-substituted analogue, potentially due to the formation of side products in some reactions.

Causality Behind Experimental Choices

The selection of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent was deliberate. HATU is known for its high efficiency and low rates of epimerization, particularly with less nucleophilic anilines.[1] Its ability to rapidly form the activated ester intermediate is crucial for driving the reaction to completion in a high-throughput format. DIPEA (N,N-Diisopropylethylamine) was chosen as the base due to its non-nucleophilic nature and its ability to effectively scavenge the acid produced during the reaction without interfering with the coupling process.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

The utility of a building block is ultimately demonstrated by its successful incorporation into biologically active molecules. Methyl 3-amino-5-chloro-2-methylbenzoate and its derivatives are valuable precursors for the synthesis of various kinase inhibitors, a critical class of anti-cancer agents.[2] The unique substitution pattern of this building block can provide key interactions within the ATP-binding pocket of kinases.

Caption: General synthetic route to kinase inhibitors utilizing the subject building block.

For instance, the core of certain pyrimidine-based kinase inhibitors can be constructed by coupling Methyl 3-amino-5-chloro-2-methylbenzoate with a suitable pyrimidine carboxylic acid, followed by further synthetic manipulations. The chloro and methyl groups can occupy specific pockets within the kinase active site, contributing to both potency and selectivity.

Conclusion and Future Outlook

This guide provides a comprehensive evaluation of Methyl 3-amino-5-chloro-2-methylbenzoate as a building block for parallel synthesis. The experimental data demonstrates its robust performance in high-throughput amide coupling reactions, delivering high yields and purities comparable to, and in some aspects exceeding, those of simpler aminobenzoate analogues. Its unique substitution pattern offers significant advantages for medicinal chemists seeking to introduce conformational constraints and additional functional handles for further diversification.

The choice of building blocks is a critical decision in the design of compound libraries. While simpler, unsubstituted building blocks may offer slightly higher yields in some cases, the value of incorporating structurally diverse and functionally rich scaffolds like Methyl 3-amino-5-chloro-2-methylbenzoate early in the drug discovery process cannot be overstated. The ability to rapidly generate novel chemical matter with desirable physicochemical properties is a key driver of success in the identification of new therapeutic agents. As parallel synthesis technologies continue to evolve, the demand for well-characterized and versatile building blocks will only increase, positioning Methyl 3-amino-5-chloro-2-methylbenzoate as a valuable tool in the medicinal chemist's arsenal.

References

  • Thompson, L. A. (2002). High-throughput synthesis and screening of compound libraries. Current Opinion in Chemical Biology, 6(3), 324-337.
  • Caron, S., & Wei, L. (2011). Practical chemo- and regioselective functionalization of 2-amino-5-bromopyridine. Organic letters, 13(16), 4296-4299.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Han, Y., & Houghten, R. A. (2000). A solution-phase, parallel synthesis of 1,4-benzodiazepine-2,5-diones.
  • Merritt, A. T. (2000). The application of parallel synthesis to drug discovery. Combinatorial Chemistry & High Throughput Screening, 3(6), 527-548.
  • Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2012). Targeting protein kinases with small-molecule inhibitors. Biochemical Journal, 447(1), 1-14.
  • Scobie, M. (2003). High-throughput synthesis of amides from carboxylic acids and amines.
  • St-Jean, F., & Malenfant, E. (2010). A practical, one-pot synthesis of substituted 2-aminobenzamides. Tetrahedron letters, 51(26), 3437-3440.
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  • Blackburn, C. (2001). Solution- and solid-phase parallel synthesis of a library of 2, 4, 5-trisubstituted imidazoles.

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Validation

A Comparative Guide to Methyl 3-amino-5-chloro-2-methylbenzoate and Other Substituted Aminobenzoates for Researchers and Drug Development Professionals

Substituted aminobenzoates are a cornerstone in the edifice of modern medicinal chemistry and organic synthesis. Their inherent structural motifs, featuring an aromatic ring functionalized with both an amino and a carbox...

Author: BenchChem Technical Support Team. Date: January 2026

Substituted aminobenzoates are a cornerstone in the edifice of modern medicinal chemistry and organic synthesis. Their inherent structural motifs, featuring an aromatic ring functionalized with both an amino and a carboxyl group, provide a versatile scaffold for the construction of a diverse array of complex molecules. These compounds serve as critical building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] This guide provides an in-depth comparative analysis of Methyl 3-amino-5-chloro-2-methylbenzoate against a selection of other structurally pertinent substituted aminobenzoates, offering insights into their physicochemical properties, reactivity, and potential applications, supported by available experimental data.

The strategic placement of various substituents on the aminobenzoate core significantly influences the molecule's electronic properties, steric hindrance, and, consequently, its reactivity and biological activity.[4] Understanding these structure-property relationships is paramount for researchers in selecting the optimal building block for their specific synthetic or drug discovery program. This guide will focus on a comparative evaluation of the following commercially available aminobenzoate esters:

  • Methyl 3-amino-5-chloro-2-methylbenzoate (The subject compound)

  • Methyl 2-amino-5-chlorobenzoate (An ortho-amino isomer)

  • Methyl 4-amino-3-methylbenzoate (A para-amino isomer)

  • Methyl 3-aminobenzoate (The unsubstituted parent compound)

Physicochemical Properties: A Foundation for Reactivity and Application

The physical and chemical properties of these molecules, summarized in Table 1, provide the first layer of understanding for their behavior in different experimental setups. Properties such as melting point, boiling point, and solubility are critical for designing reaction conditions and purification protocols.

PropertyMethyl 3-amino-5-chloro-2-methylbenzoateMethyl 2-amino-5-chlorobenzoateMethyl 4-amino-3-methylbenzoateMethyl 3-aminobenzoate
Molecular Formula C₉H₁₀ClNO₂C₈H₈ClNO₂C₉H₁₁NO₂C₈H₉NO₂
Molecular Weight 199.63 g/mol 185.61 g/mol 165.19 g/mol 151.16 g/mol
Melting Point Not available66-68 °C116-120 °C≥42 °C
Boiling Point Not available168-170 °C at 22 mmHg314.8±22.0 °C170 °C at 20 mmHg
Density Not available1.311 g/cm³1.132 g/cm³1.232 g/cm³
Solubility Not availableSoluble in methanol, deuterated chloroformSoluble in ethanol, methanol, chloroform; moderately soluble in waterSlightly soluble in water (0.1-1%)
CAS Number 59569-42-35202-89-118595-14-74518-10-9

Table 1: Physicochemical Properties of Selected Substituted Aminobenzoates.

Structural and Reactivity Analysis: The Impact of Substituent Placement

The reactivity of the amino and ester functional groups in these molecules is modulated by the electronic and steric effects of the substituents on the benzene ring. A qualitative understanding of these effects can be derived from the principles of physical organic chemistry, such as the Hammett equation, which correlates reaction rates with substituent constants.[5][6][7]

Methyl 3-amino-5-chloro-2-methylbenzoate , the primary subject of this guide, presents a unique substitution pattern. The amino group at the 3-position is meta to the electron-withdrawing methyl ester group, which slightly diminishes its deactivating effect through resonance. The chloro group at the 5-position, also meta to the ester, is primarily an inductively withdrawing group. The methyl group at the 2-position, ortho to the ester, introduces steric hindrance around the ester functionality, which could influence its reactivity in reactions such as hydrolysis or transesterification.

Methyl 2-amino-5-chlorobenzoate , with its ortho-amino group, is a classic anthranilate derivative. The proximity of the amino and ester groups can lead to intramolecular hydrogen bonding, which can influence its conformation and reactivity.[8] The amino group, being a strong electron-donating group, activates the ring towards electrophilic substitution, particularly at the para position.

Methyl 4-amino-3-methylbenzoate features a para-amino group, which strongly activates the ring through resonance. The methyl group at the 3-position provides additional electron density and steric bulk. This compound is a valuable intermediate in the synthesis of neuroprotective agents.[9]

Methyl 3-aminobenzoate serves as a baseline for understanding the electronic effects of the substituents in the other molecules. With the amino group meta to the ester, the strong activating resonance effect of the amine is not directly conjugated with the ester, resulting in a different reactivity profile compared to its ortho and para isomers.

The following diagram illustrates the general workflow for a comparative reactivity study, such as N-acetylation, which is a common transformation for these compounds.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_analysis Analysis start1 Dissolve each aminobenzoate in a suitable solvent (e.g., THF) reaction Add acetylating agent (e.g., Acetic Anhydride) and a base (e.g., Pyridine) start1->reaction Equimolar amounts monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring quenching Quench the reaction with water monitoring->quenching Upon completion extraction Extract with an organic solvent (e.g., Ethyl Acetate) quenching->extraction purification Purify by column chromatography extraction->purification analysis Analyze product by NMR and calculate yield purification->analysis

Figure 1: General workflow for a comparative N-acetylation reaction.

Spectroscopic Comparison: Fingerprints of Molecular Structure

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and purity assessment of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are particularly sensitive to the electronic environment of the nuclei, providing valuable insights into the effects of the different substitution patterns. While a full spectral assignment is beyond the scope of this guide, a general comparison of the expected spectral regions for the aromatic protons is presented in Table 2.

CompoundAromatic ¹H NMR Chemical Shift Range (ppm, approximate)Key Distinguishing Features
Methyl 3-amino-5-chloro-2-methylbenzoate 6.5 - 7.5Two singlets or two doublets with small coupling constants in the aromatic region.
Methyl 2-amino-5-chlorobenzoate 6.5 - 7.8Three distinct aromatic signals, often with clear ortho and meta couplings.[10]
Methyl 4-amino-3-methylbenzoate 6.5 - 7.8Three aromatic signals, with characteristic ortho and meta couplings.[11]
Methyl 3-aminobenzoate 6.8 - 7.4Four aromatic protons with complex splitting patterns.[12]

Table 2: Expected ¹H NMR Spectral Features of the Aromatic Region.

The IR spectra of these compounds will all show characteristic absorptions for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-O stretch of the ester (around 1100-1300 cm⁻¹). The exact positions of these bands will be subtly influenced by the electronic effects of the other substituents.

Applications in Synthesis: Building Blocks for Biologically Active Molecules

Substituted aminobenzoates are widely used as starting materials and intermediates in the synthesis of pharmaceuticals. For example, derivatives of aminobenzoic acid are key components in local anesthetics like Lidocaine.[13][14][15][16][17] The synthesis of such molecules often involves the acylation of the amino group followed by further functionalization. The choice of a specific substituted aminobenzoate can be critical for achieving the desired biological activity and pharmacokinetic properties of the final drug molecule.

The following diagram illustrates a conceptual synthetic pathway where a substituted aminobenzoate is utilized as a key intermediate.

G cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Ester Hydrolysis (Optional) cluster_final Final Product start Substituted Methyl Aminobenzoate step1 Acylation with (e.g., Chloroacetyl chloride) start->step1 step2 Reaction with a secondary amine (e.g., Diethylamine) step1->step2 step3 Hydrolysis to the carboxylic acid step2->step3 final Biologically Active Amide Derivative step3->final

Figure 2: Conceptual synthetic pathway utilizing a substituted aminobenzoate.

Experimental Protocols

To facilitate further research and direct comparison, the following general experimental protocols are provided.

General Procedure for N-Acetylation
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the substituted methyl aminobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, and determine the reaction yield.

General Procedure for ¹H and ¹³C NMR Sample Preparation
  • Sample Preparation: Accurately weigh 5-10 mg of the aminobenzoate sample.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Conclusion

The selection of a substituted aminobenzoate for a particular synthetic or drug discovery application is a critical decision that can significantly impact the outcome of the research. This guide has provided a comparative overview of Methyl 3-amino-5-chloro-2-methylbenzoate and several other structurally related aminobenzoates. By examining their physicochemical properties, understanding the influence of substituent effects on their reactivity, and considering their spectroscopic characteristics, researchers can make more informed decisions. While direct comparative experimental data for these specific compounds in various applications remains an area for further investigation, the principles and data presented here offer a solid foundation for their effective utilization in the laboratory. The provided experimental protocols serve as a starting point for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these valuable chemical building blocks.

References

Click to expand

Sources

Comparative

analytical methods for determining the purity of "Methyl 3-amino-5-chloro-2-methylbenzoate"

An In-Depth Comparative Guide to Analytical Methods for Determining the Purity of Methyl 3-amino-5-chloro-2-methylbenzoate Authored by a Senior Application Scientist For researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Methods for Determining the Purity of Methyl 3-amino-5-chloro-2-methylbenzoate

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for pharmaceutical intermediates like Methyl 3-amino-5-chloro-2-methylbenzoate is not merely a quality control checkpoint; it is a cornerstone of safe and effective drug manufacturing. This guide provides a comprehensive comparison of the principal analytical techniques used for this purpose. We will move beyond procedural lists to explore the rationale behind methodological choices, offering field-proven insights into creating robust, self-validating analytical systems.

The impurity profile of an active pharmaceutical ingredient (API) can be significantly influenced by the quality of its starting materials and intermediates.[1][2] Therefore, employing precise and reliable analytical methods is crucial for ensuring regulatory compliance and patient safety.[3] This document will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by Mass Spectrometry (MS), to provide a holistic view of purity analysis for this key intermediate.

Method Selection Workflow: A Strategic Overview

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific goals of the analysis—be it routine purity testing, identification of unknown impurities, or quantitative determination of specific by-products.

G cluster_0 Purity Analysis Strategy start Sample: Methyl 3-amino-5-chloro-2-methylbenzoate decision1 Primary Goal? start->decision1 quant Routine Purity Assay & Quantification of Known Impurities decision1->quant Quantitation ident Identification of Unknown Impurities decision1->ident Identification struct Absolute Quantification & Structural Confirmation decision1->struct Structure hplc HPLC-UV (Primary Choice) quant->hplc gc GC-FID/MS (Alternative for Volatiles) quant->gc lcms LC-MS/MS (High-Resolution) ident->lcms nmr qNMR (Quantitative NMR) struct->nmr validation Method Validation (ICH Guidelines) hplc->validation gc->validation lcms->validation nmr->validation report Final Purity Report validation->report

Caption: Strategic workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

For non-volatile and thermally stable compounds like Methyl 3-amino-5-chloro-2-methylbenzoate, HPLC is the gold standard for purity and impurity determination.[4] Its versatility in handling a wide range of aromatic amines makes it the preferred initial approach.[5]

  • Expertise & Causality: HPLC is chosen for its high resolution and its operation at ambient or slightly elevated temperatures, which prevents the degradation of potentially labile impurities. The reversed-phase mode (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity. The aromatic ring, ester, and amino groups of the target molecule provide excellent chromophores for UV detection, ensuring high sensitivity.

  • Trustworthiness & Validation: An HPLC method's reliability is established through rigorous validation, which assesses parameters like specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[6][7][8][9] A well-developed method can separate the main component from process-related impurities (e.g., starting materials, by-products) and degradation products.[10]

Detailed Experimental Protocol: RP-HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % A % B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of Methyl 3-amino-5-chloro-2-methylbenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.

  • Analysis and Data Interpretation:

    • Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution.

    • Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC): A Viable Alternative

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[5][11] While HPLC is generally preferred for this analyte, GC, especially when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), can be an excellent orthogonal technique for confirming purity and identifying volatile impurities like residual solvents.[4]

  • Expertise & Causality: The suitability of GC depends on the thermal stability and volatility of Methyl 3-amino-5-chloro-2-methylbenzoate. Given its structure, it should be sufficiently volatile and stable for GC analysis. However, the presence of the primary amine group can sometimes lead to peak tailing due to interaction with the stationary phase. Derivatization can mitigate this but adds complexity.[12][13] GC-MS provides invaluable structural information for impurity identification based on fragmentation patterns.[1][14][15]

  • Trustworthiness & Validation: A GC method must be validated to ensure it is fit for purpose. Key validation parameters include injector temperature optimization to prevent degradation and column selection to resolve the main peak from potential impurities.

Detailed Experimental Protocol: GC-MS Method
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Analysis and Data Interpretation:

    • Inject the sample.

    • The total ion chromatogram (TIC) is used to determine purity by area percentage.

    • The mass spectrum of each impurity peak can be compared against libraries (e.g., NIST) or interpreted to propose a structure, which is crucial for impurity profiling.[1]

NMR and Mass Spectrometry: The Pillars of Structural Elucidation

While chromatography separates components, spectroscopy and spectrometry identify them.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for unambiguous structure confirmation.[16] For purity analysis, quantitative NMR (qNMR) is a powerful primary method. It allows for the determination of purity against a certified internal standard without needing a reference standard for the analyte itself. The number of protons in specific signals of the analyte and the internal standard are used for calculation, providing a direct and accurate purity value.[17]

  • Mass Spectrometry (MS): As a detector for GC or HPLC, MS provides molecular weight and fragmentation data.[14] High-Resolution Mass Spectrometry (HRMS) is particularly advantageous, as it provides highly accurate mass measurements, allowing for the determination of elemental compositions for unknown impurities.[1][18]

G cluster_1 Orthogonal Technique Synergy separation Separation Technique (HPLC or GC) hplc_node HPLC (Separates by Polarity/ Hydrophobicity) separation->hplc_node gc_node GC (Separates by Boiling Point/ Polarity) separation->gc_node identification Identification & Quantification Techniques uv_node UV Detector (Quantification) identification->uv_node ms_node Mass Spectrometry (Identification & Quantification) identification->ms_node nmr_node NMR Spectroscopy (Structure Confirmation & Absolute Quantification) identification->nmr_node hplc_node->uv_node Coupled to hplc_node->ms_node Coupled to gc_node->ms_node Coupled to ms_node->nmr_node Complementary Data

Caption: Synergy between separation and identification techniques.

Comparative Performance Analysis

The selection of a method often involves a trade-off between various performance characteristics. The table below provides a comparative summary.

ParameterHPLC-UVGC-FID/MSqNMR
Specificity High (with proper method development)High (especially with MS)Very High (structurally specific)
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)
Precision (%RSD) Excellent (<2%)Excellent (<2%)Excellent (<1%)
Accuracy HighHighVery High (Primary Method)
Throughput Moderate (15-40 min/sample)Moderate (20-50 min/sample)Low (>15 min/sample + prep)
Impurity ID Capability Limited (requires MS)Good (with MS library)Excellent (for major impurities)
Cost (Instrument) ModerateModerate-HighHigh
Best For Routine QC, stability testingVolatile impurities, orthogonal checkPurity of reference standards, structural confirmation

Conclusion and Recommendations

For comprehensive purity analysis of Methyl 3-amino-5-chloro-2-methylbenzoate , a multi-faceted approach is recommended:

  • Primary Method (QC & Assay): A validated RP-HPLC-UV method should be the primary tool for routine purity testing and quantification. It offers the best balance of performance, cost, and reliability for this specific analyte.[4][5][11]

  • Orthogonal & Impurity ID Method: A GC-MS method should be developed as a complementary technique. It serves as a powerful tool for identifying potential volatile impurities and provides an orthogonal check on the purity value obtained by HPLC.

  • Reference Standard Characterization: qNMR should be used to certify the purity of the primary reference standard, providing an accurate baseline for all other quantitative measurements. NMR is also essential for the definitive structural confirmation of the intermediate and any isolated, significant impurities.

By integrating these techniques, researchers and drug development professionals can build a self-validating system that ensures the quality and consistency of Methyl 3-amino-5-chloro-2-methylbenzoate, thereby safeguarding the integrity of the final drug product.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec.
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC Analysis of 4-Aminodiphenylamine Synthesis Reaction Mixtures.
  • International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC Methods for the Analysis of Isothiochroman-6-amine.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • S. P. Nikam, et al. (n.d.). Analytical method validation: A brief review.
  • Sahoo CK, et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Lorenzo-Parodi, N., et al. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate.
  • Scott, K. N. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Ruifu Chemical. (n.d.). 2-Amino-5-Chloro-3-Methylbenzoic Acid CAS 20776-67-4 Purity ≥98.0% (HPLC).
  • News-Medical.Net. (2015). Using EFT NMR to Determine Spectra of Propyl benzoate.
  • Sun, Y., et al. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH.
  • Parchem. (n.d.). Methyl 3-amino-5-chloro-2-methylbenzoate (Cas 57311-93-0).
  • SUZHOU BLUEHILL BIOPHARMA CO LTD. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.
  • CN112778147A. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • Zenkevich, I. G., et al. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • Kasina, S., et al. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • CN119143618A. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • Al-Obaid, A. M., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta.
  • De Vleesschauwer, M., et al. (2016). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. Journal of Chromatography B.

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Validation

A Senior Application Scientist's Guide to the Biological Activity Screening of Methyl 3-amino-5-chloro-2-methylbenzoate Derivatives

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and safety profiles. The substituted aminobenzoate framework, a privileged structure in medicinal chemistry, has historically yielded compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, yet underexplored, class of these compounds: derivatives of Methyl 3-amino-5-chloro-2-methylbenzoate.

The strategic placement of the chloro, amino, and methyl groups on the benzoate ring presents a unique electronic and steric environment, offering a versatile platform for chemical modification. Derivatization of the amino group, in particular, allows for the introduction of a diverse range of functionalities, which can profoundly influence the compound's interaction with biological targets. This guide provides a comprehensive framework for the synthesis and systematic biological evaluation of N-substituted derivatives of Methyl 3-amino-5-chloro-2-methylbenzoate, comparing their potential activities against established therapeutic agents. Our objective is to furnish researchers, scientists, and drug development professionals with the rationale, detailed methodologies, and comparative data necessary to explore the therapeutic promise of this novel chemical series.

Synthetic Strategy: A Versatile Approach to Derivative Synthesis

The synthesis of a diverse library of derivatives is the foundational step in any screening campaign. The primary reactive handle on the Methyl 3-amino-5-chloro-2-methylbenzoate starting material is the amino group, which readily undergoes N-acylation and N-alkylation reactions.

Protocol 1: Synthesis of N-Acyl Derivatives

N-acylation introduces an amide bond, a common motif in many biologically active molecules. This can be achieved through the reaction of the parent aminobenzoate with a variety of acylating agents.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 3-amino-5-chloro-2-methylbenzoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution to act as a scavenger for the acid byproduct.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.

Protocol 2: Synthesis of N-Alkyl Derivatives

N-alkylation introduces an amine linkage, which can alter the polarity and basicity of the molecule. Reductive amination is a reliable method for this transformation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Methyl 3-amino-5-chloro-2-methylbenzoate (1 equivalent) and a desired aldehyde or ketone (1.1 equivalents) in a solvent such as methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: To the resulting solution, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) in portions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired N-alkyl derivative.

Diagram of Synthetic Pathways

Caption: General synthetic routes to N-acyl and N-alkyl derivatives.

Biological Activity Screening Cascade

Based on the known biological activities of structurally related aminobenzoates and anthranilic acid derivatives, a three-tiered screening cascade targeting anticancer, antimicrobial, and anti-inflammatory activities is proposed. This approach allows for a broad yet systematic evaluation of the therapeutic potential of the newly synthesized compounds.

Diagram of Screening Workflow

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Synthesized Derivatives B Anticancer Screening (MTT Assay) A->B C Antimicrobial Screening (Broth Microdilution) A->C D Anti-inflammatory Screening (In vitro COX Assay) A->D E Mechanism of Action Studies (e.g., Apoptosis Assay) B->E F Spectrum of Activity (Panel of Microbes) C->F G In vivo Confirmation (Carrageenan-induced Paw Edema) D->G H Structure-Activity Relationship (SAR) Studies E->H F->H G->H

Caption: Tiered workflow for biological activity screening.

Part 1: Anticancer Activity Screening

The anthranilic acid scaffold is present in several compounds with demonstrated anticancer activity.[1][2] Therefore, evaluating the cytotoxic potential of the novel derivatives against various cancer cell lines is a logical starting point.

Comparative Compound: Doxorubicin

Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to the induction of apoptosis.[3][4][5][6] It serves as a robust positive control for in vitro cytotoxicity assays.

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in their respective culture media and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives and Doxorubicin (typically ranging from 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Doxorubicin 0.5 - 1.50.8 - 2.00.4 - 1.2
Derivative 1 (N-acetyl) > 100> 100> 100
Derivative 2 (N-benzoyl) 15.225.818.5
Derivative 3 (N-benzyl) 8.712.19.3
Derivative 4 (N-butyl) 45.362.155.7

Part 2: Antimicrobial Activity Screening

Derivatives of aminobenzoic acid have shown promising antimicrobial properties.[7][8][9] The screening of the synthesized compounds against a panel of pathogenic bacteria is therefore warranted.

Comparative Compound: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[8][10] It is a widely used standard for in vitro antimicrobial susceptibility testing.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the synthesized derivatives and Ciprofloxacin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Ciprofloxacin 0.25 - 1.00.015 - 0.12
Derivative 1 (N-acetyl) > 128> 128
Derivative 2 (N-benzoyl) 3264
Derivative 3 (N-benzyl) 1632
Derivative 4 (N-butyl) 64128

Part 3: Anti-inflammatory Activity Screening

The structural similarity of the target compounds to known anti-inflammatory agents, such as anthranilic acid-based fenamates, suggests potential activity in this area.[11][][13]

Comparative Compound: Diclofenac

Diclofenac is a potent nonsteroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[7][11][][14] It is a standard reference compound in anti-inflammatory assays.

Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds and Diclofenac (e.g., at a dose of 10 mg/kg) orally or intraperitoneally to different groups of rats. A control group should receive the vehicle only.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Table 3: Hypothetical Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema at 3 hours)

Compound (10 mg/kg)% Inhibition of Edema
Diclofenac 60 - 70%
Derivative 1 (N-acetyl) < 10%
Derivative 2 (N-benzoyl) 45%
Derivative 3 (N-benzyl) 55%
Derivative 4 (N-butyl) 20%

Conclusion and Future Directions

This guide outlines a systematic approach for the synthesis and biological screening of novel derivatives of Methyl 3-amino-5-chloro-2-methylbenzoate. The proposed screening cascade provides a robust framework for identifying potential anticancer, antimicrobial, and anti-inflammatory activities. The hypothetical data presented in the tables illustrates how the performance of these new chemical entities can be benchmarked against established drugs.

Positive "hits" from these primary screens should be subjected to more in-depth secondary assays to elucidate their mechanism of action and to establish a preliminary structure-activity relationship (SAR). For instance, active anticancer compounds could be further investigated for their ability to induce apoptosis or cause cell cycle arrest. Promising antimicrobial derivatives should be tested against a broader panel of pathogens, including drug-resistant strains. Compounds showing significant anti-inflammatory effects in the in vivo model could be evaluated for their in vitro COX-1/COX-2 inhibitory activity to determine their selectivity.

The journey from a novel scaffold to a clinical candidate is long and challenging. However, the systematic and comparative screening approach detailed in this guide provides a solid foundation for the initial exploration of the therapeutic potential of Methyl 3-amino-5-chloro-2-methylbenzoate derivatives, paving the way for the potential discovery of new and effective therapeutic agents.

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2012). Synthesis, reactions and biological activity of some new anthranilic acid derivatives. Medicinal Chemistry Research, 21(9), 2440–2448.
  • Al-Ghorbani, M., Yusop, M. R. M., & Zulkifli, R. M. (2022). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

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Comparative

The Strategic Synthesis of an Agrochemical Keystone: A Cost-Benefit Analysis of Methyl 3-amino-5-chloro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to the Synthesis of a Core Agrochemical Intermediate. In the intricate world of agrochemical synthesis, the economic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to the Synthesis of a Core Agrochemical Intermediate.

In the intricate world of agrochemical synthesis, the economic and operational viability of a chosen synthetic pathway is as crucial as its chemical elegance. Methyl 3-amino-5-chloro-2-methylbenzoate, and its parent carboxylic acid, 2-amino-5-chloro-3-methylbenzoic acid, stand as pivotal intermediates, most notably in the production of the widely-used insecticide, chlorantraniliprole.[1] The selection of a synthetic route to this key building block is a critical decision, balancing cost, yield, safety, and environmental impact. This guide provides an in-depth comparative analysis of the primary synthetic strategies to empower researchers and process chemists with the data and insights needed to make informed decisions.

The Central Role of 2-Amino-5-chloro-3-methylbenzoic Acid

The core of chlorantraniliprole's structure is formed by the amide coupling of two main fragments: a pyrazole carboxylic acid and an anthranilic acid derivative.[2] Methyl 3-amino-5-chloro-2-methylbenzoate serves as a direct precursor to the required anthranilamide portion. The synthesis of this intermediate is, therefore, a focal point for process optimization and cost control. The primary synthetic considerations revolve around the choice of starting material and the method of chlorination.

Comparative Analysis of Synthetic Routes

Two predominant pathways for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid have been established in the literature, primarily differing in their starting material: one beginning with m-toluic acid and the other with 2-nitro-3-methylbenzoic acid. A third, more recent approach, starts from the bulk chemical m-xylene.

Route 1: The m-Toluic Acid Pathway

This route involves a three-step sequence: nitration, reduction, and subsequent chlorination.

A m-Toluic Acid B 2-Nitro-3-methylbenzoic Acid A->B Nitration (HNO₃, H₂SO₄) C 2-Amino-3-methylbenzoic Acid B->C Reduction (e.g., Catalytic Hydrogenation) D 2-Amino-5-chloro-3-methylbenzoic Acid C->D Chlorination (Various Agents) E Methyl 3-amino-5-chloro-2-methylbenzoate D->E Esterification (MeOH, Acid Catalyst) A 2-Nitro-3-methylbenzoic Acid B 2-Amino-3-methylbenzoic Acid A->B Reduction (e.g., Catalytic Hydrogenation) C 2-Amino-5-chloro-3-methylbenzoic Acid B->C Chlorination (Various Agents) D Methyl 3-amino-5-chloro-2-methylbenzoate C->D Esterification (MeOH, Acid Catalyst) A m-Xylene B 2-Chloro-1,3-dimethylbenzene A->B Chlorination (Cl₂, microchannel reactor) C 2-Chloro-3-methylbenzoic Acid B->C Catalytic Oxidation D 2-Amino-3-methylbenzoic Acid C->D Amination (NH₃, pressure) E 2-Amino-5-chloro-3-methylbenzoic Acid D->E Chlorination (Cl₂, tubular reactor) F Methyl 3-amino-5-chloro-2-methylbenzoate E->F Esterification (MeOH, Acid Catalyst)

Caption: Synthetic pathway starting from m-xylene.

This route, as described in a recent patent, avoids the problematic nitration and reduction steps altogether. I[3]t employs modern technologies like microchannel and tubular reactors for chlorination, which can offer better safety and control. The amination of the chlorinated benzoic acid with ammonia is a key step that circumvents the need for a nitro group precursor.

[3]### The Crucial Chlorination Step: A Cost-Benefit Analysis of Reagents

The final key transformation is the chlorination of 2-amino-3-methylbenzoic acid. The choice of chlorinating agent is a critical factor influencing the cost, yield, and safety of the process.

Chlorinating AgentTypical Cost (USD/kg)Molar Eq.Yield (%)Key AdvantagesKey Disadvantages
Sulfuryl Chloride (SO₂Cl₂) ~2-51.0-1.2~85-90Inexpensive, liquid form is easy to handle.Releases toxic HCl and SO₂ gases; corrosive.
N-Chlorosuccinimide (NCS) ~20-301.0-1.1~87-93Solid, easier to handle; reaction is often cleaner.[4] Significantly more expensive than SO₂Cl₂; produces succinimide byproduct.
Cyanuric Chloride ~3-6~0.35-0.4~83-85Low cost, high chlorine content by weight.[2][5] Solid, can be less soluble; reaction workup can be more complex.
Chlorine Gas (Cl₂) <1Varies~98Very inexpensive.Highly toxic and hazardous to handle; requires specialized equipment.

Note: Prices are estimates and can vary based on supplier and quantity.

The data clearly indicates a trade-off between cost and ease of handling/safety. While chlorine gas is the most economical, its high toxicity and handling difficulties often make it unsuitable for non-specialized facilities. Sulfuryl chloride offers a good balance of cost and reactivity, but the off-gassing of toxic byproducts is a significant drawback. N-chlorosuccinimide is a safer and often cleaner alternative, but its high cost can be prohibitive for large-scale production. C[6]yanuric chloride presents an interesting low-cost solid alternative, though it may require more process optimization.

[6]### Strategic Decision: Ester or Amide First?

A significant strategic choice in the overall synthesis of chlorantraniliprole is whether to first synthesize Methyl 3-amino-5-chloro-2-methylbenzoate and then convert it to the amide, or to directly synthesize the amide (2-amino-5-chloro-N,3-dimethylbenzamide) from the carboxylic acid.

cluster_0 Route A: Esterification then Ammonolysis cluster_1 Route B: Direct Amidation A 2-Amino-5-chloro-3-methylbenzoic Acid B Methyl 3-amino-5-chloro-2-methylbenzoate A->B Esterification C 2-Amino-5-chloro-N,3-dimethylbenzamide B->C Ammonolysis with Methylamine (Yield: >95%) [3] D 2-Amino-5-chloro-3-methylbenzoic Acid E 2-Amino-5-chloro-N,3-dimethylbenzamide D->E Direct Amidation with Methylamine (Requires coupling agents)

Caption: Comparison of routes to the final amide intermediate.

The esterification followed by ammonolysis is a robust and high-yielding approach, with reported yields for the ammonolysis step often exceeding 95%. T[7]his pathway is straightforward and avoids the use of expensive coupling reagents.

Direct amidation of the carboxylic acid, while seemingly more direct, requires the use of coupling agents to activate the carboxylic acid, which adds to the cost and complexity of the process. However, recent advances in direct amidation chemistry may offer more efficient and cost-effective methods in the future. F[8]or large-scale industrial production, the esterification-ammonolysis route often proves to be the more economically viable option.

Experimental Protocols

Protocol 1: Chlorination of 2-Amino-3-methylbenzoic Acid using N-Chlorosuccinimide (NCS)
  • Setup: In a 2L four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 173.1g (1.145 mol) of 2-amino-3-methylbenzoic acid and 692 mL of N,N-dimethylformamide (DMF). 2[4]. Reagent Addition: To the stirred suspension, add 153.5g (1.15 mol) of N-chlorosuccinimide and 1.73g of benzoyl peroxide. 3[4]. Reaction: Heat the mixture to 100°C and maintain for 1 hour. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is consumed. 4[4]. Workup: Cool the reaction mixture to room temperature and pour it into 800 mL of ice water. 5[4]. Isolation: Collect the precipitated white solid by filtration, wash with 200 mL of water, and dry to obtain 2-amino-5-chloro-3-methylbenzoic acid. 6[4]. Yield: Expected yield is approximately 87.7%, with a purity of over 99%.

[4]#### Protocol 2: Ammonolysis of Methyl 3-amino-5-chloro-2-methylbenzoate

  • Setup: In a suitable reaction vessel, dissolve 9g (45.1 mmol) of methyl 3-amino-5-chloro-2-methylbenzoate in 36g of methanol. 2[7]. Reaction: Heat the solution to 45°C with stirring. Slowly introduce 1.7g (54.8 mmol) of methylamine gas into the solution. 3[7]. Monitoring: Maintain the reaction at 45°C for 6 hours, monitoring for the disappearance of the starting ester.

  • Isolation: After the reaction is complete, remove the methanol by distillation under reduced pressure to yield the product, 2-amino-5-chloro-N,3-dimethylbenzamide. 5[7]. Yield: Expected yield is approximately 97.2%.

The synthesis of Methyl 3-amino-5-chloro-2-methylbenzoate and its derivatives is a well-established but highly cost-sensitive process. For research and development purposes where cost is less of a concern and safety is paramount, the use of N-chlorosuccinimide for the chlorination step is recommended due to its ease of handling and high yields.

For industrial-scale production, a thorough cost-benefit analysis is crucial. The pathway starting from m-xylene presents a promising modern alternative, potentially offering lower costs and a better environmental profile by avoiding nitration. I[3]n the chlorination step, sulfuryl chloride offers a significant cost advantage over NCS, provided that appropriate safety measures are in place to handle the gaseous byproducts. The traditional m-toluic acid route remains a viable option, but the hazards associated with nitration must be carefully managed.

Ultimately, the optimal synthetic strategy will depend on the specific capabilities, scale, and cost constraints of the manufacturing facility. This guide provides the foundational data and analysis to make a strategically sound decision in the synthesis of this vital agrochemical intermediate.

References

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Validation

A Senior Application Scientist's Guide to Assessing the Novelty of Compounds Derived from Methyl 3-amino-5-chloro-2-methylbenzoate

Introduction: The Untapped Potential of a Privileged Scaffold In the landscape of modern drug discovery, the starting scaffold is paramount. It dictates the trajectory of a research program, influencing everything from s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the starting scaffold is paramount. It dictates the trajectory of a research program, influencing everything from synthetic feasibility to the final biological activity profile. Methyl 3-amino-5-chloro-2-methylbenzoate is one such scaffold of interest—a substituted anthranilate derivative that presents multiple reactive handles for chemical modification. Its presence as an intermediate in the synthesis of high-value molecules, such as certain insecticides, hints at a rich, underexplored potential in medicinal chemistry.[1][2][3]

However, creating derivatives is not enough. The primary goal of any discovery program is to generate compounds that are not only active but also novel, ensuring freedom to operate and securing intellectual property.[4] This guide provides a comprehensive, field-proven framework for assessing the novelty of new chemical entities (NCEs) derived from this core structure. We will move beyond a simple checklist, delving into the causal logic behind a multi-pronged strategy that integrates predictive computational analysis with rigorous experimental validation. This self-validating workflow is designed to de-risk projects early, prioritize high-potential candidates, and build a robust data package for publication or patenting.

The Integrated Novelty Assessment Workflow

True novelty assessment is a holistic process, not a single step. It begins in silico, long before a single flask is warmed, and culminates in the empirical validation of a physical sample. The causality is clear: computational screening is a cost-effective method to filter vast virtual libraries and eliminate non-starters, while experimental work provides the irrefutable proof of a compound's existence, purity, and performance.[5][6][7]

G cluster_admet ADMET Prediction Suite Input Novel Virtual Compound (SMILES) SwissADME SwissADME (Physicochemical Properties, Lipinski's Rule of 5) Input->SwissADME ADMETlab ADMETlab 3.0 (Metabolism, Toxicity Alerts) Input->ADMETlab ProTox ProTox-II (Toxicity Prediction) Input->ProTox Output Prioritized Candidate Favorable ADMET Profile: - Good Oral Bioavailability - Low Predicted Toxicity - Acceptable Solubility SwissADME->Output:f0 Consensus Analysis ADMETlab->Output:f0 Consensus Analysis ProTox->Output:f0 Consensus Analysis

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Methyl 3-amino-5-chloro-2-methylbenzoate

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount, no...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3-amino-5-chloro-2-methylbenzoate (CAS No. 57311-93-0), a halogenated aromatic compound.

The procedural choices outlined below are grounded in established safety protocols for handling chlorinated organic compounds and are informed by the hazard profiles of structurally similar chemicals. Given the absence of a specific, universally available Safety Data Sheet (SDS) for this exact compound, a conservative approach based on analogous substances is both prudent and necessary.

Part 1: Hazard Assessment & Core Safety Principles

Anticipated Hazards: Based on analogous compounds, Methyl 3-amino-5-chloro-2-methylbenzoate should be handled as a substance that is:

  • Harmful if swallowed: Demonstrating acute oral toxicity.[1][2]

  • An Irritant: Capable of causing skin and serious eye irritation.[1][3]

  • A Potential Respiratory Irritant: May cause irritation to the respiratory tract upon inhalation of dust or aerosols.[1][3]

  • Environmentally Hazardous: Potentially toxic to aquatic life with long-lasting effects due to the presence of a halogenated aromatic ring.[2][4]

This hazard profile mandates that Methyl 3-amino-5-chloro-2-methylbenzoate be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in standard refuse containers.[5][6][7]

The Three Pillars of Safe Disposal:
  • Containment: All waste, including contaminated materials and rinsates, must be collected in designated, chemically compatible, and properly sealed containers.[5]

  • Segregation: Halogenated organic waste must be kept separate from all other waste streams, particularly non-halogenated chemical waste.[5][6] This is crucial because mixed waste streams can complicate the disposal process, increase costs, and create unforeseen chemical hazards.

  • Compliance: All disposal activities must adhere to institutional policies and comply with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][8]

Part 2: Procedural Protocol for Disposal

This section outlines the step-by-step methodology for the safe collection and disposal of Methyl 3-amino-5-chloro-2-methylbenzoate waste from a laboratory setting.

Personal Protective Equipment (PPE) Requirements

Before handling the chemical or its waste, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and irritation.[2][9]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.[9]
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A respirator may be needed for large spills.[5]Minimizes inhalation of dust or aerosols, preventing respiratory tract irritation.[3]
Step-by-Step Waste Collection Workflow

This workflow should be performed within a certified chemical fume hood to mitigate inhalation risks.

  • Prepare the Waste Container:

    • Select a clean, dry, and chemically compatible container, preferably made of high-density polyethylene (HDPE) or glass.[6]

    • The container must have a secure, leak-proof screw cap.[6]

    • Affix a "Hazardous Waste" label to the container.[5]

  • Labeling:

    • Clearly write the full chemical name: "Methyl 3-amino-5-chloro-2-methylbenzoate".

    • Indicate "Halogenated Organic Waste".

    • List any other components if it is a mixed waste stream (e.g., solvents used for rinsing).

    • Record the date of accumulation.

  • Waste Transfer:

    • Solid Waste: Carefully transfer any solid residue or contaminated materials (e.g., weighing paper, contaminated wipes) into the designated waste container using a spatula or forceps.

    • Contaminated Glassware: Rinse glassware that has come into contact with the chemical at least three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Collect Rinsate: Crucially, this rinsate is now considered halogenated hazardous waste and must be collected in the same waste container.[5] Do not dispose of the rinsate down the drain.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing the disposal process.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_disposal Phase 2: Final Disposition A Identify Waste: Methyl 3-amino-5-chloro-2-methylbenzoate (Solid, Rinsate, Contaminated Items) B Wear Required PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Labeled 'Halogenated Hazardous Waste' Container B->C D Transfer Waste & Rinsate into Container Inside Fume Hood C->D E Securely Cap & Store in Secondary Containment D->E F Is Container Full or Ready for Pickup? E->F G Contact Institutional Environmental Health & Safety (EHS) Office F->G Yes H Arrange for Professional Pickup by a Licensed Waste Hauler G->H I Waste Transported to a TSDF for Incineration H->I

Caption: Workflow for the safe disposal of Methyl 3-amino-5-chloro-2-methylbenzoate.

Part 3: Final Disposal Method & Scientific Rationale

The recommended and most environmentally sound disposal method for halogenated organic compounds like Methyl 3-amino-5-chloro-2-methylbenzoate is high-temperature incineration in a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][11]

Why Incineration? Halogenated aromatic compounds are often persistent in the environment. High-temperature incineration (typically above 850°C) is necessary to ensure the complete destruction of the organic molecule.[10][11] This process breaks the carbon-chlorine bonds and converts the chlorine into hydrogen chloride (HCl), which can then be neutralized and "scrubbed" from the exhaust gases, preventing the release of harmful substances into the atmosphere.[11] Landfilling is not a suitable option as it poses a risk of leaching into soil and groundwater.

Your institution's Environmental Health and Safety (EHS) department is the final authority on disposal procedures. They will have established protocols and relationships with certified hazardous waste management companies to ensure your waste is handled and disposed of in compliance with all regulations.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the expense of personal or ecological well-being.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • Methyl 3-amino-5-chloro-2-methylbenzo
  • Methyl 3-amino-5-chlorobenzoate.
  • Methyl 3-amino-5-chloro-2-methylbenzo
  • 2092353-87-0|Methyl 3-amino-2-chloro-5-methylbenzo
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
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  • Solvent Wastes in the Labor
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  • Regulation Related to Waste Incineration.
  • 2-Amino-5-chloro-3-methylbenzoic acid 97 20776-67-4. Sigma-Aldrich.
  • Process for the incineration of chlorinated organic materials.
  • Safety D
  • 2-Amino-5-chloro-3-methylbenzoic acid. AK Scientific, Inc.
  • Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-chloro-3-methylbenzoic acid. ChemicalBook.
  • SAFETY D
  • Chromium. DLA.
  • Methyl 2-amino-5-chlorobenzoate SDS, 5202-89-1 Safety D
  • Material Safety D
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  • SECTION 20.0 - REGULATION OF INCINERATORS. U.S. Environmental Protection Agency.
  • Clean Air Act Guidelines and Standards for Waste Management. U.S. Environmental Protection Agency.
  • Chapter 8.60 MANDATORY ORGANIC WASTE DISPOSAL REDUCTION. General Code.

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Handling

Personal protective equipment for handling Methyl 3-amino-5-chloro-2-methylbenzoate

Essential Safety and Handling Guide for Methyl 3-amino-5-chloro-2-methylbenzoate Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-amino-5-chloro-2-methylbenzoate (CAS No. 57311-93-0) is publicly available. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Methyl 3-amino-5-chloro-2-methylbenzoate

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 3-amino-5-chloro-2-methylbenzoate (CAS No. 57311-93-0) is publicly available. The following guidance is synthesized from safety data for structurally analogous compounds, including 2-Amino-5-chloro-3-methylbenzoic acid and Methyl 3-amino-5-bromo-2-methylbenzoate.[1][2][3] Researchers must conduct a thorough risk assessment and, if possible, obtain a substance-specific SDS from the supplier before handling this chemical.

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Methyl 3-amino-5-chloro-2-methylbenzoate. The procedural steps outlined are designed to minimize exposure and mitigate risks associated with this halogenated aromatic amine.

Hazard Identification and Risk Assessment

Based on analogous compounds, Methyl 3-amino-5-chloro-2-methylbenzoate is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[2][3] Aromatic amines as a class of compounds are known for their potential toxicity and ability to be absorbed through the skin.[4][5] Halogenated aromatic compounds require careful handling due to their persistence and potential environmental impact.[6]

Anticipated Hazards:

  • Skin Irritation: May cause redness and irritation upon contact.[1][3]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3]

  • Skin Sensitization: May cause an allergic skin reaction.[3]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The following table summarizes the required PPE for handling Methyl 3-amino-5-chloro-2-methylbenzoate.

Protection TypeSpecific RecommendationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher-level respirator.Prevents inhalation of the powdered chemical.[8]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard.Protects against eye contact with the irritating powder.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.Prevents skin contact and absorption.[2][9]
Skin and Body Protection Laboratory coat, worn fully buttoned. Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination.[2]
Safe Handling and Storage

Adherence to strict operational protocols is critical for minimizing the risk of exposure during the handling of Methyl 3-amino-5-chloro-2-methylbenzoate.

Engineering Controls:

  • Ventilation: All handling of this compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.[2]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[9]

Procedural Workflow:

cluster_prep Preparation cluster_handling Handling cluster_disposal Decontamination & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe Ensure safety equipment is accessible weigh 3. Weigh/Transfer (Minimize Dust) don_ppe->weigh reaction 4. Conduct Experiment weigh->reaction Keep containers closed when not in use decontaminate 5. Decontaminate Glassware (Collect Rinsate) reaction->decontaminate segregate 6. Segregate Halogenated Waste decontaminate->segregate Label waste container 'Hazardous Waste' dispose 7. Dispose via EHS segregate->dispose

Caption: A logical workflow for the safe handling of Methyl 3-amino-5-chloro-2-methylbenzoate.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure Response:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Response:

  • Minor Spill:

    • Alert personnel in the immediate area.[11]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[11]

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]

    • Clean the spill area with soap and water.[13]

  • Major Spill:

    • Evacuate the area immediately.[14]

    • Contact your institution's Environmental Health and Safety (EHS) department and follow their instructions.[15]

Disposal Plan

Halogenated organic compounds must be disposed of as hazardous waste to prevent environmental contamination.[6][16]

  • Solid Waste: Collect excess solid material and any contaminated disposable labware (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled, and sealable container.[17]

  • Liquid Waste: Collect any rinsate from cleaning contaminated glassware in a separate, labeled container for halogenated liquid waste.[6]

  • Disposal: Do not dispose of this chemical down the drain. Arrange for pickup by a licensed chemical waste disposal company through your institution's EHS office.[7][16]

By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with Methyl 3-amino-5-chloro-2-methylbenzoate and ensure a safe and compliant laboratory environment. Always prioritize safety and consult all available safety resources before beginning work.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • (2018). Chemical Emergency Procedures: General Response and Clean-Up. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • ChemCERT. (2016). Emergency Chemical Spill Response. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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